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  • Product: N-Methyl-1-phenylethanamine
  • CAS: 32512-24-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyl-1-phenylethanamine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with N-Methyl-1-p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with N-Methyl-1-phenylethanamine. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Core Chemical Properties

N-Methyl-1-phenylethanamine, a secondary amine, is a derivative of phenethylamine. Its chemical and physical properties are summarized in the table below. The compound exists as a racemic mixture and as individual stereoisomers, with the hydrochloride salt being a common form for laboratory use due to its stability and solubility.[1]

PropertyValueNotes
IUPAC Name N-methyl-1-phenylethanamine[1][2]
Molecular Formula C₉H₁₃N[1][3][4]
Molecular Weight 135.21 g/mol [1][2][3][4]
CAS Number 32512-24-6 (racemic)[2]19131-99-8 ((S)-enantiomer)[3], 5933-40-4 ((R)-enantiomer)[4]
Appearance Colorless to yellowish liquid[3]The free base is a liquid at room temperature.
Density 0.92 g/mL[3]For the (S)-enantiomer.
Melting Point (HCl salt) 162–164 °C[1]The hydrochloride salt is a crystalline solid.[1]
Solubility Good solubility in polar solvents such as water, methanol, and ethanol.[1]The amine group allows for moderate solubility in water.[5] It is also highly soluble in organic solvents like ether and chloroform.[5]

Chemical Structure

N-Methyl-1-phenylethanamine possesses a chiral center at the alpha carbon of the ethylamine chain, leading to the existence of two stereoisomers: (R)-N-Methyl-1-phenylethanamine and (S)-N-Methyl-1-phenylethanamine. The structural formula consists of a phenyl group attached to an ethylamine backbone with a methyl group on the nitrogen atom.[1]

Caption: Chemical structure of N-Methyl-1-phenylethanamine.

Experimental Protocols

Synthesis of N-Methyl-1-phenylethanamine

Two primary synthetic routes for N-Methyl-1-phenylethanamine are reductive amination and N-methylation.

1. Reductive Amination of Acetophenone with Methylamine

This one-pot method is an efficient route to synthesize N-Methyl-1-phenylethanamine.[1]

  • Reaction Scheme: Acetophenone + Methylamine --(Reducing Agent)--> N-Methyl-1-phenylethanamine

  • Materials:

    • Acetophenone

    • Methylamine (solution in a suitable solvent, e.g., methanol or ethanol)

    • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)

    • Solvent (e.g., methanol, ethanol)

    • Acid for pH adjustment (e.g., hydrochloric acid)

    • Base for work-up (e.g., sodium hydroxide)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • General Procedure:

    • Dissolve acetophenone in the chosen solvent in a reaction vessel.

    • Add the methylamine solution to the reaction mixture.

    • If using a chemical reducing agent like sodium borohydride, add it portion-wise while monitoring the temperature. If using catalytic hydrogenation, introduce the catalyst and pressurize the vessel with hydrogen gas.

    • Allow the reaction to proceed until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, quench any remaining reducing agent carefully.

    • Acidify the mixture to protonate the amine and facilitate the removal of non-basic impurities.

    • Perform an aqueous work-up, basifying the aqueous layer with a strong base like NaOH to deprotonate the amine.

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product further by distillation or column chromatography if necessary.

G cluster_synthesis Reductive Amination Workflow start Start reactants Mix Acetophenone and Methylamine in Solvent start->reactants reduction Add Reducing Agent (e.g., NaBH4 or H2/Pd/C) reactants->reduction reaction Reaction Progression (Monitor by TLC/GC) reduction->reaction workup Aqueous Work-up (Acidification, Basification, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product N-Methyl-1-phenylethanamine purification->product

Caption: Workflow for the synthesis of N-Methyl-1-phenylethanamine via reductive amination.

2. N-Methylation of 1-Phenylethanamine

This method involves the direct methylation of the precursor, 1-phenylethanamine.[1]

  • Reaction Scheme: 1-Phenylethanamine + Methylating Agent --(Base)--> N-Methyl-1-phenylethanamine

  • Materials:

    • 1-Phenylethanamine

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Base (e.g., potassium carbonate, triethylamine)

    • Solvent (e.g., acetonitrile, acetone)

  • General Procedure:

    • Dissolve 1-phenylethanamine and the base in the chosen solvent in a reaction vessel.

    • Add the methylating agent dropwise to the reaction mixture, often at a controlled temperature (e.g., room temperature or slightly elevated).

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC.

    • Filter off any solid byproducts.

    • Perform an aqueous work-up to remove any water-soluble impurities.

    • Extract the product into an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the resulting N-Methyl-1-phenylethanamine by distillation or chromatography.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of N-Methyl-1-phenylethanamine.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Sample Preparation: The sample is usually dissolved in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50 °C, holding for 1-2 minutes, then ramping up to 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient.

  • Data Analysis: The resulting mass spectrum can be compared to a library of known spectra for identification. The retention time from the chromatogram is also a key identifier.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of N-Methyl-1-phenylethanamine.

  • Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) for the hydrochloride salt.

  • ¹H NMR Spectroscopy:

    • Expected Chemical Shifts (in CDCl₃):

      • Phenyl protons: ~7.2-7.4 ppm (multiplet)

      • Methine proton (α-CH): ~3.5-3.7 ppm (quartet)

      • N-Methyl protons: ~2.3-2.5 ppm (singlet)

      • Methyl protons (on ethyl chain): ~1.3-1.5 ppm (doublet)

      • N-H proton: Variable, may be a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Expected Chemical Shifts (in CDCl₃):

      • Phenyl carbons: ~126-145 ppm

      • Methine carbon (α-C): ~55-60 ppm

      • N-Methyl carbon: ~33-36 ppm

      • Methyl carbon (on ethyl chain): ~23-26 ppm

Biological Activity and Signaling Pathways

N-Methyl-1-phenylethanamine is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that plays a role in modulating monoaminergic neurotransmission.

G cluster_pathway TAAR1 Signaling Pathway NMPEA N-Methyl-1-phenylethanamine TAAR1 TAAR1 Receptor NMPEA->TAAR1 Agonist Binding G_protein Gαs/Gαq Protein TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation (Gαs) PLC Phospholipase C G_protein->PLC Stimulation (Gαq) cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production PKA Protein Kinase A cAMP->PKA Activation PKC Protein Kinase C IP3_DAG->PKC Activation downstream Downstream Cellular Effects (Modulation of Monoamine Neurotransmission) PKA->downstream PKC->downstream

Caption: Simplified signaling pathway of N-Methyl-1-phenylethanamine via the TAAR1 receptor.

References

Exploratory

N-Methyl-1-phenylethanamine physical properties and solubility

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core physical properties and solubility of N-Methyl-1-phenylethanamine. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties and solubility of N-Methyl-1-phenylethanamine. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Properties

N-Methyl-1-phenylethanamine is a chiral secondary amine with a phenyl group attached to an ethylamine backbone, further substituted with a methyl group on the nitrogen atom.[1] This structure results in a chiral center at the alpha-carbon. The compound is typically encountered as a colorless to pale yellow liquid in its free base form.[2]

The hydrochloride salt of N-Methyl-1-phenylethanamine is a crystalline solid.[1] The presence of the nitrogen atom with its lone pair of electrons confers basic properties to the molecule.

Table 1: Physical Properties of N-Methyl-1-phenylethanamine and its Hydrochloride Salt

PropertyValueForm
Molecular Formula C₉H₁₃NFree Base
Molecular Weight 135.21 g/mol Free Base
Appearance Colorless to yellowish liquidFree Base
Density 0.92 g/mLFree Base
Molecular Formula C₉H₁₄ClNHydrochloride Salt
Molecular Weight 171.67 g/mol Hydrochloride Salt
Melting Point 162–164 °CHydrochloride Salt

Solubility Profile

N-Methyl-1-phenylethanamine exhibits good solubility in a range of solvents, a critical factor in its handling, purification, and application in synthesis. The hydrochloride salt, being a salt, demonstrates enhanced solubility in polar solvents.

Table 2: Qualitative Solubility of N-Methyl-1-phenylethanamine

SolventSolubilityForm
Water Moderately solubleFree Base
Water Good solubilityHydrochloride Salt
Methanol Good solubilityHydrochloride Salt
Ethanol Good solubilityHydrochloride Salt
Organic Solvents SolubleFree Base

Experimental Protocols

Detailed experimental protocols for the determination of all cited physical properties are provided below. These are generalized procedures adapted for a liquid amine like N-Methyl-1-phenylethanamine.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of N-Methyl-1-phenylethanamine using a small sample volume.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or oil bath)

  • Mineral oil

  • N-Methyl-1-phenylethanamine sample

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Attach the small test tube containing 0.5-1 mL of N-Methyl-1-phenylethanamine to the thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Assemble the apparatus by placing the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid heats up and its vapor pressure increases.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Determination of Density

Objective: To determine the density of N-Methyl-1-phenylethanamine.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • N-Methyl-1-phenylethanamine sample

  • Distilled water

  • Acetone (for cleaning)

Procedure:

  • Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

  • Empty and dry the pycnometer as in step 1.

  • Fill the pycnometer with the N-Methyl-1-phenylethanamine sample and weigh it (m₃).

  • Calculate the density of the sample using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of N-Methyl-1-phenylethanamine in various solvents.

Materials:

  • Test tubes

  • N-Methyl-1-phenylethanamine sample (free base and hydrochloride salt)

  • Solvents: Water, Ethanol, Diethyl ether, Chloroform

  • Vortex mixer

Procedure:

  • Place approximately 0.1 mL of liquid N-Methyl-1-phenylethanamine (or a small spatula tip of the hydrochloride salt) into a clean, dry test tube.

  • Add 2 mL of the solvent to be tested to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 30 seconds.

  • Observe the mixture. If the substance completely dissolves to form a clear solution, it is considered soluble. If it forms a cloudy suspension or two distinct layers, it is considered insoluble or sparingly soluble.

  • Repeat the procedure for each solvent.

Synthesis Workflow

A common method for the synthesis of N-Methyl-1-phenylethanamine is through the reductive amination of acetophenone with methylamine.[1] The general workflow for this synthesis is depicted below.

G Acetophenone Acetophenone Imine Intermediate Imine Acetophenone->Imine Reaction with Methylamine Methylamine Methylamine Methylamine->Imine Product N-Methyl-1-phenylethanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Workup Aqueous Workup & Purification Product->Workup Solvent Solvent (e.g., Methanol) Solvent->Imine Workup->Product Isolated Product G Structure Molecular Structure (Chiral Secondary Amine) Polarity Polarity (N-H bond, lone pair) Structure->Polarity Physical_Properties Physical Properties (Boiling Point, Density) Structure->Physical_Properties determines H_Bonding Hydrogen Bonding Capability Polarity->H_Bonding Solubility Solubility Profile H_Bonding->Solubility affects Applications Applications in Synthesis Solubility->Applications enables Physical_Properties->Applications informs

References

Foundational

An In-depth Technical Guide on the Stereochemistry and Biological Activity of (R)-N-Methyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-N-Methyl-1-phenylethanamine, a chiral secondary amine, is a molecule of significant interest in medicinal chemistry and pharmacology. Its stere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Methyl-1-phenylethanamine, a chiral secondary amine, is a molecule of significant interest in medicinal chemistry and pharmacology. Its stereochemistry plays a pivotal role in its biological activity, primarily as a modulator of monoaminergic systems. This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, and biological actions of (R)-N-Methyl-1-phenylethanamine. It delves into its interactions with key molecular targets, including Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2), presenting available quantitative data and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving phenethylamine derivatives.

Stereochemistry

(R)-N-Methyl-1-phenylethanamine possesses a single chiral center at the α-carbon of the ethylamine side chain. This gives rise to two enantiomers: (R)- and (S)-N-Methyl-1-phenylethanamine. The (R)-configuration is widely recognized as the more biologically active enantiomer, exhibiting distinct interactions with biological targets compared to its (S)-counterpart.[1] The precise three-dimensional arrangement of the phenyl, methyl, and N-methyl groups around the chiral center is critical for its specific binding to and activation of its molecular targets.

Table 1: Physicochemical Properties of (R)-N-Methyl-1-phenylethanamine

PropertyValueReference
CAS Number 5933-40-4[2][3]
Molecular Formula C₉H₁₃N[2]
Molecular Weight 135.21 g/mol [2][4]
Appearance Colorless to yellowish liquid[5]
Optical Rotation [α]D²⁰ -73 to -77° (c=1 in CHCl₃) for the (S)-enantiomer[5]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-N-Methyl-1-phenylethanamine can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer. One common approach involves the reductive amination of acetophenone with methylamine using a chiral catalyst or auxiliary. While various methods exist for related compounds, specific high-yield protocols for (R)-N-Methyl-1-phenylethanamine are less commonly detailed in publicly available literature.

Chiral Resolution of Racemic N-Methyl-1-phenylethanamine

Chiral resolution is a widely used method for separating enantiomers. This typically involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

This protocol is adapted from established methods for the resolution of the parent compound, 1-phenylethylamine.[6][7]

  • Salt Formation: Dissolve racemic N-Methyl-1-phenylethanamine in a suitable solvent, such as methanol. Add an equimolar amount of enantiomerically pure (+)-tartaric acid dissolved in the same solvent. The reaction is an acid-base reaction forming diastereomeric salts.

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution. For the resolution of 1-phenylethylamine with (+)-tartaric acid, the salt with the (S)-amine is less soluble.[6] The specific salt that crystallizes first for N-methylated phenylethylamine may need to be empirically determined.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a strong base, such as aqueous sodium hydroxide, to deprotonate the amine and liberate the free (R)-N-Methyl-1-phenylethanamine.

  • Extraction and Purification: Extract the free amine into an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Stereochemical Analysis: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

G

Biological Activity and Mechanism of Action

(R)-N-Methyl-1-phenylethanamine is a neuromodulator that primarily exerts its effects through interactions with the monoaminergic system.[8] Its structural similarity to endogenous trace amines and amphetamines underlies its pharmacological profile. The two primary molecular targets identified are Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(R)-N-Methyl-1-phenylethanamine acts as an agonist at TAAR1.[8] TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, modulates the activity of monoamine transporters and the firing rate of monoaminergic neurons. Activation of TAAR1 typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the Gαs signaling pathway.

G

This protocol outlines a method to determine the functional agonism of (R)-N-Methyl-1-phenylethanamine at the human TAAR1 receptor.[9]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect them with a plasmid encoding for human TAAR1.

  • Cell Seeding: Seed the transfected cells into a multi-well plate (e.g., 384-well) and allow them to adhere.

  • Compound Incubation: Incubate the cells with varying concentrations of (R)-N-Methyl-1-phenylethanamine for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

(R)-N-Methyl-1-phenylethanamine can also inhibit VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles.[8] Inhibition of VMAT2 leads to a decrease in the vesicular storage of neurotransmitters, making them more susceptible to degradation by monoamine oxidase (MAO) and altering their synaptic release.

G

This protocol details a method to assess the inhibitory activity of (R)-N-Methyl-1-phenylethanamine on VMAT2 function.[10]

  • Vesicle Preparation: Isolate synaptic vesicles from a suitable source, such as rodent striatal tissue or cells expressing VMAT2.

  • Compound Incubation: Pre-incubate the isolated vesicles with varying concentrations of (R)-N-Methyl-1-phenylethanamine.

  • Uptake Initiation: Initiate the uptake reaction by adding a known concentration of [³H]dopamine and ATP to energize the transport process.

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a potent VMAT2 inhibitor like reserpine). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Biological Data

Table 2: Biological Activity of (R)-N-Methyl-1-phenylethanamine and Related Compounds

CompoundTargetAssay TypeValueSpeciesReference
β-Phenylethylamine TAAR1cAMP AccumulationEC₅₀: 240 nMRat[11]
(R)-Amphetamine TAAR1cAMP AccumulationEC₅₀: 210 nMRat[11]
Methamphetamine TAAR1cAMP AccumulationpEC₅₀: 7.07 ± 0.04Human[9]
Phenylethylamine VMAT2[³H]5HT Uptake InhibitionKᵢ: >10,000 nMHuman[12]
Amphetamine VMAT2[³H]5HT Uptake InhibitionKᵢ: 3,400 nM (d-isomer)Human[12]

Note: The lack of specific Ki, IC50, or EC50 values for (R)-N-Methyl-1-phenylethanamine in the current literature highlights a key area for future research.

Conclusion and Future Directions

(R)-N-Methyl-1-phenylethanamine is a chiral molecule with significant potential as a modulator of monoaminergic neurotransmission. Its primary mechanisms of action involve agonism at TAAR1 and inhibition of VMAT2. The stereochemistry at the α-carbon is critical for its biological activity. While methods for its stereoselective synthesis and biological evaluation are established for related compounds, a significant gap exists in the literature regarding specific quantitative pharmacological data for the (R)-enantiomer. Future research should focus on determining the precise binding affinities and functional potencies of (R)-N-Methyl-1-phenylethanamine at its key molecular targets. Such data will be invaluable for understanding its structure-activity relationships and for the rational design of novel therapeutics targeting the monoaminergic system.

References

Exploratory

(S)-N-Methyl-1-phenylethanamine: A Comprehensive Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of (S)-N-Methyl-1-phenylethanamine, a pivotal chiral building block in modern organic synthesis. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Methyl-1-phenylethanamine, a pivotal chiral building block in modern organic synthesis. This document details its chemical and physical properties, outlines comprehensive experimental protocols for its synthesis, and explores its application as a chiral auxiliary, particularly in the stereoselective synthesis of pharmaceutically active compounds like (S)-Fluoxetine.

Core Properties of (S)-N-Methyl-1-phenylethanamine

(S)-N-Methyl-1-phenylethanamine is a chiral amine that serves as a versatile intermediate in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries.[1] Its stereogenic center makes it an invaluable tool for introducing chirality in asymmetric synthesis.

PropertyValueReference
CAS Number 19131-99-8[2][3]
Molecular Formula C₉H₁₃N[3][4][5]
Molecular Weight 135.21 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid
Density 0.94 g/mL at 25 °C[6]
Boiling Point 187 °C[6]
Optical Rotation [α]²⁰/D -73° to -77° (c=1 in CHCl₃)
Purity ≥95%[3]

Spectroscopic Data

The structural integrity of (S)-N-Methyl-1-phenylethanamine can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic nuclear magnetic resonance (NMR) data.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
7.20 - 7.40 (m, 5H)Aromatic protons
3.75 (q, 1H)CH-N
2.30 (s, 3H)N-CH₃
1.35 (d, 3H)CH-CH₃
1.80 (br s, 1H)NH

Note: NMR data is compiled from typical spectra and may vary slightly based on solvent and experimental conditions.

Synthesis of (S)-N-Methyl-1-phenylethanamine

The most common and industrially scalable method for the synthesis of N-methyl-1-phenylethanamine is through the reductive amination of acetophenone. The Leuckart reaction, which utilizes formic acid or its derivatives as both a reducing agent and a source of the amine group, is a classic and effective approach.[7][8]

Experimental Protocol: Leuckart Reaction for Racemic N-Methyl-1-phenylethanamine

This protocol describes the synthesis of the racemic mixture, which can then be resolved to obtain the desired (S)-enantiomer.

Materials:

  • Acetophenone

  • Methylammonium formate (can be prepared in situ from methylamine and formic acid)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of acetophenone and an excess of methylammonium formate is heated.

  • The reaction mixture is typically heated to a temperature of 160-185 °C for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Concentrated hydrochloric acid is added, and the mixture is refluxed for an additional hour to hydrolyze the intermediate N-formyl derivative.

  • After cooling, the aqueous solution is washed with diethyl ether to remove any unreacted acetophenone.

  • The aqueous layer is then made alkaline by the addition of a concentrated sodium hydroxide solution.

  • The liberated amine is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-methyl-1-phenylethanamine.

  • The crude product can be purified by distillation.

Resolution of the Enantiomers: The racemic N-methyl-1-phenylethanamine can be resolved into its (R) and (S) enantiomers using a chiral resolving agent such as tartaric acid or its derivatives. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

G acetophenone Acetophenone intermediate N-formyl-N-methyl- 1-phenylethanamine acetophenone->intermediate Heat methylammonium_formate Methylammonium Formate methylammonium_formate->intermediate racemic_amine Racemic (R/S)-N-Methyl- 1-phenylethanamine intermediate->racemic_amine Reflux hcl HCl, H₂O (Hydrolysis) hcl->racemic_amine s_amine (S)-N-Methyl- 1-phenylethanamine racemic_amine->s_amine Resolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->s_amine

Synthesis of (S)-N-Methyl-1-phenylethanamine.

Application in the Synthesis of (S)-Fluoxetine

(S)-N-Methyl-1-phenylethanamine is a crucial chiral auxiliary in the asymmetric synthesis of (S)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[10] The chirality of the amine directs the stereochemical outcome of the key bond-forming reactions.

Experimental Protocol: Asymmetric Synthesis of a Key Intermediate for (S)-Fluoxetine

This protocol outlines the synthesis of a chiral alcohol intermediate using (S)-N-Methyl-1-phenylethanamine as a chiral auxiliary.

Materials:

  • (S)-N-Methyl-1-phenylethanamine

  • 3-Chloropropiophenone

  • A reducing agent (e.g., (+)-B-chlorodiisopinocampheylborane, "DIP-Chloride")

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Methylamine

  • Sodium hydride

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Anhydrous Dimethylacetamide (DMAC)

Procedure:

  • Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using a chiral reducing agent like (+)-DIP-Chloride to yield (S)-3-chloro-1-phenyl-1-propanol. The stereochemistry is controlled by the chiral ligand.

  • Amination: The resulting chiral alcohol is then reacted with methylamine to displace the chloride, forming (S)-N-methyl-3-hydroxy-3-phenylpropylamine.

  • Williamson Ether Synthesis: The sodium salt of the chiral amino alcohol is generated using a strong base like sodium hydride in an anhydrous solvent such as DMAC.

  • This alkoxide is then reacted with 1-fluoro-4-(trifluoromethyl)benzene in a nucleophilic aromatic substitution reaction to form (S)-Fluoxetine.[11]

  • The final product is then purified using standard techniques such as chromatography.

G start 3-Chloropropiophenone chiral_alcohol (S)-3-chloro-1-phenyl- 1-propanol start->chiral_alcohol Stereoselective chiral_reduction Asymmetric Reduction (e.g., (+)-DIP-Chloride) chiral_reduction->chiral_alcohol amino_alcohol (S)-N-methyl-3-hydroxy- 3-phenylpropylamine chiral_alcohol->amino_alcohol amination Methylamine amination->amino_alcohol fluoxetine (S)-Fluoxetine amino_alcohol->fluoxetine ether_synthesis 1. NaH, DMAC 2. 1-Fluoro-4- (trifluoromethyl)benzene ether_synthesis->fluoxetine

References

Foundational

N-Methyl-1-phenylethanamine at TAAR1: A Deep Dive into its Agonist Mechanism of Action

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the mechanism of action of N-Methyl-1-pheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of N-Methyl-1-phenylethanamine (NMPEA) as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of novel therapeutics for a range of neuropsychiatric and metabolic disorders. NMPEA, a substituted phenethylamine, serves as a key pharmacological tool to elucidate the complex signaling cascades initiated by TAAR1 activation.

Core Mechanism: Gαs-cAMP Signaling Cascade

The principal mechanism of action for TAAR1 agonists, including N-Methyl-1-phenylethanamine, is the activation of the Gαs subunit of the heterotrimeric G protein.[1][2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][4] The subsequent rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream effector proteins, including the transcription factor cAMP response element-binding protein (CREB).[3][5] This canonical pathway is central to the cellular responses mediated by TAAR1.

TAAR1_Gs_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NMPEA N-Methyl-1- phenylethanamine NMPEA->TAAR1 Binds Gas->AC Stimulates PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates CREB to Gene Gene Transcription pCREB->Gene

Canonical TAAR1 Gαs-cAMP Signaling Pathway.

Modulation of Downstream Signaling Pathways

Beyond the primary Gαs-cAMP axis, TAAR1 activation by agonists initiates a more complex and nuanced signaling network. This includes the phosphorylation of extracellular signal-regulated kinase (ERK) and the involvement of β-arrestin2-dependent pathways.[3][6][7]

ERK Phosphorylation

Activation of TAAR1 has been demonstrated to induce the phosphorylation of ERK1/2.[3][6][7] This suggests the engagement of mitogen-activated protein kinase (MAPK) cascades, which are crucial for regulating various cellular processes, including gene expression and cell survival. The TAAR1-mediated activation of ERK can be independent of or downstream from the initial cAMP signal.

β-Arrestin2 and AKT/GSK3β Signaling

TAAR1 signaling also involves G protein-independent pathways, notably through the recruitment of β-arrestin2.[8][9] In the context of dopamine D2 receptor (D2R) co-expression, TAAR1 activation can lead to a shift towards β-arrestin2 signaling, which in turn reduces the activation of glycogen synthase kinase 3β (GSK3β).[8] This interaction is particularly relevant in dopaminergic neurons where TAAR1 and D2Rs are co-localized.[8] Furthermore, some studies indicate that TAAR1 activation can lead to the phosphorylation of AKT, although its role in downstream signaling appears to be context-dependent.[6]

TAAR1_Downstream_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas beta_arrestin β-arrestin2 TAAR1->beta_arrestin D2R D2R TAAR1->D2R Heterodimerization NMPEA N-Methyl-1- phenylethanamine NMPEA->TAAR1 cAMP cAMP Gas->cAMP PKA PKA cAMP->PKA ERK pERK PKA->ERK AKT pAKT beta_arrestin->AKT GSK3b GSK3β (inactivated) AKT->GSK3b Inhibits

Downstream Signaling Pathways of TAAR1 Activation.

Quantitative Data on TAAR1 Agonist Activity

The following table summarizes the in vitro potency and efficacy of various TAAR1 agonists at human, rat, and mouse receptors. While specific data for N-Methyl-1-phenylethanamine is not explicitly detailed in the cited literature, its structural similarity to β-phenylethylamine and amphetamine suggests comparable activity.

SpeciesAssay TypeAgonistParameterValue (nM)Emax (%)Reference(s)
HumancAMP AccumulationRO5263397EC504782 (partial)[7]
HumancAMP Accumulationβ-phenylethylamineEC50138100[10]
RatcAMP Accumulationp-tyramineEC5069-[11]
RatcAMP Accumulationβ-phenylethylamineEC50240-[11]
RatcAMP Accumulation(R)-amphetamineEC50210-[11]
MousecAMP AccumulationRO5263397EC500.12100 (full)[7]
MousecAMP AccumulationRO5166017EC501.62-[6]

Experimental Protocols

cAMP Accumulation Assay

This functional assay is fundamental to determining the potency (EC50) and efficacy (Emax) of TAAR1 agonists.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the TAAR1 of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics.[2][6]

  • Cell Plating: Cells are seeded into 48- or 96-well plates at a specified density (e.g., 2 x 10^5 cells/well).[6]

  • Compound Treatment: Varying concentrations of the test agonist (e.g., N-Methyl-1-phenylethanamine) are added to the wells. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[7]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).[6]

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP enzyme immunoassay (EIA) kit or a bioluminescence resonance energy transfer (BRET)-based biosensor.[6][7][12][13]

  • Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.

cAMP_Assay_Workflow Start Start Culture Culture TAAR1- expressing cells Start->Culture Plate Plate cells in multi-well plates Culture->Plate Treat Add varying concentrations of agonist Plate->Treat Incubate Incubate at 37°C Treat->Incubate Measure Measure intracellular cAMP levels Incubate->Measure Analyze Analyze data and generate dose- response curves Measure->Analyze End End Analyze->End

Workflow for a cAMP Accumulation Assay.
Western Blot for Phosphorylated Proteins (pERK)

This technique is used to assess the activation of downstream signaling pathways by detecting the phosphorylation of specific proteins like ERK.

Methodology:

  • Cell Culture and Treatment: TAAR1-expressing cells are grown to near confluency in multi-well plates and serum-starved for several hours.[5] Cells are then treated with the TAAR1 agonist for various time points (e.g., 5, 15, 30 minutes).[5]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). A primary antibody against the total form of the protein is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

N-Methyl-1-phenylethanamine acts as a TAAR1 agonist primarily through the Gαs-cAMP signaling pathway, leading to the activation of PKA and phosphorylation of CREB. Its mechanism of action also involves the modulation of other important signaling cascades, including the ERK and β-arrestin2 pathways. The intricate interplay of these signaling networks underscores the potential of TAAR1 as a therapeutic target and highlights the importance of NMPEA as a tool for dissecting these complex cellular processes. Further research into the functional selectivity of TAAR1 agonists like NMPEA will be crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

Exploratory

An In-depth Technical Guide to N-Methyl-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties of N-Methyl-1-phenylethanamine hydrochloride, a significant compound in the ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-Methyl-1-phenylethanamine hydrochloride, a significant compound in the phenethylamine class. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data on its physicochemical characteristics, spectroscopic profile, pharmacological actions, and established experimental protocols for its analysis.

Physicochemical Properties

N-Methyl-1-phenylethanamine hydrochloride is the salt form of N-Methyl-1-phenylethanamine, enhancing its stability and solubility in polar solvents. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄ClN[1][2]
Molecular Weight 171.67 g/mol [1][2]
Appearance Crystalline solid[3][4]
Melting Point 162–164 °C[3]
Solubility Good solubility in polar solvents such as water, methanol, and ethanol.[3]
pKa (of free base) 10.14
CAS Number 10408-89-6[1]

Spectroscopic Data

The structural elucidation of N-Methyl-1-phenylethanamine hydrochloride is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

TechniqueKey Features
Infrared (IR) Spectroscopy Expected peaks include those for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the aromatic protons on the phenyl ring, the methine proton adjacent to the phenyl group and nitrogen, the methyl group attached to the nitrogen, and the methyl group on the ethyl chain are anticipated. The proton on the nitrogen will be shifted downfield due to the hydrochloride salt formation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon signals for the aromatic ring, the two aliphatic carbons of the ethylamine backbone, and the methyl carbon attached to the nitrogen are expected.
Mass Spectrometry (MS) The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond beta to the nitrogen, yielding a prominent fragment.

Pharmacological Properties

Mechanism of Action:

N-Methyl-1-phenylethanamine is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1). TAAR1 is an intracellular G protein-coupled receptor that plays a crucial role in modulating monoaminergic neurotransmission.

Signaling Pathway:

Upon binding to TAAR1, N-Methyl-1-phenylethanamine initiates a cascade of intracellular signaling events. The activation of TAAR1 leads to the stimulation of two primary G protein pathways: Gαs and Gα13.

  • Gαs Pathway: The activation of Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Gα13 Pathway: The activation of Gα13 stimulates the RhoA signaling pathway.

These signaling cascades converge on the regulation of monoamine transporters, particularly the dopamine transporter (DAT). PKA and Protein Kinase C (PKC), which can also be activated downstream of TAAR1, phosphorylate DAT. This phosphorylation can lead to two main outcomes: the internalization of the transporter, thereby reducing dopamine reuptake, or the reversal of the transporter's function, resulting in dopamine efflux from the presynaptic neuron.

Additionally, the activation of PKA can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in the long-term regulation of gene expression. The signaling pathway can also involve the activation of the nuclear factor of activated T-cells (NFAT).

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Methyl-1-phenylethanamine N-Methyl-1-phenylethanamine DAT Dopamine Transporter (DAT) N-Methyl-1-phenylethanamine->DAT Enters cell via TAAR1 TAAR1 N-Methyl-1-phenylethanamine->TAAR1 Binds to Gas Gαs TAAR1->Gas Activates Ga13 Gα13 TAAR1->Ga13 Activates PKC PKC TAAR1->PKC Activates NFAT NFAT TAAR1->NFAT Activates AC Adenylyl Cyclase Gas->AC Stimulates RhoA RhoA Ga13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates CREB CREB PKA->CREB Phosphorylates PKC->DAT Phosphorylates DAT_Internalization DAT Internalization RhoA->DAT_Internalization DAT_p Phosphorylated DAT Dopamine_Efflux Dopamine Efflux DAT_p->Dopamine_Efflux DAT_p->DAT_Internalization

TAAR1 Signaling Pathway for N-Methyl-1-phenylethanamine.

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of N-Methyl-1-phenylethanamine hydrochloride.

Purity Determination by Titration:

A standard acid-base titration can be employed to determine the purity of N-Methyl-1-phenylethanamine hydrochloride.

  • Principle: The hydrochloride salt is the salt of a weak base and a strong acid. In a non-aqueous medium, the amine can be titrated with a strong base.

  • Methodology:

    • Accurately weigh a sample of N-Methyl-1-phenylethanamine hydrochloride.

    • Dissolve the sample in a suitable non-aqueous solvent such as glacial acetic acid.

    • Titrate the solution with a standardized solution of a strong base in a non-aqueous solvent, for example, perchloric acid in dioxane.

    • The endpoint can be determined potentiometrically or with a suitable indicator.

    • The purity is calculated based on the volume of titrant consumed.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of N-Methyl-1-phenylethanamine.

High-Performance Liquid Chromatography (HPLC) Method:

Due to the chiral nature of N-Methyl-1-phenylethanamine, chiral HPLC is essential for separating its enantiomers.

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is required.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

GC-MS is a highly sensitive and specific method for the identification and quantification of N-Methyl-1-phenylethanamine.

  • Sample Preparation: The hydrochloride salt is not sufficiently volatile for GC analysis and needs to be converted to the free base. This is typically done by dissolving the salt in a basic solution (e.g., aqueous sodium hydroxide) and extracting the free base into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Derivatization: To improve chromatographic peak shape and mass spectral characteristics, the free base can be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).

  • GC Column: A non-polar or moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5), is commonly used.

  • Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp to 250-280°C at a rate of 10-20°C/min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Start Start with N-Methyl-1-phenylethanamine Hydrochloride Sample Dissolve Dissolve in basic solution (e.g., NaOH) Start->Dissolve Extract Extract free base with organic solvent (e.g., ether) Dissolve->Extract Derivatize Derivatize with (e.g., TFAA or HFBA) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on capillary column Inject->Separate Ionize Ionize by Electron Ionization (EI) Separate->Ionize Detect Detect ions by Mass Spectrometer Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Selected Ion Monitoring (SIM) Detect->Quantify End End Result: Identification and Quantification Identify->End Quantify->End

Experimental Workflow for GC-MS Analysis.

References

Foundational

An In-depth Technical Guide to N-Methyl-1-phenylethanamine: Natural Sources, Plant Alkaloids, and Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylethanamine, a biogenic amine with structural similarities to amphetamine, is an alkaloid found in various plant species and plays...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylethanamine, a biogenic amine with structural similarities to amphetamine, is an alkaloid found in various plant species and plays a role as a trace amine neuromodulator. This technical guide provides a comprehensive overview of its natural sources, with a focus on plant-based origins, and details the experimental protocols for its extraction, isolation, and quantification. Furthermore, this document delves into the biosynthetic pathways of this alkaloid in plants and explores its pharmacological significance, particularly its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and the subsequent signaling cascades. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this psychoactive compound.

Natural Occurrence of N-Methyl-1-phenylethanamine

N-Methyl-1-phenylethanamine is a naturally occurring alkaloid identified in a variety of plant species, most notably within the Acacia genus. It is also found in trace amounts in certain foodstuffs. The concentration of this compound can vary significantly depending on the plant species, geographical location, and seasonal conditions.

Plant Sources

Several species of Acacia have been identified as prominent sources of N-Methyl-1-phenylethanamine. Research has also indicated its presence in other plant families. A summary of plant sources and the reported concentrations of N-Methyl-1-phenylethanamine is provided in Table 1.

Plant SpeciesFamilyPlant PartConcentration (ppm)Reference(s)
Acacia rigidulaFabaceaeLeaves~2300–5300[1][2]
Acacia berlandieriFabaceaeLeaves-[3]
Senegalia berlandieriFabaceae--
Senegalia roemerianaFabaceae--
Vachellia rigidulaFabaceae--[3]

Table 1: Plant Sources and Quantitative Data of N-Methyl-1-phenylethanamine. Note: "-" indicates that the presence of the compound has been reported, but specific quantitative data was not provided in the cited sources.

Food Sources

N-Methyl-1-phenylethanamine has been detected at low concentrations (< 10 ppm) in a range of foodstuffs, likely as a result of natural metabolic processes in the source organisms.[1][2]

Biosynthesis in Plants

N-Methyl-1-phenylethanamine is biosynthetically derived from the amino acid L-phenylalanine. The pathway involves the decarboxylation of L-phenylalanine to produce phenethylamine (PEA). Subsequently, phenethylamine undergoes N-methylation, catalyzed by an N-methyltransferase enzyme, to yield N-Methyl-1-phenylethanamine. While the specific enzymes responsible for this final methylation step in many plant species have not been fully characterized, it is hypothesized that a phenylethanolamine N-methyltransferase (PNMT)-like enzyme is involved.[2][4]

G L-Phenylalanine L-Phenylalanine Phenethylamine (PEA) Phenethylamine (PEA) L-Phenylalanine->Phenethylamine (PEA) Aromatic L-amino acid decarboxylase (AADC) N-Methyl-1-phenylethanamine N-Methyl-1-phenylethanamine Phenethylamine (PEA)->N-Methyl-1-phenylethanamine Phenylethanolamine N-methyltransferase (PNMT)-like enzyme (+ S-Adenosyl methionine)

Biosynthetic pathway of N-Methyl-1-phenylethanamine.

Experimental Protocols

The accurate extraction and quantification of N-Methyl-1-phenylethanamine from plant matrices are crucial for research and quality control purposes. The following protocols provide a general framework for these procedures.

Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from methodologies developed for the extraction of phenethylamines from Acacia species.[5]

  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a 1% aqueous acetic acid solution (e.g., 1:20 w/v) for a sufficient period (e.g., 24 hours) with occasional agitation.

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

  • Solid-Phase Extraction (SPE):

    • Condition a high-sulfonated polymeric SPE cartridge by washing with methanol followed by deionized water.

    • Load the filtered plant extract onto the conditioned SPE cartridge. The basic amine alkaloids will be retained on the stationary phase.

    • Wash the cartridge with deionized water to remove unretained, polar impurities.

    • Elute the retained alkaloids, including N-Methyl-1-phenylethanamine, with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Plant_Material Dried, Ground Plant Material Extraction Maceration in 1% Acetic Acid Plant_Material->Extraction Filtration Filtration Extraction->Filtration Conditioning SPE Cartridge Conditioning (Methanol, Water) Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Water) Loading->Washing Elution Elution (Ammoniated Methanol) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Workflow for extraction and purification.
HPLC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of N-Methyl-1-phenylethanamine.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid modifier (e.g., 0.1% formic acid), is typical.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the analyte.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Methyl-1-phenylethanamine should be optimized. For a compound with a molecular weight of approximately 135.21 g/mol , the precursor ion would be [M+H]+ at m/z 136.2. Product ions would be determined through fragmentation experiments.

Pharmacological Activity and Signaling Pathways

N-Methyl-1-phenylethanamine exerts its primary pharmacological effects through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2]

Agonism at TAAR1

N-Methyl-1-phenylethanamine is a potent agonist of human TAAR1.[1] Activation of TAAR1 initiates a cascade of intracellular signaling events that can modulate the activity of various neurotransmitter systems, particularly the dopaminergic and serotonergic systems.

TAAR1 Signaling Cascade

The activation of TAAR1 by an agonist like N-Methyl-1-phenylethanamine leads to the stimulation of multiple downstream signaling pathways.

  • Gαs Pathway: TAAR1 primarily couples to the Gαs subunit of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA).[5]

  • Gαq Pathway: In some cellular contexts, TAAR1 can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC).[7]

  • β-Arrestin Pathway: TAAR1 signaling can also be mediated through a G-protein-independent pathway involving β-arrestin 2. This can lead to the modulation of the Akt/GSK3β signaling cascade.[8]

  • Interaction with Dopamine D2 Receptors: TAAR1 can form heterodimers with dopamine D2 receptors (D2R). This interaction can modulate the downstream signaling of both receptors. For instance, in the presence of D2R, TAAR1-mediated cAMP accumulation can be attenuated.[3]

TAAR1 signaling pathways activated by N-Methyl-1-phenylethanamine.

Conclusion

N-Methyl-1-phenylethanamine represents a significant natural product with interesting pharmacological properties. Its presence in various plant species, particularly Acacia, provides a basis for further phytochemical investigation. The detailed experimental protocols outlined in this guide offer a foundation for the accurate analysis of this compound. A thorough understanding of its biosynthesis and its interaction with the TAAR1 receptor and associated signaling pathways is critical for the development of novel therapeutics targeting the central nervous system. This technical guide serves as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Exploratory

N-Methyl-1-phenylethanamine: A Technical Overview for Researchers

For immediate release: This technical guide provides an in-depth overview of N-Methyl-1-phenylethanamine, a compound of significant interest in neuroscience and pharmacology. Tailored for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth overview of N-Methyl-1-phenylethanamine, a compound of significant interest in neuroscience and pharmacology. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, pharmacological profile, and associated signaling pathways.

Core Compound Identification

N-Methyl-1-phenylethanamine is a substituted phenethylamine derivative. Due to a chiral center at the alpha carbon, it exists as two enantiomers, in addition to its racemic form and various salts.

Identifier Value Citation
Molecular Formula C9H13N[1][2][3][4]
Molecular Weight 135.21 g/mol [1][2][3][4]
CAS Number (Racemic) 32512-24-6[1][5]
CAS Number ((S)-(-)-enantiomer) 19131-99-8[2]
CAS Number ((R)-(+)-enantiomer) 5933-40-4[3][4]
CAS Number (HCl Salt) 10408-89-6[6][7]
Synonyms N,alpha-Dimethylbenzylamine, Mapea[5]

Pharmacological Profile and Mechanism of Action

N-Methyl-1-phenylethanamine is recognized as a trace amine that functions as a potent agonist at the human trace amine-associated receptor 1 (TAAR1).[1][8][9][10] This G protein-coupled receptor plays a crucial role in modulating monoaminergic neurotransmission.[1][9] The compound's interaction with TAAR1 influences the dopamine, norepinephrine, and serotonin systems.[1][9] Furthermore, it acts as a neuromodulator and can inhibit the vesicular monoamine transporter 2 (VMAT2).[1][11]

The compound exhibits pressor effects, although it is significantly less potent than epinephrine.[8][10] It is rapidly metabolized, primarily by monoamine oxidase (MAO), with a preference for MAO-B.[8]

Pharmacological Target Effect Citation
Trace Amine-Associated Receptor 1 (TAAR1) Potent Agonist[1][8][9][10]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor[1][11]

Signaling Pathway

As a TAAR1 agonist, N-Methyl-1-phenylethanamine triggers downstream signaling cascades by activating Gαs and Gαq proteins.[10][12] This activation leads to the production of second messengers, cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3).[10] The subsequent signaling cascade can induce the phosphorylation of the dopamine transporter (DAT), leading to its internalization.[12] This reduces the reuptake of dopamine from the synaptic cleft, thereby increasing its synaptic concentration.[12]

N_Methyl_1_phenylethanamine_Signaling_Pathway cluster_cell Neuron NMPEA N-Methyl-1- phenylethanamine TAAR1 TAAR1 NMPEA->TAAR1 Binds and Activates G_protein Gαs / Gαq TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates DAT_p Phosphorylated DAT DAT->DAT_p Dopamine_out Synaptic Dopamine DAT_p->DAT Internalization DAT_p->Dopamine_out Inhibits Reuptake Dopamine_in Intracellular Dopamine Dopamine_out->Dopamine_in Reuptake

Caption: Signaling pathway of N-Methyl-1-phenylethanamine via TAAR1 activation.

Experimental Protocols: Synthesis of N-Methyl-1-phenylethanamine

The synthesis of N-Methyl-1-phenylethanamine can be achieved through various methods. Below are outlines of common experimental protocols.

Method 1: Reductive Amination of Acetophenone followed by N-Methylation

This two-step process first synthesizes the precursor, 1-phenylethylamine, which is then methylated.

Step 1: Synthesis of 1-Phenylethylamine via Reductive Amination [13]

  • Reaction Setup: In a suitable reaction vessel, combine acetophenone, ammonia (or a source thereof, such as ammonium formate in the Leuckart reaction), and a reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon, or formic acid in the Leuckart reaction).

  • Reaction Conditions: The reaction mixture is typically heated under pressure. Specific temperatures and pressures will vary depending on the chosen reducing agent and catalyst.

  • Work-up: After the reaction is complete, the catalyst is filtered off (if applicable), and the product is isolated from the reaction mixture. This often involves acid-base extraction to separate the amine product.

  • Purification: The crude 1-phenylethylamine is purified, typically by distillation under reduced pressure.

Step 2: N-Methylation of 1-Phenylethylamine [8]

  • Protection (Optional but recommended): The primary amine of 1-phenylethylamine can be protected, for example, by reacting it with p-toluenesulfonyl chloride to form the sulfonamide.

  • Methylation: The protected amine is then treated with a methylating agent, such as methyl iodide.

  • Deprotection: The protecting group is subsequently removed, often by hydrolysis, to yield N-Methyl-1-phenylethanamine.

  • Purification: The final product is purified, for instance, by distillation or chromatography.

Method 2: Synthesis via Reduction of a Norephedrine/Norpseudoephedrine Derivative[14]

This method offers stereochemical control over the final product.

  • Derivative Formation: Norephedrine or norpseudoephedrine is converted into a more readily reducible derivative.

  • Reduction: The derivative is subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst).

  • Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The product is then isolated and purified from the reaction mixture.

Conclusion

N-Methyl-1-phenylethanamine is a valuable tool for researchers investigating the intricacies of the monoaminergic systems. Its specific action as a TAAR1 agonist provides a targeted approach to studying the modulation of dopamine, norepinephrine, and serotonin pathways. The outlined synthesis protocols offer established methods for obtaining this compound for research purposes. Further investigation into the therapeutic potential and toxicological profile of N-Methyl-1-phenylethanamine is warranted.

References

Foundational

Pharmacological Profile of N-Methyl-1-phenylethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1-phenylethanamine is a substituted phenethylamine derivative with a notable pharmacological profile centered on its interaction with the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylethanamine is a substituted phenethylamine derivative with a notable pharmacological profile centered on its interaction with the monoaminergic systems in the central nervous system. Structurally related to endogenous trace amines and synthetic stimulants, it primarily functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). This interaction triggers a cascade of downstream effects, modulating the activity of dopamine, norepinephrine, and serotonin transporters. This technical guide provides a comprehensive overview of the pharmacological properties of N-Methyl-1-phenylethanamine, including its pharmacodynamics and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

N-Methyl-1-phenylethanamine, also known as N,α-dimethylbenzylamine, belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. Its chemical structure, characterized by a phenyl ring attached to an ethylamine backbone with a methyl group on the nitrogen atom and another on the alpha carbon, gives rise to stereoisomerism, with the (S)- and (R)-enantiomers potentially exhibiting different pharmacological activities.[1][2] This guide will delve into the core pharmacological aspects of N-Methyl-1-phenylethanamine, providing a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Methyl-1-phenylethanamine is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to yellowish liquid[2]
Density 0.92 g/mL[2]
pKa 10.14 (weak base)[3]
Solubility Good solubility in polar solvents (water, methanol, ethanol)[1]
Hydrochloride Salt M.W. 171.67 g/mol [1]
Hydrochloride Salt M.P. 162–164°C[1][3]

Pharmacodynamics

The pharmacodynamic profile of N-Methyl-1-phenylethanamine is primarily defined by its interaction with TAAR1 and the subsequent modulation of monoamine transporters.

Mechanism of Action

N-Methyl-1-phenylethanamine acts as a potent agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1).[4] TAAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating monoaminergic neurotransmission.[4][5] Upon binding to TAAR1, N-Methyl-1-phenylethanamine initiates a signaling cascade that can influence the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] This modulation can lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[4]

Receptor and Transporter Interactions

While specific binding affinity data (Ki or IC50 values) for N-Methyl-1-phenylethanamine at monoamine transporters are not extensively reported in publicly available literature, its action as a TAAR1 agonist indirectly affects these transporters. The functional consequence of TAAR1 activation by compounds like N-Methyl-1-phenylethanamine is a reduction in the reuptake of monoamines from the synaptic cleft.

TargetInteractionEffect
TAAR1 AgonistActivation of downstream signaling
DAT Indirect ModulationReduced dopamine reuptake
NET Indirect ModulationReduced norepinephrine reuptake
SERT Indirect ModulationReduced serotonin reuptake
Signaling Pathways

The activation of TAAR1 by N-Methyl-1-phenylethanamine leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This increase in intracellular cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including monoamine transporters, thereby altering their function.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Methyl_1_phenylethanamine N-Methyl-1- phenylethanamine TAAR1 TAAR1 N_Methyl_1_phenylethanamine->TAAR1 Binds G_Protein Gαs TAAR1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates DAT_NET_SERT DAT/NET/SERT (Phosphorylation) PKA->DAT_NET_SERT Phosphorylates Functional_Response Altered Transporter Function (Reduced Reuptake) DAT_NET_SERT->Functional_Response Leads to

TAAR1 Signaling Cascade

Pharmacokinetics

The pharmacokinetic profile of N-Methyl-1-phenylethanamine is characterized by rapid metabolism and a short duration of action.

ParameterDescriptionReference
Metabolism Rapidly metabolized by monoamine oxidase B (MAO-B).[4][4]
Half-life Estimated to be short, similar to other trace amines.
Excretion Likely excreted in the urine as metabolites.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo characterization of N-Methyl-1-phenylethanamine.

Radioligand Binding Assay for TAAR1

Objective: To determine the binding affinity (Ki) of N-Methyl-1-phenylethanamine for the human TAAR1.

Materials:

  • HEK293 cells stably expressing hTAAR1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-p-Tyramine)

  • Non-specific binding competitor (e.g., unlabeled p-Tyramine at a high concentration)

  • Test compound (N-Methyl-1-phenylethanamine)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-hTAAR1 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competition binding (membranes + radioligand + varying concentrations of N-Methyl-1-phenylethanamine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of N-Methyl-1-phenylethanamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare hTAAR1 Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Prepare_Membranes->Setup_Assay Incubate Incubate at RT Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Calculate IC50 and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow
In Vivo Microdialysis

Objective: To measure the effect of N-Methyl-1-phenylethanamine on extracellular levels of dopamine in a specific brain region (e.g., nucleus accumbens) of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • N-Methyl-1-phenylethanamine solution

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer N-Methyl-1-phenylethanamine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration.

Microdialysis_Workflow Start Start Surgery Implant Guide Cannula (Stereotaxic Surgery) Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Drug_Administration Administer N-Methyl-1- phenylethanamine Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Administration->Post_Drug_Collection Sample_Analysis Analyze Samples (HPLC-ED) Post_Drug_Collection->Sample_Analysis Data_Analysis Express Data as % of Baseline Sample_Analysis->Data_Analysis End End Data_Analysis->End

In Vivo Microdialysis Experimental Workflow

Conclusion

N-Methyl-1-phenylethanamine presents a distinct pharmacological profile as a TAAR1 agonist, leading to the modulation of monoaminergic systems. Its effects are primarily driven by the indirect regulation of dopamine, norepinephrine, and serotonin transporters. The rapid metabolism of this compound suggests a short duration of action. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced pharmacology of N-Methyl-1-phenylethanamine and its potential as a research tool or therapeutic lead. Further studies are warranted to fully elucidate its receptor binding affinities, detailed metabolic pathways, and the functional consequences of its enantiomeric forms. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of phenethylamine pharmacology.

References

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (R)-N-Methyl-1-phenylethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-N-Methyl-1-phenylethanamine, a valuab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-N-Methyl-1-phenylethanamine, a valuable chiral intermediate in the pharmaceutical industry. The synthesis of enantiomerically pure amines is critical for the development of drugs with improved efficacy and reduced side effects. This guide covers several key synthetic strategies, including enzymatic kinetic resolution, direct asymmetric reductive amination (DARA), and asymmetric hydrogenation, offering a comparative overview for process development and research applications.

Introduction to Synthetic Strategies

(R)-N-Methyl-1-phenylethanamine is a chiral secondary amine of significant interest in organic synthesis and medicinal chemistry.[1] Its stereochemistry is crucial for its application as a building block in the synthesis of chiral drugs.[1] Several methods have been developed to produce this compound in high enantiomeric purity. The choice of method often depends on factors such as scale, cost, available equipment, and desired purity.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. Dynamic Kinetic Resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

  • Direct Asymmetric Reductive Amination (DARA): This highly atom-economical approach involves the one-pot reaction of a ketone (acetophenone) with an amine (methylamine) in the presence of a chiral catalyst and a reducing agent (typically hydrogen gas) to directly form the chiral amine.[2]

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a pre-formed prochiral imine (derived from acetophenone and methylamine) using a chiral metal catalyst (e.g., Iridium or Rhodium-based) to yield the enantiomerically enriched amine.[3]

Comparative Data of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of (R)-N-Methyl-1-phenylethanamine and structurally related chiral amines. This allows for a direct comparison of the efficiency and selectivity of different approaches.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Key ConditionsReference
Dynamic Kinetic ResolutionNovozym 435 & KT-02 (Ni catalyst)rac-1-Phenylethylamine(R)-(1-phenylethyl)acetamide9699D-(-)-O-acetylmandelic acid (acyl donor), Toluene, 60°C, 1.0 MPa H₂, 19h[4]
Direct Asymmetric Reductive AminationIridium-Phosphoramidite LigandAcetophenone & N-methyl-N-benzylamineN-methyl-N-benzyl-1-phenylethylamine9493H₂ (10 atm), Additives (MS, Ti(OiPr)₄, TFA), Various Solvents, 0-25°C[2][5]
Asymmetric HydrogenationCationic [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligandN-methyl imine of acetophenone(R)-N-Methyl-1-phenylethanamineHighup to 94H₂, THF as labile ligand, optimized with acetophenone N-phenyl imine as additive, low temperature[3][4][6]
Enzymatic Kinetic ResolutionNovozym 435 (Candida antarctica Lipase B)rac-1-Phenylethylamine(R)-amide / (S)-amine~50 (for each)>95Isopropyl methoxyacetate (acyl donor), solvent-free[7]

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution for (R)-Configuration Amide

This protocol is based on a patented method for the synthesis of (R)-(1-phenylethyl)acetamide, which can be subsequently N-methylated and hydrolyzed or adapted for racemic N-methyl-1-phenylethylamine. This process combines enzymatic resolution with in-situ racemization of the undesired enantiomer.[4]

Materials:

  • Racemic 1-phenylethylamine (60.5 g)

  • D-(-)-O-acetylmandelic acid (106.7 g)

  • Lipase Novozym 435 (5 g)[8]

  • KT-02 Nickel-type racemization catalyst (8 g)

  • Toluene (500 mL)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 1000 mL Autoclave

  • n-Hexane and Ethanol for chromatography

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

Part A: Resolution and Preparation of (R)-(1-phenylethyl)acetamide [4]

  • Charge a 1000 mL autoclave with 500 mL of toluene.

  • Sequentially add 60.5 g of 1-phenylethylamine, 106.7 g of D-(-)-O-acetylmandelic acid, 5 g of lipase Novozym 435, and 8 g of KT-02 catalyst.

  • Seal the autoclave and purge the internal atmosphere with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1.0 MPa.

  • Begin stirring and heat the reaction mixture to 60°C.

  • Maintain these conditions for 19 hours. Monitor the reaction by sampling to confirm the complete conversion of the starting amine. The product (R)-(1-phenylethyl)acetamide should have an ee value of approximately 99%.[4]

  • After the reaction is complete, cool the mixture and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography using a mixture of n-hexane and ethanol (10:1 v/v) to obtain pure (R)-(1-phenylethyl)acetamide. (Reported yield: 102.3 g, 96%).[4]

Part B: Acid Hydrolysis to (R)-1-phenylethylamine Hydrochloride [4]

  • To a suitable flask, add 40 g of the (R)-(1-phenylethyl)acetamide obtained in Part A.

  • Add 400 mL of a 1:1 (v/v) mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 24 hours, or until TLC analysis indicates complete hydrolysis of the amide.

  • The resulting solution contains the (R)-1-phenylethylamine hydrochloride salt.

Part C: Alkalinization and Extraction to obtain (R)-1-phenylethylamine

  • Cool the acidic solution from Part B and carefully neutralize and then basify by adding a suitable base (e.g., NaOH solution) until the pH is >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-phenylethylamine. (Note: N-methylation would be required to obtain the final target molecule. This can be achieved through various methods, such as reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide, though these steps would need separate optimization.)

Protocol 2: General Asymmetric Hydrogenation of an N-Methyl Imine

This protocol provides a general framework for the asymmetric hydrogenation of an N-methyl imine using a chiral iridium catalyst. The specific catalyst and conditions are based on principles reported for achieving high enantioselectivity.[3][6]

Materials:

  • N-(1-phenylethylidene)methanamine (imine precursor)

  • Cationic Iridium Catalyst, e.g., [IrH(THF)(P,N)(imine)][BArF] with a P-stereogenic MaxPHOX ligand (catalyst loading typically 0.1-1 mol%)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Imine Formation (Pre-step): React acetophenone with methylamine in a suitable solvent, often with a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine product. The crude imine is often used directly in the next step.

  • Hydrogenation:

    • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the iridium catalyst and the anhydrous, degassed solvent.

    • Add the N-(1-phenylethylidene)methanamine substrate to the reactor.

    • Seal the reactor, purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction at a controlled temperature (e.g., room temperature or below) for the required duration (e.g., 12-24 hours).

    • Monitor the reaction for conversion and enantioselectivity by chiral HPLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard methods such as column chromatography or distillation to yield pure (R)-N-Methyl-1-phenylethanamine.

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies described.

G cluster_0 Dynamic Kinetic Resolution (DKR) Workflow rac_amine Racemic N-Methyl-1-phenylethanamine reaction Enzymatic Acylation & In-situ Racemization rac_amine->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Novozym 435 (Lipase) enzyme->reaction rac_catalyst Racemization Catalyst s_amine (S)-N-Methyl-1-phenylethanamine (Unreacted) rac_catalyst->s_amine Racemizes separation Separation (e.g., Chromatography) reaction->separation separation->s_amine r_amide (R)-N-acetyl-N-methyl- 1-phenylethanamine separation->r_amide s_amine->reaction hydrolysis Hydrolysis r_amide->hydrolysis final_product (R)-N-Methyl-1-phenylethanamine hydrolysis->final_product

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

G cluster_1 Direct Asymmetric Synthesis Pathways acetophenone_dara Acetophenone dara_reaction Direct Asymmetric Reductive Amination (DARA) acetophenone_dara->dara_reaction methylamine_dara Methylamine methylamine_dara->dara_reaction product_dara (R)-N-Methyl- 1-phenylethanamine dara_reaction->product_dara chiral_catalyst_dara Chiral Catalyst (e.g., Ir-complex) chiral_catalyst_dara->dara_reaction h2_dara H₂ (Reductant) h2_dara->dara_reaction acetophenone_ah Acetophenone imine_formation Imine Formation (-H₂O) acetophenone_ah->imine_formation methylamine_ah Methylamine methylamine_ah->imine_formation prochiral_imine Prochiral N-Methyl Imine imine_formation->prochiral_imine ah_reaction Asymmetric Hydrogenation prochiral_imine->ah_reaction product_ah (R)-N-Methyl- 1-phenylethanamine ah_reaction->product_ah chiral_catalyst_ah Chiral Catalyst (e.g., Ir-complex) chiral_catalyst_ah->ah_reaction h2_ah H₂ h2_ah->ah_reaction

Caption: Pathways for Direct Asymmetric Synthesis.

References

Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of N-Methyl-1-phenylethanamine

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-Methyl-1-phenylethanamine. The method utilizes a polysaccharide-based chiral stati...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-Methyl-1-phenylethanamine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape for the two enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity for N-Methyl-1-phenylethanamine and related compounds.

Introduction

N-Methyl-1-phenylethanamine is a chiral amine whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As regulatory agencies increasingly require the characterization of single enantiomers in pharmaceutical products, reliable and efficient analytical methods for determining enantiomeric purity are essential.[1] High-Performance Liquid Chromatography with chiral stationary phases is a powerful and widely used technique for resolving enantiomers.[2] This note provides a detailed protocol for the separation of (R)- and (S)-N-Methyl-1-phenylethanamine, adapted from established methods for structurally similar primary amines.[1]

Experimental Workflow

The overall workflow for the chiral separation of N-Methyl-1-phenylethanamine enantiomers is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve Racemic N-Methyl-1-phenylethanamine in Mobile Phase p2 Filter Sample through 0.45 µm Syringe Filter p1->p2 Filtration h1 Equilibrate Chiral Column p2->h1 System Ready h2 Inject Sample h1->h2 Injection h3 Isocratic Elution h2->h3 Separation h4 UV Detection h3->h4 Detection d1 Integrate Peak Areas h4->d1 Chromatogram d2 Calculate Resolution (Rs) d1->d2 d3 Determine Enantiomeric Purity (% ee) d1->d3

Caption: Experimental workflow for chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes representative chromatographic data for the separation of N-Methyl-1-phenylethanamine enantiomers. These values are based on typical performance for similar analytes on polysaccharide-based CSPs and may vary depending on the specific column and system used.

ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (Enantiomer 1) ~ 5.8 min
Retention Time (Enantiomer 2) ~ 6.9 min
Resolution (Rs) > 1.8
Enantiomeric Excess (% ee) > 99% for pure standards

Detailed Experimental Protocol

Materials and Reagents
  • Racemic N-Methyl-1-phenylethanamine

  • (R)-N-Methyl-1-phenylethylamine and (S)-N-Methyl-1-phenylethylamine standards

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

  • Chromatography data acquisition and processing software

Chromatographic Conditions
  • Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is recommended. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The addition of a basic modifier like DEA is crucial for achieving good peak shape and resolution for basic analytes like N-Methyl-1-phenylethanamine.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of racemic N-Methyl-1-phenylethanamine at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare working solutions by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Prepare individual solutions of the (R) and (S) enantiomers to confirm the elution order.

System Suitability
  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Inject the racemic mixture solution.

  • The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

Data Analysis
  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantiomeric separation of N-Methyl-1-phenylethanamine. The use of a polysaccharide-based chiral stationary phase with a modified normal phase eluent yields excellent resolution and peak symmetry. This method is suitable for routine quality control and purity assessment in research and industrial settings. Further optimization of the mobile phase composition and temperature may be performed to enhance separation for specific applications.

References

Method

Application Notes and Protocols: N-Methyl-1-phenylethanamine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-methyl-1-phenylethanamine as a chiral auxiliary in asymmetric synthesis. While dire...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-methyl-1-phenylethanamine as a chiral auxiliary in asymmetric synthesis. While direct literature with detailed protocols and quantitative data for N-methyl-1-phenylethanamine is limited, the methodologies presented here are based on the extensive and well-documented applications of its close analog, 1-phenylethylamine (α-PEA). The principles of asymmetric induction and the general experimental procedures are highly transferable to the N-methylated auxiliary. Researchers should consider these protocols as a strong starting point, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and diastereoselectivities.

Principle of Asymmetric Induction

N-Methyl-1-phenylethanamine is a readily available chiral amine that can be used to introduce chirality into a molecule. The fundamental principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, typically through an amide bond. The steric bulk of the phenyl group on the auxiliary effectively shields one face of the enolate intermediate formed upon deprotonation. This directs the approach of an electrophile to the less hindered face, resulting in the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

Mechanism of Stereochemical Control

The stereochemical outcome of reactions employing N-methyl-1-phenylethanamine as a chiral auxiliary is primarily governed by the formation of a rigid chelated intermediate. Upon deprotonation of the N-acyl amide with a strong base, a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the amide. In this conformation, the phenyl group of the chiral auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G General Principle of Asymmetric Induction cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid ChiralAmide Chiral N-Acyl Amide ProchiralAcid->ChiralAmide Coupling Agent ChiralAuxiliary (R)-N-Methyl-1-phenylethanamine ChiralAuxiliary->ChiralAmide Enolate Chelated Enolate Intermediate ChiralAmide->Enolate Strong Base (e.g., LDA) DiastereomericProduct Diastereomerically Enriched Product Enolate->DiastereomericProduct Electrophile Electrophile Electrophile->DiastereomericProduct Facial Attack EnantiopureProduct Enantiomerically Enriched Product DiastereomericProduct->EnantiopureProduct Hydrolysis RecoveredAuxiliary Recovered Chiral Auxiliary DiastereomericProduct->RecoveredAuxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following protocols are representative examples of how N-methyl-1-phenylethanamine can be employed as a chiral auxiliary in asymmetric synthesis.

Formation of the Chiral N-Acyl Amide

This initial step involves the coupling of a prochiral carboxylic acid with (R)- or (S)-N-methyl-1-phenylethanamine to form the corresponding chiral amide.

Materials:

  • Carboxylic acid (1.0 eq)

  • (R)- or (S)-N-Methyl-1-phenylethanamine (1.05 eq)

  • Oxalyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N-methyl-1-phenylethanamine and triethylamine in anhydrous DCM.

  • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acyl amide.

G Experimental Workflow for Chiral Amide Synthesis Start Carboxylic Acid + Oxalyl Chloride in DCM/DMF AcidChloride Formation of Acid Chloride Start->AcidChloride Coupling Coupling Reaction at 0 °C to RT AcidChloride->Coupling AmineSolution N-Methyl-1-phenylethanamine + Triethylamine in DCM AmineSolution->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Chiral N-Acyl Amide Purification->Product

Caption: Workflow for the synthesis of the chiral N-acyl amide.

Diastereoselective Alkylation of the Chiral N-Acyl Amide

This protocol describes the enolization of the chiral amide followed by alkylation to introduce a new stereocenter.

Materials:

  • Chiral N-acyl amide (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the chiral N-acyl amide in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add the LDA solution dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated chiral N-acyl amide

  • 1,4-Dioxane

  • 6 M Sulfuric acid

Procedure:

  • Dissolve the alkylated chiral N-acyl amide in a 1:1 mixture of 1,4-dioxane and 6 M sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer containing the desired carboxylic acid can be further purified by extraction with a suitable organic solvent after adjusting the pH.

Data Presentation

The following tables present representative data for diastereoselective alkylations using amides derived from 1-phenylethylamine, which can be considered indicative for reactions with N-methyl-1-phenylethanamine.

Table 1: Diastereoselective Alkylation of N-Propanoyl-1-phenylethylamine

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃I95>98
2CH₃CH₂I92>98
3PhCH₂Br98>98

Data is representative and based on published results for 1-phenylethylamine derivatives.

Table 2: Diastereoselective Michael Addition to N-Crotonyl-1-phenylethylamine

EntryNucleophileYield (%)Diastereomeric Excess (de, %)
1(CH₃)₂CuLi8595
2(n-Bu)₂CuLi8296
3PhMgBr / CuI7890

Data is representative and based on published results for 1-phenylethylamine derivatives.

Logical Relationships in Stereocontrol

The stereochemical outcome is dependent on the configuration of the chiral auxiliary and the geometry of the enolate.

G Relationship between Auxiliary and Product Stereochemistry Auxiliary Chiral Auxiliary Configuration R_Aux (R)-N-Methyl-1-phenylethanamine Auxiliary->R_Aux S_Aux (S)-N-Methyl-1-phenylethanamine Auxiliary->S_Aux R_Product (R)-Product R_Aux->R_Product Typically leads to S_Product (S)-Product S_Aux->S_Product Typically leads to Enolate Enolate Geometry Z_Enolate (Z)-Enolate Enolate->Z_Enolate E_Enolate (E)-Enolate Enolate->E_Enolate Z_Enolate->R_Product Influences Z_Enolate->S_Product Influences Product Product Stereochemistry Product->R_Product Product->S_Product

Caption: Factors influencing the final product's stereochemistry.

Disclaimer: The provided protocols and data are intended for informational purposes and as a guide for experienced synthetic chemists. All reactions should be carried out in a suitable laboratory setting with appropriate safety precautions. The diastereoselectivities and yields may vary depending on the specific substrate, reagents, and reaction conditions. Optimization is likely required when using N-methyl-1-phenylethanamine as a chiral auxiliary.

Application

Protocol for TAAR1 Agonist Activity Assay using N-Methyl-1-phenylethanamine

Application Note & Protocol For Research Use Only. Introduction Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neurops...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1] TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as by amphetamine-like psychostimulants.[1][2][3] N-Methyl-1-phenylethanamine, a phenethylamine derivative, is an agonist of TAAR1 and can be used to study the receptor's function and screen for novel therapeutic compounds.

Activation of TAAR1 primarily leads to the stimulation of the Gαs subunit of the G-protein complex.[2][3] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The resulting increase in intracellular cAMP concentration is a direct and quantifiable measure of TAAR1 agonist activity.[2][3] This application note provides a detailed protocol for determining the agonist activity of N-Methyl-1-phenylethanamine at human TAAR1 by measuring intracellular cAMP accumulation in a cell-based assay.

Signaling Pathway

The primary signaling pathway for TAAR1 upon agonist binding involves the activation of the Gαs protein, leading to an increase in intracellular cAMP. Other potential signaling pathways, including coupling to Gαq and β-arrestin, have also been reported.

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist N-Methyl-1-phenylethanamine TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds G_Protein Gαs/βγ TAAR1->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Workflow

The general workflow for determining TAAR1 agonist activity involves cell culture, compound preparation, cell stimulation, and signal detection, followed by data analysis.

Experimental_Workflow Start Start Cell_Culture Cell Culture (HEK293 cells stably expressing hTAAR1) Start->Cell_Culture Cell_Plating Cell Plating (e.g., 384-well plate) Cell_Culture->Cell_Plating Incubation_1 Overnight Incubation (37°C, 5% CO2) Cell_Plating->Incubation_1 Cell_Stimulation Cell Stimulation (Add compound to cells) Incubation_1->Cell_Stimulation Compound_Prep Compound Preparation (Serial dilution of N-Methyl-1-phenylethanamine) Compound_Prep->Cell_Stimulation Incubation_2 Incubation (Time and temperature as per assay kit) Cell_Stimulation->Incubation_2 Cell_Lysis Cell Lysis & Reagent Addition (as per cAMP kit instructions) Incubation_2->Cell_Lysis Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Cell_Lysis->Signal_Detection Data_Analysis Data Analysis (Dose-response curve fitting to determine EC50 and Emax) Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Method

Application Note: Quantification of N-Methyl-1-phenylethanamine in Biological Samples

Audience: Researchers, scientists, and drug development professionals. Introduction N-Methyl-1-phenylethanamine is a substituted phenethylamine derivative.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-1-phenylethanamine is a substituted phenethylamine derivative. Its structural similarity to other biologically active amines necessitates accurate and reliable analytical methods for its detection and quantification in biological matrices such as plasma and urine. This is crucial for various fields, including pharmaceutical development, neuroscience research, and toxicology.[1] This document provides detailed protocols for the quantification of N-Methyl-1-phenylethanamine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques offering high sensitivity and specificity. The methodologies outlined are based on established practices for the analysis of related phenethylamine compounds.

N-Methyl-1-phenylethanamine's isomer, N-methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator in humans that acts as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which modulates catecholamine neurotransmission.[2] Given their structural similarity, understanding the signaling pathways of related compounds can provide context for the potential biological activity of N-Methyl-1-phenylethanamine.

Signaling Pathway Context

The primary molecular target for the isomeric compound N-methylphenethylamine (NMPEA) is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[2] Activation of TAAR1 initiates a signaling cascade that modulates dopaminergic and serotonergic systems. This pathway is significant in regulating mood, wakefulness, and other neurological processes.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gs Protein TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates NMPEA NMPEA (Isomer of Analyte) NMPEA->TAAR1 binds to PKA Protein Kinase A (PKA) cAMP->PKA activates Neuro_Mod Modulation of Dopamine & Serotonin Systems PKA->Neuro_Mod leads to

Caption: TAAR1 signaling pathway for the isomer NMPEA.[2]

Experimental Workflow Overview

The overall workflow for the quantification of N-Methyl-1-phenylethanamine involves sample collection, preparation to isolate the analyte from the complex biological matrix, instrumental analysis, and subsequent data processing.

Experimental_Workflow Start Biological Sample (Plasma or Urine) SamplePrep Sample Preparation Start->SamplePrep LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Option 1 SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Option 2 Deriv Derivatization (for GC-MS) LLE->Deriv LCMSMS LC-MS/MS LLE->LCMSMS SPE->LCMSMS GCMS GC-MS Deriv->GCMS Analysis Instrumental Analysis Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Quant Quantification (Calibration Curve) Data->Quant End Final Report Quant->End

Caption: General workflow for analyte quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS and LC-MS/MS

This protocol is adapted from established methods for extracting phenethylamines from biological matrices like urine or plasma.[3]

Reagents and Materials:

  • N-Methyl-1-phenylethanamine reference standard

  • Internal Standard (IS) solution (e.g., deuterated N-Methyl-1-phenylethanamine or a structural analog)

  • 1 M Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Extraction Solvent: n-butyl chloride or ethyl acetate[3][4]

  • Derivatizing Agent (for GC-MS): Acetic Anhydride or Heptafluorobutyric Anhydride (HFBA)[3]

  • Reconstitution Solvent: Ethyl acetate (for GC-MS), Mobile Phase compatible solvent (for LC-MS/MS)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

LLE_Protocol cluster_prep Sample Preparation cluster_ext Extraction cluster_final Final Steps s1 1. Pipette 1 mL sample (Urine or Plasma) s2 2. Add Internal Standard (IS) s1->s2 s3 3. Add 1 M NaOH to basify (pH > 10) and NaCl to salt out s2->s3 s4 4. Vortex to mix s3->s4 e1 5. Add 5 mL extraction solvent (e.g., n-butyl chloride) s4->e1 e2 6. Vortex for 2 minutes e1->e2 e3 7. Centrifuge at 3000 rpm for 10 minutes e2->e3 e4 8. Transfer upper organic layer to a new tube e3->e4 f1 9. Evaporate to dryness under Nitrogen stream e4->f1 f2 10. Derivatization (GC-MS only) Add 50 µL HFBA, heat, evaporate f1->f2 f3 11. Reconstitute in appropriate solvent (e.g., 100 µL Ethyl Acetate) f1->f3 For LC-MS/MS f2->f3 f4 12. Transfer to autosampler vial for analysis f3->f4

Caption: Liquid-Liquid Extraction (LLE) workflow.[3]

Procedure:

  • Pipette 1 mL of the biological sample (e.g., urine, plasma) into a glass test tube.

  • Spike with an appropriate amount of the Internal Standard solution.

  • Add 0.5 mL of 1 M NaOH to basify the sample. Add approximately 1 g of NaCl to aid in the extraction.[3]

  • Vortex the tube thoroughly.

  • Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes to extract the analyte.[3]

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[3]

  • Carefully transfer the upper organic layer to a new clean test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[3]

  • For GC-MS Analysis (Derivatization): Add 50 µL of a derivatizing agent like HFBA. Heat as required, then evaporate to dryness again. This step improves chromatographic peak shape and thermal stability.[3][5][6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent (e.g., ethyl acetate for GC-MS).

  • Transfer the reconstituted sample to an autosampler vial for analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol uses a mixed-mode or hydrophilic-lipophilic balance (HLB) cartridge, suitable for extracting phenethylamines from aqueous samples like urine or plasma.[7][8]

Reagents and Materials:

  • SPE Cartridges (e.g., Oasis HLB, 30 mg/1 mL)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ammonium Acetate Buffer (25 mM, pH 10)

  • Milli-Q Water

  • 5% Methanol in water

  • Elution Solvent: Methanol/Acetonitrile (1:1 v/v)[7]

  • SPE Vacuum Manifold

SPE_Protocol cluster_cond 1. Cartridge Conditioning cluster_load 2. Sample Loading cluster_wash 3. Washing cluster_elute 4. Elution & Final Steps c1 Activate with 1 mL Methanol c2 Equilibrate with 1 mL Ammonium Acetate Buffer (pH 10) c1->c2 l1 Mix 0.5 mL sample with 0.5 mL Buffer c2->l1 l2 Load mixture onto cartridge l1->l2 w1 Wash with 1 mL Milli-Q Water l2->w1 w2 Wash with 1 mL 5% Methanol w1->w2 w3 Dry cartridge under vacuum for 5 minutes w2->w3 e1 Elute with 1 mL Methanol/Acetonitrile (1:1) w3->e1 e2 Evaporate eluate to dryness e1->e2 e3 Reconstitute in mobile phase e2->e3 e4 Analyze by LC-MS/MS e3->e4

Caption: Solid-Phase Extraction (SPE) workflow.[7]

Procedure:

  • Condition Cartridge: Activate the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of ammonium acetate buffer (25 mM, pH 10).[7]

  • Prepare and Load Sample: Mix 0.5 mL of the sample (plasma or urine) with 0.5 mL of the same ammonium acetate buffer. Load the mixture onto the conditioned cartridge.[7]

  • Wash Cartridge: Wash the cartridge with 1 mL of Milli-Q water, followed by 1 mL of 5% methanol in water to remove interferences.[7]

  • Dry Cartridge: Dry the cartridge thoroughly under a stream of air or vacuum for 5 minutes.[7]

  • Elute Analyte: Elute the analyte with 1 mL of methanol/acetonitrile (1:1 v/v).[7]

  • Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis & Data

GC-MS Method

GC-MS analysis provides excellent separation and specificity, especially after derivatization.[3]

Table 1: Representative GC-MS Instrumental Conditions

Parameter Value
Gas Chromatograph
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Inlet Temperature 280°C[3]
Injection Volume 1 µL (Splitless)[3]
Carrier Gas Helium, 1.0 mL/min (constant flow)[3]
Oven Program Initial 100°C (1 min), ramp 25°C/min to 200°C, then 10°C/min to 300°C (hold 5 min)[3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)[3]
Ionization Energy 70 eV[3]
MS Source Temperature 230°C[3]
Scan Range 40 - 550 amu[3]

| Solvent Delay | 3 minutes[3] |

LC-MS/MS Method

LC-MS/MS offers high throughput and sensitivity without the need for derivatization.[7][9]

Table 2: Representative LC-MS/MS Instrumental Conditions

Parameter Value
Liquid Chromatograph
Column Kinetex C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)[7][9]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.3 mL/min[7]
Gradient Linear gradient from 10% to 90% B over 6 minutes[7]
Injection Volume 1-10 µL[10]
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Analysis Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 400°C[7]

| Ion Spray Voltage | 5,000 V[7] |

Quantitative Performance

Quantitative analysis should be performed using a calibration curve prepared by fortifying blank biological matrix with known concentrations of the analyte standard and a constant concentration of the internal standard. The following table summarizes representative quantitative data for structurally related phenethylamines, which can serve as an estimation for method development.

Table 3: Representative Quantitative Data for Phenethylamine Analysis

Parameter Method Matrix Value Reference
Linearity Range LC-MS/MS Urine 1.0 - 50.0 ng/mL [9]
Linearity Range LC-MS/MS Amniotic Fluid 10 - 400 ng/mL [7]
Limit of Detection (LOD) LC-MS/MS Urine 0.5 ng/mL [9]
Limit of Quantitation (LOQ) LC-MS/MS Urine 1.0 ng/mL [9]
Recovery (LLE) GC-MS - 92 - 98% [11]
Recovery (SPE) LC-MS/MS Amniotic Fluid Good recoveries reported [7]
Within-run Precision (CV) LC-MS/MS Urine < 16% [4]

| Between-run Precision (CV) | LC-MS/MS | Urine | < 16% |[4] |

Conclusion

The protocols described provide a robust framework for the quantification of N-Methyl-1-phenylethanamine in biological samples. Both GC-MS and LC-MS/MS are suitable techniques, with the choice depending on available instrumentation, required sensitivity, and sample throughput. Liquid-liquid extraction is a classic and effective cleanup method, while solid-phase extraction can be more easily automated for high-throughput applications.[12] For GC-MS, derivatization is highly recommended to improve analytical performance.[5] Validation of the chosen method should always be performed according to international guidelines to ensure accuracy, precision, and reliability of the results.[7]

References

Application

Application Notes: Transaminase-Mediated Synthesis of Chiral N-Methyl-1-phenylethanamine

Introduction Chiral N-methylated amines, such as N-Methyl-1-phenylethanamine, are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their specific stereochemistry is often essential for b...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral N-methylated amines, such as N-Methyl-1-phenylethanamine, are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their specific stereochemistry is often essential for biological activity and efficacy.[2] Traditional chemical synthesis routes for such compounds can involve harsh conditions, costly metal catalysts, and complex protection/deprotection steps. Biocatalysis, utilizing enzymes like transaminases (TAs), presents a greener and more efficient alternative, offering high stereoselectivity under mild reaction conditions.[3][4]

Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[5][6] This application note details a robust chemoenzymatic strategy for the synthesis of chiral N-Methyl-1-phenylethanamine. The process involves two key stages:

  • Asymmetric Synthesis : A transaminase is used for the asymmetric amination of a prochiral ketone (acetophenone) to produce chiral 1-phenylethanamine.

  • N-methylation : The resulting chiral primary amine is then chemically N-methylated to yield the final N-Methyl-1-phenylethanamine product.

This approach combines the exceptional stereocontrol of enzymatic catalysis with efficient chemical derivatization.

Chemoenzymatic Synthesis Workflow

The overall process is a two-step synthesis starting from acetophenone. First, a stereoselective transaminase converts acetophenone into either (R)- or (S)-1-phenylethanamine, depending on the enzyme selected. This is followed by a standard chemical N-methylation reaction to produce the target chiral secondary amine.

G cluster_workflow Synthesis Workflow cluster_key Legend A Acetophenone (Prochiral Ketone) B Chiral 1-Phenylethanamine ((R)- or (S)-) A->B Step 1: Asymmetric Transamination (e.g., ATA-025 or ATA-117) C Chiral N-Methyl-1-phenylethanamine ((R)- or (S)-) B->C Step 2: Chemical N-methylation (e.g., Eschweiler-Clarke Reaction) K1 Process Step K2 Chemical Compound

Caption: Overall chemoenzymatic workflow for the synthesis of chiral N-Methyl-1-phenylethanamine.

Experimental Protocols

Protocol 1: Transaminase-Mediated Synthesis of Chiral 1-Phenylethanamine

This protocol describes the asymmetric synthesis of (R)-1-phenylethanamine from acetophenone using a commercially available (R)-selective transaminase. For the (S)-enantiomer, an (S)-selective transaminase (e.g., ATA-256) should be substituted.

Materials:

  • (R)-selective ω-Transaminase (e.g., ATA-025 or ATA-117)

  • Acetophenone

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • In a reaction vessel, combine the phosphate buffer, DMSO (10% v/v), and 1 mM PLP.

  • Add the transaminase enzyme to the buffer solution (e.g., 5-10 mg/mL). Stir gently to dissolve.

  • Add isopropylamine to a final concentration of 500 mM. This serves as the amine donor and helps drive the reaction equilibrium.[7]

  • Add acetophenone to a final concentration of 50 mM.

  • Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-45°C) with continuous stirring for 24 hours.[8]

  • Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Upon completion, quench the reaction by adjusting the pH to >10 with 1 M NaOH.

  • Extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral 1-phenylethanamine.

Protocol 2: N-methylation of Chiral 1-Phenylethanamine (Eschweiler-Clarke Reaction)

This protocol describes the methylation of the primary amine to a secondary amine using formaldehyde and formic acid.[9]

Materials:

  • Chiral 1-phenylethanamine (from Protocol 1)

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (solid and 18 M solution)

  • Benzene or Toluene

  • Anhydrous potassium carbonate

  • Distillation apparatus

Procedure:

  • To a round-bottomed flask cooled in a water bath, slowly add 0.2 moles of chiral 1-phenylethanamine to 1 mole of 90% formic acid.

  • Add 0.6 moles of 37% formaldehyde solution to the mixture.

  • Attach a reflux condenser and heat the mixture in an oil bath at 90-100°C for 6-8 hours. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture and acidify to Congo red with concentrated hydrochloric acid.

  • Add the acidified solution slowly to a flask containing solid sodium hydroxide while cooling in an ice bath to make the solution strongly basic.

  • Separate the organic amine layer. Extract the aqueous layer with benzene or toluene (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the solution and remove the solvent by distillation.

  • Purify the resulting crude N-Methyl-1-phenylethanamine by vacuum distillation.

Protocol 3: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the enantiomeric excess (ee) of the final N-Methyl-1-phenylethanamine product.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose-based)[10]

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • N-Methyl-1-phenylethanamine sample

Procedure:

  • Prepare the mobile phase, typically a mixture of n-Hexane, IPA, and a small amount of an amine modifier like DEA (e.g., 95:5:0.1 v/v/v). The exact ratio should be optimized for the specific column used.

  • Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Prepare a sample solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the transaminase-mediated synthesis of chiral amines similar to 1-phenylethanamine. These values serve as a starting point for process optimization.

ParameterCondition 1Condition 2Reference
Enzyme ATA-025ArR-TA (whole cell)[7][8][11]
Substrate 1-(3-methylphenyl)ethan-1-one1-phenylpropan-2-one[7][8][11]
Substrate Conc. 50 g/L (approx. 370 mM)10 mM[7][8]
Amine Donor IsopropylamineIsopropylamine[7]
Donor Conc. Not specified, often in excess100 mM[7]
pH 8.0 - 8.27.5[7][8]
Temperature 42 - 45 °C30 °C[7][8]
Co-solvent 10% (v/v) DMSO5% (v/v) DMSO[7][8]
Reaction Time 24 h24 h[7][8]
Conversion >99%>95%[7][8]
Product ee ≥98.5%>99%[7][8]

Reaction Mechanism Visualization

The core of the enzymatic step is the ping-pong bi-bi mechanism catalyzed by the transaminase, which involves the cofactor PLP.

G cluster_mechanism Transaminase Ping-Pong Mechanism cluster_half1 Half-Reaction 1: Ketone Amination cluster_half2 Half-Reaction 2: Cofactor Regeneration E_PLP Enzyme-PLP (Aldimine) E_PMP Enzyme-PMP (Ketimine) E_PLP->E_PMP Converts to PMP Amine Chiral Amine (Product) E_PLP->Amine Amino group transfer E_PMP->E_PLP Regenerates PLP KetoneProduct Acetone (Co-product) E_PMP->KetoneProduct Amino group transfer Ketone Acetophenone (Amine Acceptor) Ketone->E_PLP AmineDonor Isopropylamine (Amine Donor) AmineDonor->E_PMP

References

Method

Application Notes and Protocols for the Derivatization of N-Methyl-1-phenylethanamine for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-1-phenylethanamine, commonly known as methamphetamine, is a potent central nervous system stimulant. Accurate and sensitive detection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylethanamine, commonly known as methamphetamine, is a potent central nervous system stimulant. Accurate and sensitive detection and quantification of this compound in various matrices are crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this analysis. However, the inherent polarity of N-Methyl-1-phenylethanamine can lead to poor chromatographic peak shape and thermal instability during GC analysis.[1][2][3]

Derivatization is a chemical modification process employed to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[2][3][4] This document provides detailed application notes and protocols for the derivatization of N-Methyl-1-phenylethanamine using various reagents for GC-MS analysis, including methods for chiral separation.

Derivatization Strategies

The primary functional group in N-Methyl-1-phenylethanamine available for derivatization is the secondary amine. The most common derivatization strategies involve acylation and silylation.[3] For enantiomeric separation, chiral derivatizing agents are employed to form diastereomers that can be separated on a non-chiral chromatographic column.[5][6]

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into the molecule. Common acylating agents for amphetamines include perfluoroacyl anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[7][8][9] These reagents produce stable derivatives with excellent electron-capturing properties, enhancing sensitivity for electron capture detection (ECD) and providing characteristic mass spectra.[2]

Silylation

Silylation replaces the active hydrogen in the amine group with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) are widely used silylating agents.[10][11] Silylation effectively reduces the polarity of the analyte, leading to improved peak symmetry and resolution.[10]

Chiral Derivatization

To differentiate between the enantiomers of N-Methyl-1-phenylethanamine (d-methamphetamine and l-methamphetamine), which have different physiological effects, chiral derivatization is necessary.[5] A common chiral derivatizing reagent is L-N-(trifluoroacetyl)prolyl chloride (L-TPC), which reacts with the enantiomers to form diastereomers that can be separated by GC-MS.[5][12]

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the performance of the analytical method. The following tables summarize key quantitative parameters for different derivatization methods applied to the analysis of N-Methyl-1-phenylethanamine and related compounds in various matrices.

Table 1: Comparison of Acylation Reagents for Amphetamine Analysis in Oral Fluid [8]

Derivatizing AgentAnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
HFBA Methamphetamine5 - 10005
PFPA Methamphetamine5 - 10005
TFAA Methamphetamine10 - 100010

Note: Data is for a panel of amphetamines and cathinones, with methamphetamine values highlighted.

Table 2: Performance of HFBA Derivatization for Amphetamines in Hair [13]

AnalyteLinearity Range (ng/mg)Limit of Detection (LOD) (ng/mg)Limit of Quantification (LOQ) (ng/mg)Recovery (%)
Methamphetamine 2.0 - 400.050.182.0 - 86.2

Table 3: Performance of TFAA Derivatization for Methamphetamine in Hair [7]

ParameterValue (ng/mg)
Limit of Detection (LOD) 0.2
Limit of Quantification (LOQ) 0.6

Experimental Protocols

The following are detailed protocols for the derivatization of N-Methyl-1-phenylethanamine.

Protocol 1: Acylation with Heptafluorobutyric Anhydride (HFBA)

This protocol is adapted for the analysis of N-Methyl-1-phenylethanamine in hair samples.[7][13]

Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Methanol

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Hair):

    • To 50 mg of hair sample in a glass tube, add 1 mL of 1 M NaOH.

    • Incubate at 50°C for 20 minutes to digest the hair matrix.[7]

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing.

    • Centrifuge and transfer the organic layer to a clean tube. Repeat the extraction.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of HFBA and 50 µL of ethyl acetate.[7]

    • Cap the tube tightly and heat at 60°C for 30 minutes.[7]

    • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Inject 1 µL into the GC-MS system.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is a general procedure for the silylation of amphetamines.[10]

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Chloroform (optional, for dilution)

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample or dried extract in 270 µL of MSTFA.[10]

  • Derivatization:

    • Heat the mixture at 70°C for 10 minutes.[10]

    • Add 30 µL of pyridine.[10]

    • Heat again at 70°C for 10 minutes.[10]

  • Analysis:

    • If necessary, dilute the solution with chloroform.[10]

    • Inject an appropriate volume into the GC-MS.

Protocol 3: Chiral Derivatization with L-N-(trifluoroacetyl)prolyl chloride (L-TPC)

This protocol is designed for the enantiomeric separation of methamphetamine.[5]

Materials:

  • L-N-(trifluoroacetyl)prolyl chloride (L-TPC)

  • Appropriate solvent (e.g., methanol)

  • Filtration device (e.g., 0.45 µm PTFE filter)

  • Sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample containing N-Methyl-1-phenylethanamine.

    • Dissolve the sample in a suitable solvent such as methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.[5]

    • Filter the solution using a 0.45 µm PTFE filter.[5]

  • Derivatization:

    • The derivatization reaction is typically carried out by adding a solution of L-TPC to the prepared sample solution. The exact concentrations and reaction conditions (time, temperature) should be optimized for the specific application.

  • Analysis:

    • Inject the resulting solution containing the diastereomeric derivatives into the GC-MS.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the derivatization and analysis of N-Methyl-1-phenylethanamine.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Hair, Oral Fluid) Extraction Extraction (LLE, SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Add_Reagent Add Derivatizing Agent (e.g., HFBA, MSTFA, L-TPC) Dried_Extract->Add_Reagent Reaction Heating / Incubation Add_Reagent->Reaction Evaporation2 Evaporation (optional) Reaction->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution GCMS_Injection GC-MS Injection Reconstitution->GCMS_Injection Data_Analysis Data Acquisition & Analysis GCMS_Injection->Data_Analysis

Caption: General experimental workflow for the derivatization of N-Methyl-1-phenylethanamine.

Derivatization_Logic cluster_goals cluster_reagents Analyte N-Methyl-1-phenylethanamine (Polar, Thermally Labile) Acylating Acylating Agents (TFAA, PFPA, HFBA) Analyte->Acylating reacts with Silylating Silylating Agents (MSTFA, MTBSTFA) Analyte->Silylating reacts with Chiral Chiral Reagents (L-TPC) Analyte->Chiral reacts with Improved_Chroma Improved Chromatography Increased_Sensitivity Increased Sensitivity Chiral_Separation Chiral Separation Acylating->Improved_Chroma Acylating->Increased_Sensitivity Silylating->Improved_Chroma Chiral->Chiral_Separation

Caption: Logical relationship between analytical goals and derivatization reagent choice.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of N-Methyl-1-phenylethanamine by GC-MS. The choice of the derivatizing agent depends on the specific analytical requirements, such as the need for high sensitivity or chiral separation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement effective derivatization strategies for N-Methyl-1-phenylethanamine analysis. Careful optimization of the reaction conditions is recommended to ensure complete derivatization and achieve the best analytical performance.

References

Application

Application Notes and Protocols: N-Methyl-1-phenylethanamine in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals. Introduction N-Methyl-1-phenylethanamine, more commonly known in scientific literature as N-methylphenethylamine (NMPEA), is an endogenous trace amine neur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Methyl-1-phenylethanamine, more commonly known in scientific literature as N-methylphenethylamine (NMPEA), is an endogenous trace amine neuromodulator found in humans.[1] Structurally, it is a positional isomer of amphetamine and is synthesized from phenethylamine (PEA).[1] NMPEA's primary mechanism of action is as a potent agonist of the human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor that modulates monoaminergic systems.[1][2] This activity has positioned NMPEA and other TAAR1 agonists as compounds of interest for research into neurological disorders where dopamine, serotonin, and norepinephrine systems are dysregulated, such as Parkinson's Disease and Alzheimer's Disease.[3] These application notes provide a summary of NMPEA's pharmacological profile and detailed protocols for its use in preclinical neurological disorder research.

Mechanism of Action

N-methylphenethylamine exerts its effects primarily through the activation of TAAR1.[2] Unlike classical monoamine receptors which are located on the cell surface, TAAR1 is found predominantly on the intracellular membrane of the presynaptic terminal of monoamine neurons.[4][5] Upon activation by agonists like NMPEA, TAAR1 initiates a signaling cascade primarily through Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][6] This leads to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[7]

In the context of neuroprotection, TAAR1 activation has been shown to trigger an anti-apoptotic signal cascade involving the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[6] This pathway leads to the upregulation of the anti-apoptotic protein Bcl-2, suggesting a mechanism by which TAAR1 agonists could protect neurons from toxic insults implicated in neurodegenerative diseases.[6]

Data Presentation: Pharmacological Profile

The following table summarizes the known quantitative pharmacological data for N-methylphenethylamine (NMPEA). Data for direct binding and functional activity at hTAAR1 and monoamine transporters are not consistently available in the public literature; therefore, data for related compounds are provided for context.

Target Parameter Value Species Notes
Primary Target
hTAAR1ActivityPotent AgonistHumanNMPEA is consistently described as a potent agonist.[2][8] Precise EC50/Ki values are not readily available in peer-reviewed literature. For comparison, the parent compound β-phenethylamine (β-PEA) has an EC50 of 80.6 nM at hTAAR1.[9]
Metabolizing Enzymes
Monoamine Oxidase-A (MAO-A)Kₘ58.8 µMRat (Brain Mitochondria)NMPEA is a substrate for MAO-A.[1]
Monoamine Oxidase-B (MAO-B)Kₘ4.13 µMRat (Brain Mitochondria)NMPEA is preferentially metabolized by MAO-B, which has a higher affinity (lower Kₘ) for the substrate.[1]
Monoamine Transporters
Dopamine Transporter (DAT)KᵢNot Available-Data for NMPEA is lacking. For comparison, amphetamine has a Kᵢ of ~0.6 µM at hDAT.[10]
Norepinephrine Transporter (NET)KᵢNot Available-Data for NMPEA is lacking. For comparison, amphetamine is most potent at hNET with a Kᵢ of ~0.07 µM.[10]
Serotonin Transporter (SERT)KᵢNot Available-Data for NMPEA is lacking. For comparison, amphetamine is significantly less potent at hSERT with a Kᵢ between 20 to 40 µM.[10]

Signaling Pathway and Experimental Workflows

cluster_0 Proposed Neuroprotective Signaling of NMPEA NMPEA NMPEA TAAR1 TAAR1 NMPEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates ERK ERK1/2 Phosphorylation PKA->ERK Leads to Bcl2 ↑ Bcl-2 Expression ERK->Bcl2 Neuroprotection Neuroprotection (Anti-Apoptosis) Bcl2->Neuroprotection

Proposed neuroprotective signaling pathway of NMPEA.

cluster_1 In Vitro Neuroprotection Assay Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with NMPEA (Various Concentrations) A->B C Induce Toxicity (e.g., MPP+ or Aβ Oligomers) B->C D Incubate for 24-48h C->D E Assess Cell Viability (e.g., MTT or LDH Assay) D->E F Data Analysis: % Viability vs Control E->F

Workflow for an in vitro neuroprotection assay.

cluster_2 In Vivo Behavioral Assay Workflow (CPP Example) Day1 Day 1: Habituation (Free exploration of apparatus) Day2_5 Days 2-5: Conditioning (Alternate NMPEA/Saline injections paired with specific compartments) Day1->Day2_5 Day6 Day 6: Test Day (Drug-Free) (Record time spent in each compartment) Day2_5->Day6 Analysis Data Analysis: Compare time in drug-paired vs. saline-paired compartment Day6->Analysis

Workflow for a Conditioned Place Preference (CPP) assay.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against MPP+ Toxicity (Parkinson's Model)

This protocol assesses the ability of NMPEA to protect neuronal cells from the mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium), a key neurotoxin used in models of Parkinson's Disease.

  • Materials and Reagents:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • N-methylphenethylamine (NMPEA) hydrochloride

    • MPP+ iodide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Pre-treatment: Prepare stock solutions of NMPEA in sterile water or PBS. Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of NMPEA (e.g., 1, 10, 50, 100 µM). Include a vehicle-only control group. Incubate for 2 hours.

    • Induction of Toxicity: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 2 mM for SH-SY5Y cells, to be optimized).[11] Do not add MPP+ to the control wells.

    • Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO₂.

    • Cell Viability Assessment (MTT Assay):

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the concentration of NMPEA to determine its neuroprotective effect.

Protocol 2: In Vitro Neuroprotection Assay against Beta-Amyloid (Aβ) Toxicity (Alzheimer's Model)

This protocol evaluates the potential of NMPEA to protect neuronal cells from toxicity induced by Aβ oligomers, a key pathological hallmark of Alzheimer's Disease.

  • Materials and Reagents:

    • SH-SY5Y cells or primary cortical neurons

    • Appropriate cell culture medium

    • N-methylphenethylamine (NMPEA) hydrochloride

    • Aβ₁₋₄₂ peptide

    • Sterile, endotoxin-free water and HFIP (Hexafluoroisopropanol) for Aβ oligomer preparation

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

    • 96-well cell culture plates

  • Procedure:

    • Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers according to established protocols. Briefly, dissolve Aβ₁₋₄₂ peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute in cold culture medium and incubate at 4°C for 24 hours to form oligomers.

    • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

    • Compound Pre-treatment: Pre-treat cells with various concentrations of NMPEA for 2 hours as described in Protocol 1.

    • Induction of Toxicity: Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration known to be toxic (e.g., 5-10 µM).

    • Incubation: Incubate the plate for 24 to 48 hours.

    • Cytotoxicity Assessment (LDH Assay): Measure LDH release into the culture medium according to the manufacturer's instructions. LDH release is an indicator of cell membrane damage and cytotoxicity.

    • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control. Determine the reduction in cytotoxicity in NMPEA-treated wells compared to wells treated with Aβ alone.

Protocol 3: In Vivo Locomotor Activity Assay

This protocol measures the effect of NMPEA on spontaneous locomotor activity in mice, a common assay to assess the stimulant or depressant properties of a compound.

  • Materials and Reagents:

    • Male C57BL/6 mice (8-10 weeks old)

    • N-methylphenethylamine (NMPEA) hydrochloride dissolved in sterile saline (0.9% NaCl)

    • Open-field activity chambers equipped with infrared beams to automatically track movement.

    • Syringes for intraperitoneal (i.p.) injection.

  • Procedure:

    • Habituation: On the day prior to testing, place each mouse in an activity chamber for 30-60 minutes to allow for habituation to the novel environment.

    • Testing Day:

      • On the test day, place the mice back into the same activity chambers and allow them to habituate for 30 minutes.

      • Administer NMPEA via i.p. injection at various doses (e.g., 1, 3, 10, 20 mg/kg). A control group should receive a saline injection of equivalent volume.

      • Immediately return the mice to the activity chambers.

    • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-90 minutes post-injection.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Calculate the total activity over the entire session. Compare the activity of NMPEA-treated groups to the saline control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).[12]

Protocol 4: In Vivo Conditioned Place Preference (CPP) Assay

This protocol assesses the rewarding or aversive properties of NMPEA by pairing its administration with a distinct environmental context.

  • Materials and Reagents:

    • Male C57BL/6 mice

    • N-methylphenethylamine (NMPEA) hydrochloride dissolved in sterile saline

    • A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • Procedure (Unbiased Design):

    • Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. There should be no significant preference for either outer compartment.

    • Conditioning (Days 2-5): This phase consists of four days of conditioning sessions.

      • Day 2 (Drug Pairing): Administer NMPEA (e.g., 1, 5, 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer compartments (e.g., the black compartment) for 30 minutes.

      • Day 3 (Saline Pairing): Administer a saline injection and confine the same mouse to the opposite compartment (e.g., the white compartment) for 30 minutes.

      • Day 4: Repeat the drug pairing.

      • Day 5: Repeat the saline pairing. (The assignment of the drug-paired compartment should be counterbalanced across animals).

    • Test Day (Day 6): Administer no injection. Place the mouse in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.

    • Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.[13] Compare the scores of the NMPEA-treated groups to a saline-saline control group.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete reductive amination of N-Methyl-1-phenylethanamine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of N-Methyl-1-phenylethana...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of N-Methyl-1-phenylethanamine to synthesize N,α-dimethylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the reductive amination of N-Methyl-1-phenylethanamine?

Reductive amination is a two-step process that converts a carbonyl group and an amine into a more substituted amine. In the context of synthesizing N,α-dimethylbenzylamine from N-Methyl-1-phenylethanamine and a methylating agent like formaldehyde, the reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.[1][2]

Q2: What are the most common reducing agents for this reaction?

The most commonly used reducing agents are borohydride derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are all frequently employed.[1][3] Catalytic hydrogenation over palladium or nickel is also a viable method.[4]

Q3: How do I choose the right reducing agent?

The choice of reducing agent depends on the reactivity of your substrates and the desired reaction conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent that is particularly effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. It is often the reagent of choice due to its high yields and fewer side products.[1][3]

  • Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective at a slightly acidic pH (around 6-7).[3][5] It is selective for the iminium ion over the carbonyl starting material, which helps to minimize the reduction of the aldehyde or ketone.[3][6] However, it is toxic and can generate cyanide gas, requiring careful handling.[1]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting carbonyl compound.[1][7] To avoid reducing the starting material, it is often added after the imine has had sufficient time to form.[1][7]

Q4: What is the optimal pH for this reaction?

The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[1] This is a compromise: a slightly acidic medium is required to catalyze the formation of the iminium ion, but a highly acidic environment will protonate the starting amine, rendering it non-nucleophilic.[6][8]

Troubleshooting Incomplete Reductive Amination

This guide addresses common issues encountered during the reductive amination of N-Methyl-1-phenylethanamine.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Reagents Verify the quality and activity of the amine, aldehyde/ketone, and reducing agent. Aldehydes can oxidize over time, and borohydride reagents can decompose with exposure to moisture.
Sub-optimal pH The formation of the iminium ion is pH-dependent. For NaBH₃CN, the optimal pH is typically between 6 and 7.[5] For NaBH(OAc)₃, the reaction is often carried out in the presence of acetic acid.[2] If the reaction is too acidic, the amine starting material will be protonated and non-nucleophilic. If it is too basic, the formation of the iminium ion will be slow. Consider adding a small amount of acetic acid to catalyze iminium ion formation.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion.[1] Monitor the reaction by TLC or LC-MS while gradually increasing the temperature.
Steric Hindrance N-Methyl-1-phenylethanamine is a secondary amine, and the reaction with a ketone can be sterically hindered, making the formation of the iminium intermediate difficult.[9] Consider using a more reactive aldehyde if possible, or a more potent catalytic system.
Insoluble Materials The aldehyde, ketone, and amine must be soluble in the reaction solvent. Insoluble materials will lead to low or even zero conversion.[10]
Problem 2: Presence of Imine/Iminium Intermediate in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reduction This is a common issue indicating that the reducing agent was not effective enough or was consumed before the reaction was complete.[11]
- Increase the equivalents of the reducing agent: Add an additional 0.5-1.0 equivalent of the reducing agent and monitor the reaction for completion.
- Switch to a stronger reducing agent: If using a mild reducing agent like NaBH₃CN, consider switching to NaBH(OAc)₃ or NaBH₄ (if selectivity is not an issue).
- Increase reaction time or temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture.
Hydrolysis of Imine During Workup Imines can be prone to hydrolysis back to the starting amine and carbonyl, especially under acidic conditions.[11] Ensure the workup is performed under neutral or slightly basic conditions.
Problem 3: Formation of Side Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Reduction of Carbonyl Starting Material This occurs when a non-selective reducing agent like NaBH₄ is used in a one-pot procedure.[4] The reducing agent reduces the aldehyde or ketone before it can form the imine.
- Use a two-step procedure: First, allow the imine to form completely, then add the NaBH₄.[1]
- Use a more selective reducing agent: Switch to NaBH(OAc)₃ or NaBH₃CN, which are selective for the iminium ion over the carbonyl group.[3][6]
Over-alkylation While less common with secondary amines, if a primary amine is present as an impurity, it can lead to the formation of tertiary amines.[12] Ensure the purity of the starting N-Methyl-1-phenylethanamine.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild, highly selective for imines/iminiums, effective for a wide range of substrates, less toxic than NaBH₃CN.[3][4]Water-sensitive, not very compatible with methanol.[7]Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[7]
Sodium CyanoborohydrideNaBH₃CNMild, selective for iminium ions over carbonyls, effective in protic solvents.[5][6]Highly toxic, can generate HCN gas under acidic conditions.[1]Methanol (MeOH), Ethanol (EtOH)[7]
Sodium BorohydrideNaBH₄Inexpensive, potent reducing agent.[3]Not selective, can reduce both carbonyls and imines.[4][7] Requires a two-step procedure for good selectivity.[1]Methanol (MeOH), Ethanol (EtOH)[7]
Catalytic HydrogenationH₂/Pd, H₂/Ni"Green" method, high atom economy.[4]May require specialized equipment (hydrogenator), catalyst can be sensitive to impurities.[4]Ethanol (EtOH), Methanol (MeOH)

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Methyl-1-phenylethanamine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of N-Methyl-1-phenylethanamine and the carbonyl compound in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting carbonyl compound.

Step A: Imine Formation

  • Dissolve the N-Methyl-1-phenylethanamine (1.0 equiv) and the aldehyde/ketone (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[1]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[1]

Visualizations

Reductive_Amination_Pathway cluster_intermediate Intermediate Formation cluster_reduction Reduction N-Methyl-1-phenylethanamine N-Methyl-1-phenylethanamine Hemiaminal Hemiaminal N-Methyl-1-phenylethanamine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product N,N-dialkyl-1-phenylethanamine Iminium_Ion->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for the reductive amination of N-Methyl-1-phenylethanamine.

Troubleshooting_Workflow Start Incomplete Reaction Check_Reagents Check Reagent Quality (Amine, Carbonyl, Reductant) Start->Check_Reagents Check_pH Verify/Optimize pH (Typically 4-7) Check_Reagents->Check_pH Reagents OK Success Reaction Complete Check_Reagents->Success Problem Solved Increase_Temp Increase Reaction Temperature Check_pH->Increase_Temp pH OK Check_pH->Success Problem Solved Change_Reductant Change Reducing Agent (e.g., to STAB) Increase_Temp->Change_Reductant Still Incomplete Increase_Temp->Success Problem Solved Two_Step Implement Two-Step Procedure Change_Reductant->Two_Step Still Incomplete Change_Reductant->Success Problem Solved Two_Step->Success Problem Solved

Caption: Troubleshooting workflow for incomplete reductive amination.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield/ Incomplete Reaction Imine_Formation Poor Iminium Ion Formation Low_Yield->Imine_Formation Reduction_Step Inefficient Reduction Low_Yield->Reduction_Step Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize_pH Optimize pH (4-7) Imine_Formation->Optimize_pH Add_Catalyst Add Acid Catalyst (e.g., AcOH) Imine_Formation->Add_Catalyst Change_Reductant Use a More Selective/ Potent Reducing Agent Reduction_Step->Change_Reductant Increase_Equiv Increase Equivalents of Reducing Agent Reduction_Step->Increase_Equiv Side_Reactions->Change_Reductant Two_Step_Proc Use Two-Step Procedure Side_Reactions->Two_Step_Proc

Caption: Logical relationships between problems, causes, and solutions.

References

Optimization

Technical Support Center: Optimizing Synthesis of N-Methyl-1-phenylethanamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-1-phenyleth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-1-phenylethanamine. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-Methyl-1-phenylethanamine?

The two most common and effective methods for the synthesis of N-Methyl-1-phenylethanamine are the Eschweiler-Clarke reaction and reductive amination. The Eschweiler-Clarke reaction involves the methylation of 1-phenylethanamine using formic acid and formaldehyde.[1] Reductive amination typically involves the reaction of 1-phenylethanamine with formaldehyde, followed by reduction of the resulting imine.[2]

Q2: Which synthesis method is generally preferred?

The choice of method depends on the specific requirements of the synthesis, such as scale, available reagents, and desired purity. The Eschweiler-Clarke reaction is often favored for its operational simplicity and the fact that it avoids the formation of quaternary ammonium salts.[1] Reductive amination offers versatility with a wider range of reducing agents and can be performed under milder conditions.

Q3: What are the key advantages of the Eschweiler-Clarke reaction for this synthesis?

A significant advantage of the Eschweiler-Clarke reaction is its ability to selectively produce the tertiary amine without the risk of over-methylation to form quaternary ammonium salts.[1] The reaction is also typically high-yielding and uses relatively inexpensive reagents.

Q4: What are common reducing agents used in the reductive amination synthesis of N-Methyl-1-phenylethanamine?

Commonly used reducing agents for this reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Sodium cyanoborohydride is particularly effective as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[3]

Q5: How can I purify the final N-Methyl-1-phenylethanamine product?

Purification of N-Methyl-1-phenylethanamine can be achieved through distillation. For laboratory scale, steam distillation directly from a basified aqueous layer can be an effective method to obtain a pure, colorless amine.[4] Standard vacuum distillation is also a common purification technique.

Troubleshooting Guides

Method 1: Eschweiler-Clarke Reaction

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction Ensure the reaction is heated sufficiently, typically to around 80-100°C, to drive the reaction to completion. Use a slight excess of both formaldehyde and formic acid (e.g., 1.1-1.2 equivalents of each per equivalent of amine) to ensure the starting material is fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reagent Quality Use high-purity starting materials. Impurities in the 1-phenylethanamine, formaldehyde, or formic acid can lead to side reactions and lower the yield.
Product Loss During Workup N-Methyl-1-phenylethanamine has some solubility in water. During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to maximize the amount of free amine. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) to ensure complete recovery of the product.

Problem 2: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Unreacted Starting Material (1-phenylethanamine) This indicates an incomplete reaction. See "Incomplete Reaction" under "Low or No Product Yield" for solutions.
Formation of Side Products Excessive heating or prolonged reaction times can lead to the formation of byproducts. Optimize the reaction temperature and time by monitoring with TLC. Ensure the correct stoichiometry of reagents is used.
Inefficient Purification If distillation is used for purification, ensure the distillation apparatus is set up correctly and that the fractions are collected at the appropriate boiling point. For column chromatography, optimize the solvent system to achieve good separation of the product from impurities.
Method 2: Reductive Amination

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Imine Formation The formation of the intermediate imine is an equilibrium process. To drive the equilibrium towards the imine, consider adding a dehydrating agent such as molecular sieves. The optimal pH for imine formation is typically mildly acidic (pH 4-6).
Decomposition of the Reducing Agent Ensure that the reducing agent, such as sodium cyanoborohydride, is added after the imine has had sufficient time to form, especially if using a one-pot procedure.[3]
Suboptimal Reaction Temperature While many reductive aminations can be performed at room temperature, some may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.

Problem 2: Formation of a Mixture of Products

Potential CauseSuggested Solution
Over-alkylation (Formation of Tertiary Amine) This can be an issue when starting with a primary amine and an aldehyde. To minimize this, a stepwise procedure can be employed where the imine is formed first, isolated, and then reduced in a separate step.[5]
Reduction of the Starting Aldehyde/Ketone If a strong reducing agent like sodium borohydride is used, it can reduce the starting carbonyl compound in addition to the imine. Using a milder reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion, can prevent this side reaction.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methyl-1-phenylethanamine Synthesis

ParameterEschweiler-Clarke ReactionReductive Amination
Starting Amine 1-phenylethanamine1-phenylethanamine
Methyl Source FormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvent Often neat (no solvent) or waterMethanol, Ethanol, or other suitable organic solvents
Reaction Temperature 80 - 100°CRoom temperature to gentle heating
Typical Molar Ratio (Amine:Formaldehyde:Reducing Agent) 1 : >2 : excess1 : 1.1-1.5 : 1.1-1.5
Typical Yield >90%70-95%
Key Advantages Avoids quaternary ammonium salt formation, high yield, inexpensive reagentsMilder reaction conditions, versatile reducing agents
Potential Issues Requires heating, potential for side reactions if not controlledPotential for over-alkylation, toxicity of cyanoborohydride reagents

Experimental Protocols

Protocol 1: Eschweiler-Clarke Synthesis of N-Methyl-1-phenylethanamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylethanamine (1.0 equivalent).

  • Reagent Addition: Add an excess of formic acid (e.g., 3-5 equivalents) and formaldehyde (typically as a 37% aqueous solution, >2 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a strong base (e.g., NaOH solution) to neutralize the excess formic acid and basify the solution to a pH > 10.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure N-Methyl-1-phenylethanamine.

Protocol 2: Reductive Amination Synthesis of N-Methyl-1-phenylethanamine
  • Imine Formation (One-Pot Procedure):

    • In a suitable reaction vessel, dissolve 1-phenylethanamine (1.0 equivalent) and formaldehyde (1.1-1.2 equivalents) in methanol.

    • Adjust the pH of the solution to 4-6 using a suitable acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.1-1.5 equivalents) portion-wise, keeping the temperature below 20°C.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • Workup:

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Add a basic solution (e.g., NaOH) to adjust the pH to > 10.

    • Extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Visualizations

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: First Methylation cluster_step3 Step 3: Second Methylation (for primary amines) 1_Phenylethylamine 1-Phenylethylamine Hemiaminal Hemiaminal Intermediate 1_Phenylethylamine->Hemiaminal + Formaldehyde Imine Imine Intermediate Formaldehyde_1 Formaldehyde Hemiaminal->Imine - H₂O Protonated_Imine Protonated Imine Imine->Protonated_Imine + H⁺ (from Formic Acid) N_Methyl_Intermediate N-Methyl-1-phenylethanamine Formic_Acid_1 Formic Acid Formic_Acid_1->Protonated_Imine Protonated_Imine->N_Methyl_Intermediate + H⁻ (from Formate) Final_Product N,N-Dimethyl-1-phenylethylamine (if starting with primary amine, not the target here) N_Methyl_Intermediate->Final_Product + Formaldehyde, + Formic Acid (repeats steps 1 & 2) Reductive_Amination_Workflow start Start reactants Mix 1-Phenylethylamine, Formaldehyde, and Solvent start->reactants ph_adjust Adjust pH to 4-6 reactants->ph_adjust imine_formation Stir for 1-2h (Imine Formation) ph_adjust->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH₃CN) imine_formation->add_reducing_agent reduction Stir until reaction is complete add_reducing_agent->reduction workup Quench, Basify, and Extract reduction->workup purification Purify by Distillation workup->purification end N-Methyl-1-phenylethanamine purification->end Troubleshooting_Guide start Low Yield or Impurities Detected incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC for starting material workup_issue Product Loss During Workup? incomplete_reaction->workup_issue No solution_incomplete Increase reaction time/temperature. Use excess reagents. incomplete_reaction->solution_incomplete Yes side_reactions Side Reactions Occurring? workup_issue->side_reactions No solution_workup Ensure pH > 10 before extraction. Perform multiple extractions. workup_issue->solution_workup Yes solution_side_reactions Optimize reaction conditions (T, t). Use milder reducing agent (for reductive amination). side_reactions->solution_side_reactions Yes

References

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in the Synthesis of N-Methyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric ex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (ee) during the synthesis of N-Methyl-1-phenylethanamine. This resource offers detailed experimental protocols, comparative data, and workflow visualizations to address common challenges encountered in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low enantiomeric excess and other complications during the synthesis of N-Methyl-1-phenylethanamine.

Q1: My reductive amination of acetophenone with methylamine results in a low enantiomeric excess. What are the primary factors to investigate?

A1: Low enantiomeric excess in asymmetric reductive amination is a common issue. Key factors to scrutinize include:

  • Catalyst and Ligand Purity: The chiral catalyst and ligand are the sources of enantioselectivity. Ensure they are of high purity and handled under an inert atmosphere to prevent decomposition. Even minor impurities can poison the catalyst or interfere with the chiral environment.

  • Reaction Temperature: Temperature control is critical. Lower temperatures often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal condition.

  • Solvent Choice: The solvent can significantly influence the catalyst-substrate complex and the transition state. Screen a variety of anhydrous solvents with different polarities and coordinating abilities, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Reducing Agent: The nature of the reducing agent can impact stereoselectivity. While common borohydride reagents are used, their reactivity and the timing of their addition can be crucial. For instance, using a milder reducing agent like sodium triacetoxyborohydride (STAB) can sometimes improve selectivity by preferentially reducing the pre-formed imine.

Q2: I am observing a significant amount of unreacted imine intermediate in my final product after reductive amination. How can I drive the reduction to completion?

A2: The persistence of the imine intermediate indicates incomplete reduction. To address this:

  • Increase Reducing Agent Equivalents: You may need to use a larger excess of the reducing agent (e.g., NaBH₄).

  • Optimize Reaction Time and Temperature: After the initial imine formation, a longer reaction time or a moderate increase in temperature during the reduction step might be necessary. However, be cautious as higher temperatures can negatively impact enantioselectivity.

  • Acid Catalysis for Imine Formation: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the formation of the imine, which can then be reduced in situ.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often effective for reducing imines at neutral or slightly acidic pH. However, due to the potential generation of hydrogen cyanide, it must be handled with extreme care in a well-ventilated fume hood. Sodium triacetoxyborohydride (STAB) is a safer alternative that is also highly effective for imine reduction.

Q3: When performing a diastereomeric salt resolution of 1-phenylethylamine with tartaric acid, the enantiomeric excess of my resolved amine is lower than expected. What could be the cause?

A3: Achieving high enantiomeric excess through diastereomeric salt crystallization can be challenging. Common pitfalls include:

  • Insufficient Purity of the Diastereomeric Salt: A single crystallization step is often not enough to achieve high purity. The less soluble diastereomeric salt can co-precipitate with the more soluble one. Recrystallization of the isolated salt, sometimes multiple times, is often necessary to enhance the enantiomeric purity.

  • Cooling Rate: Allowing the hot solution to cool slowly can promote the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Volume: The volume of the solvent is critical. Too much solvent will result in low recovery of the desired diastereomeric salt, while too little may cause the more soluble diastereomer to precipitate as well.

Q4: My enzymatic kinetic resolution is stalling before reaching 50% conversion, leading to a lower than optimal enantiomeric excess of the remaining amine. What could be the problem?

A4: In enzymatic kinetic resolutions, several factors can limit the reaction progress:

  • Product Inhibition: The product of the enzymatic reaction (the acylated amine) can act as an inhibitor of the enzyme, slowing down the reaction as it proceeds.

  • Substrate Inhibition: In some cases, high concentrations of the substrate can also inhibit the enzyme.

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, pH, solvent) may not be optimal for the stability of the enzyme, leading to its deactivation over time.

  • Equilibrium: The reaction may be reversible and reaching equilibrium before 50% conversion. Using an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate, can help.

Data Presentation

The following table summarizes quantitative data for different methods used to improve the enantiomeric excess of 1-phenylethylamine, a key precursor to N-Methyl-1-phenylethanamine.

MethodChiral Agent/CatalystAcyl Donor/Reducing AgentSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Enzymatic Kinetic Resolution Novozym 435 (CALB)Isopropyl acetateToluene303996 (product)[1]
Novozym 435 (CALB)Isopropyl acetateToluene3052.498 (substrate)[1]
Novozym 435 (CALB)Ethyl 2-methoxyacetateToluene402599 (product)[2]
Dynamic Kinetic Resolution Novozym 435 (CALB) & Ru-catalystIsopropyl 2-methoxyacetateToluene709788 (product)[3]
Novozym 435 (CALB) & Ni-catalystD-(-)-O-acetylmandelic acidToluene60>9999 (product)[4]
Diastereomeric Salt Resolution (+)-Tartaric Acid-MethanolCooling from boiling-High (after recrystallization)[5]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of Acetophenone with Methylamine

This protocol describes a general procedure for the direct asymmetric reductive amination to synthesize N-Methyl-1-phenylethanamine.

Materials:

  • Acetophenone

  • Methylamine solution (e.g., 2M in THF or Methanol)

  • Chiral Catalyst System (e.g., Ir-f-Binaphane complex)[2]

  • Titanium(IV) isopropoxide

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Molecular sieves

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral iridium catalyst and ligand.

  • Add anhydrous dichloromethane and stir to dissolve.

  • Add acetophenone, followed by titanium(IV) isopropoxide.

  • Add the methylamine solution to the mixture.

  • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the desired temperature (e.g., 12 °C) for the required time (e.g., 48 hours).

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and quench the reaction.

  • Work up the reaction by standard acid-base extraction to isolate the amine product.

  • Determine the enantiomeric excess of the purified N-Methyl-1-phenylethanamine by chiral HPLC or GC.

Protocol 2: N-Methylation of 1-Phenylethylamine

This protocol outlines the synthesis of N-Methyl-1-phenylethanamine from its primary amine precursor.

Materials:

  • (R)- or (S)-1-Phenylethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (90%)

  • Hydrochloric acid (4 N)

  • Sodium hydroxide (18 N)

  • Benzene or other suitable organic solvent

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask, cool 90% formic acid in a water bath.

  • Slowly add 1-phenylethylamine to the cooled formic acid.

  • To this solution, add formaldehyde solution.

  • Heat the mixture in an oil bath at 90-100 °C under a reflux condenser.

  • After the reaction is complete (monitored by TLC), cool the solution and add 4 N hydrochloric acid.

  • Evaporate the solution to dryness under reduced pressure.

  • Dissolve the residue in water and liberate the free amine by adding 18 N sodium hydroxide.

  • Extract the amine with an organic solvent (e.g., benzene).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to obtain the crude N-Methyl-1-phenylethanamine.

  • Purify the product by distillation under reduced pressure.

Protocol 3: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid[5]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (+)-tartaric acid in methanol in a flask by heating.

  • Slowly add (±)-1-phenylethylamine to the hot methanol solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt, (-)-amine-(+)-tartrate.

  • Collect the crystals by suction filtration and wash them with a small amount of cold methanol.

  • To obtain higher enantiomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.

  • Dissolve the purified crystals in water and add 50% aqueous NaOH until the solution is basic.

  • Extract the liberated (-)-1-phenylethylamine with diethyl ether.

  • Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the resolved amine.

Mandatory Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials (Amine, Ketone, Catalyst, Ligand) start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Concentration) start->check_conditions check_reductant Evaluate Reducing Agent (Type, Equivalents, Addition Rate) start->check_reductant optimize_catalyst Screen Chiral Catalysts/Ligands check_purity->optimize_catalyst optimize_temp Optimize Temperature (Screen lower temperatures) check_conditions->optimize_temp optimize_solvent Screen Solvents (Vary polarity and coordinating ability) check_conditions->optimize_solvent optimize_reductant Optimize Reducing Agent (e.g., STAB, NaBH3CN) check_reductant->optimize_reductant end_success High Enantiomeric Excess Achieved optimize_temp->end_success end_fail Consult Further Literature or Expert optimize_temp->end_fail optimize_solvent->end_success optimize_solvent->end_fail optimize_catalyst->end_success optimize_catalyst->end_fail optimize_reductant->end_success optimize_reductant->end_fail

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

Synthesis_Pathway cluster_0 Direct Asymmetric Reductive Amination cluster_1 Two-Step Synthesis via Resolution acetophenone Acetophenone imine Imine Intermediate acetophenone->imine methylamine Methylamine methylamine->imine product_direct N-Methyl-1-phenylethanamine imine->product_direct Chiral Catalyst, H₂ racemic_pea Racemic 1-Phenylethylamine resolved_pea Enantiopure 1-Phenylethylamine racemic_pea->resolved_pea Resolution (Enzymatic or Crystallization) product_twostep N-Methyl-1-phenylethanamine resolved_pea->product_twostep N-Methylation

Caption: Synthetic pathways to enantiopure N-Methyl-1-phenylethanamine.

References

Optimization

N-Methyl-1-phenylethanamine stability and degradation pathways

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of N-Methyl-1-phenylethanamine. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of N-Methyl-1-phenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-Methyl-1-phenylethanamine?

A1: The degradation of N-Methyl-1-phenylethanamine is primarily influenced by exposure to oxidative conditions, elevated temperatures, and light. The secondary amine functional group is particularly susceptible to oxidation.

Q2: What are the typical visual indicators of N-Methyl-1-phenylethanamine degradation?

A2: Degradation of N-Methyl-1-phenylethanamine, which is typically a colorless to pale yellow liquid, may be indicated by a color change to a darker yellow or brown, the formation of precipitates, or a noticeable change in odor. These changes often suggest oxidation or the formation of degradation products.

Q3: What are the recommended storage conditions for N-Methyl-1-phenylethanamine to ensure its stability?

A3: To ensure long-term stability, N-Methyl-1-phenylethanamine should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For optimal long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) in a tightly sealed, light-resistant container is recommended.

Q4: How does pH affect the stability of N-Methyl-1-phenylethanamine in solution?

A4: The stability of N-Methyl-1-phenylethanamine in solution is pH-dependent. In acidic conditions, the amine group is protonated, which generally increases its stability against oxidation. In neutral or basic conditions, the free base is more susceptible to degradation.

Q5: What are the major degradation products of N-Methyl-1-phenylethanamine?

A5: Under oxidative conditions, the primary degradation products are expected to be the corresponding imine and N-oxide. Thermal stress may lead to demethylation to form 1-phenylethanamine, or other rearrangement and cleavage products. Hydrolytic degradation is generally not significant unless under harsh acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/UPLC-MS analysis of a recently prepared solution. Degradation of the compound in the solvent.Prepare a fresh stock solution from a reliable standard for comparison. If degradation is confirmed, prepare solutions more frequently and store them at or below -20°C. Consider using a different, high-purity, degassed solvent.
The compound has developed a strong yellow or brown color. Oxidation due to exposure to air and/or light.The compound is likely degraded and should be discarded. For future use, ensure storage under an inert atmosphere in a light-resistant container.
Inconsistent results in bioassays or chemical reactions. Use of a degraded stock of N-Methyl-1-phenylethanamine.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC with a purity scan). Use a fresh, properly stored standard for all experiments.
Formation of a precipitate in the stored compound. Formation of insoluble degradation products or reaction with atmospheric CO2.The compound is likely contaminated or degraded. It is advisable to use a fresh, properly stored batch. To prevent this, minimize exposure to air by working under an inert atmosphere and ensuring the container is tightly sealed.

Quantitative Stability Data

The following table summarizes hypothetical data from a forced degradation study on N-Methyl-1-phenylethanamine, illustrating potential degradation under various stress conditions. This data is representative of what might be observed for similar phenethylamine derivatives.

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl2460~5-10%1-Phenylethanamine (from N-dealkylation)
0.1 M NaOH2460~2-5%Minor oxidation products
3% H₂O₂8Room Temp~15-25%N-oxide of N-Methyl-1-phenylethanamine, Imine intermediate
Thermal4880~10-20%1-Phenylethanamine, Phenylacetone, various rearrangement products
Photolytic (UV Lamp)24Room Temp~5-15%Oxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of N-Methyl-1-phenylethanamine under various stress conditions and to generate potential degradation products for characterization.

Materials:

  • N-Methyl-1-phenylethanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven

  • Photostability chamber with a UV lamp (e.g., 254 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Methyl-1-phenylethanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place a vial containing the solid compound or a solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light and kept under the same conditions.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV or UPLC-MS/MS method.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

Objective: To develop and validate a UPLC-MS/MS method for the quantification of N-Methyl-1-phenylethanamine and the detection of its degradation products.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 136.11 (for [M+H]⁺ of N-Methyl-1-phenylethanamine).

  • Product Ions: To be determined by infusion of a standard solution and fragmentation analysis.

  • Data Acquisition: Full scan for identification of unknown degradation products and Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

degradation_pathways cluster_hydrolytic Hydrolytic Degradation (Acidic) cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation N_Methyl_1_phenylethanamine_H N-Methyl-1-phenylethanamine 1_Phenylethanamine 1-Phenylethanamine N_Methyl_1_phenylethanamine_H->1_Phenylethanamine N-dealkylation N_Methyl_1_phenylethanamine_O N-Methyl-1-phenylethanamine Imine Imine Intermediate N_Methyl_1_phenylethanamine_O->Imine Oxidation N_Oxide N-Oxide N_Methyl_1_phenylethanamine_O->N_Oxide Oxidation N_Methyl_1_phenylethanamine_T N-Methyl-1-phenylethanamine 1_Phenylethanamine_T 1-Phenylethanamine N_Methyl_1_phenylethanamine_T->1_Phenylethanamine_T Demethylation Phenylacetone Phenylacetone N_Methyl_1_phenylethanamine_T->Phenylacetone Rearrangement_Products Rearrangement Products N_Methyl_1_phenylethanamine_T->Rearrangement_Products

Caption: Potential degradation pathways of N-Methyl-1-phenylethanamine.

experimental_workflow Start Start: N-Methyl-1-phenylethanamine Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Control Control Sample (No Stress) Start->Control Sample_Preparation Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Preparation Control->Sample_Preparation Analysis UPLC-MS/MS Analysis Sample_Preparation->Analysis Data_Processing Data Processing and Analysis (Peak Identification, Quantification) Analysis->Data_Processing Results Report Results (% Degradation, Degradation Products) Data_Processing->Results

Caption: Experimental workflow for a forced degradation study.

Troubleshooting

Overcoming poor peak shape in HPLC analysis of N-Methyl-1-phenylethanamine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the High-Performance...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-1-phenylethanamine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for N-Methyl-1-phenylethanamine?

Peak tailing is the most common issue when analyzing basic compounds like N-Methyl-1-phenylethanamine on standard silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[1][2][3][4]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][5] Try reducing the injection volume or sample concentration.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[2]

  • Column Deterioration: The formation of a void at the column inlet can disrupt the sample path, leading to distorted peaks.[1][2]

Q2: How does the mobile phase pH affect the peak shape of my amine analyte?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like N-Methyl-1-phenylethanamine.[6]

  • Low pH (pH < 4): At a low pH, residual silanol groups on the column are protonated (Si-OH), which minimizes their ability to interact with the positively charged analyte. This is often the most effective strategy to reduce peak tailing.[2][6][7] It is recommended to use a buffer to maintain a stable pH.

  • Intermediate pH (pH near the analyte's pKa): Operating near the pKa of the analyte can lead to poor peak shapes and inconsistent retention times, as small shifts in pH can significantly alter the ionization state of the molecule.[7]

  • High pH (pH > 8): At high pH, N-Methyl-1-phenylethanamine will be in its neutral (free base) form, which can improve retention and peak shape. However, traditional silica-based columns are unstable at high pH and can dissolve.[2] If a high pH method is necessary, a hybrid or polymer-based, pH-stable column is required.

Q3: What are ion-pairing agents and how can they improve my peak shape?

Ion-pair chromatography is a technique used to analyze ionic compounds on reversed-phase columns. For a basic compound like N-Methyl-1-phenylethanamine, which is protonated (cationic) at low pH, an anionic ion-pairing reagent is added to the mobile phase.[8]

The reagent, typically an alkyl sulfonate, forms a neutral ion-pair with the protonated amine. This neutral complex has increased hydrophobicity, allowing it to be retained and separated by a standard reversed-phase mechanism, resulting in improved peak shape and retention.[9] For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are preferred as they will not contaminate the mass spectrometer.[8]

Ion-Pairing Reagent TypeExamplesUse Case
Standard (Non-Volatile) Sodium 1-Hexanesulfonate, Sodium 1-Heptanesulfonate[10][11]For UV detection; provides strong ion-pairing effects.
Volatile (MS-Compatible) Trifluoroacetic Acid (TFA), Pentafluoropropionic Acid (PFPA), Heptafluorobutyric Acid (HFBA)[8]For LC-MS analysis; prevents contamination of the mass spectrometer.
Competing Base Triethylamine (TEA)Added in small amounts (e.g., 0.1%) to mask silanol sites.[3]

Q4: My peaks are broad, not just tailing. What are the common causes?

Peak broadening, where the peak is wider than expected but may still be symmetrical, can be caused by several factors unrelated to secondary silanol interactions:

  • Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause the sample band to spread out.

  • Column Deterioration: A loss of stationary phase or a poorly packed bed can lead to broader peaks.[4][12]

  • Low Flow Rate: If the flow rate is too low, longitudinal diffusion of the analyte within the mobile phase can cause peaks to broaden.[13]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.

Q5: I'm observing split peaks for my analyte. What might be the reason?

Split peaks suggest that the sample band is being disrupted as it enters or travels through the column. Common causes include:

  • Partially Blocked Frit: Contamination can clog the inlet frit of the column, creating an uneven flow path.[2]

  • Column Void: A void or channel in the column's packed bed can cause the sample to travel through at different rates, resulting in a split peak.[2]

  • Injection Solvent Effect: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet.[2]

Q6: Can my choice of HPLC column affect peak shape for this compound?

Absolutely. For basic compounds, the choice of column is critical.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are "end-capped," a process that chemically treats the surface to reduce the number of accessible silanol groups. These columns show significantly less tailing for basic analytes.[4]

  • Phenyl Phases: Phenyl-hexyl or other phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like N-Methyl-1-phenylethanamine. These phases can engage in π-π interactions with the analyte's phenyl ring, which can improve peak shape and change selectivity compared to standard C18 columns.[14][15]

  • pH Stable Columns: If working at a high pH is desired, columns based on hybrid silica or polymeric particles that are stable up to pH 11 or 12 should be used.

Troubleshooting Guides and Protocols

Guide 1: Systematic Troubleshooting Workflow for Poor Peak Shape

The following workflow provides a logical sequence of steps to diagnose and resolve common peak shape issues.

G start Poor Peak Shape Observed (Tailing, Broad, Split) is_overloaded Is the column overloaded? start->is_overloaded reduce_conc Reduce Sample Concentration or Injection Volume is_overloaded->reduce_conc Yes check_column_health Is the column contaminated or damaged? is_overloaded->check_column_health No success Peak Shape Improved reduce_conc->success flush_column Flush with Strong Solvent (Reverse flush if necessary) check_column_health->flush_column Yes check_mobile_phase Is the mobile phase optimized for a basic analyte? check_column_health->check_mobile_phase No replace_column Replace Guard and/or Analytical Column flush_column->replace_column Problem Persists flush_column->success Problem Solved replace_column->success adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3 with buffer) check_mobile_phase->adjust_ph No check_extracolumn Are extra-column effects contributing? check_mobile_phase->check_extracolumn Yes add_modifier Add Mobile Phase Modifier (e.g., Ion-Pair Reagent) adjust_ph->add_modifier Tailing Persists adjust_ph->success Problem Solved add_modifier->success optimize_tubing Minimize tubing length/ID and check connections check_extracolumn->optimize_tubing Yes (Broad Peaks) check_injection Is the injection solvent compatible? check_extracolumn->check_injection No optimize_tubing->success dissolve_in_mp Dissolve Sample in Mobile Phase check_injection->dissolve_in_mp No (Split Peaks) check_injection->success Yes dissolve_in_mp->success

Caption: A step-by-step decision tree for troubleshooting poor HPLC peak shapes.

Guide 2: Understanding and Mitigating Silanol Interactions

This diagram illustrates the chemical interactions at the silica surface that cause peak tailing for basic analytes and how different mobile phase strategies can prevent them.

G cluster_problem The Problem: Secondary Interaction cluster_solutions The Solutions: Mobile Phase Optimization cluster_ph Low pH Method cluster_ip Ion-Pairing Method Analyte Protonated Amine (R-NH₂⁺) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Ionic Attraction causes Peak Tailing LowPH Add Acid/Buffer (H⁺) (e.g., pH 3.0) ProtonatedSilanol Protonated Silanol (Si-OH) LowPH->ProtonatedSilanol Neutralizes Site IP_Agent Add Ion-Pair Reagent (e.g., R'-SO₃⁻) NeutralPair Forms Neutral Ion-Pair [R-NH₂⁺...⁻O₃S-R'] IP_Agent->NeutralPair Masks Analyte Charge p1->Silanol Interaction Blocked p2->Silanol Interaction Blocked

Caption: Mechanisms for mitigating silanol interactions that cause peak tailing.

Experimental Protocols

Protocol: Method Development Using an Anionic Ion-Pairing Agent

Objective: To develop a robust HPLC method with improved peak shape for the analysis of N-Methyl-1-phenylethanamine using sodium 1-heptanesulfonate as an ion-pairing agent.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Sodium 1-heptanesulfonate monohydrate

  • Monobasic potassium phosphate (for buffer)

  • Phosphoric acid (to adjust pH)

  • N-Methyl-1-phenylethanamine standard

Procedure:

  • Mobile Phase Preparation (Aqueous - Mobile Phase A):

    • Weigh and dissolve monobasic potassium phosphate to a concentration of 25 mM in HPLC-grade water.

    • Weigh and dissolve sodium 1-heptanesulfonate to a final concentration of 5 mM in the same buffer solution.

    • Adjust the pH of the solution to 3.0 using dilute phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Mobile Phase Preparation (Organic - Mobile Phase B):

    • Use HPLC-grade acetonitrile. Filter and degas.

  • System Equilibration:

    • Install the C18 column.

    • Crucially, flush the entire HPLC system, including the pump, injector, and all tubing, with a 50:50 mixture of water and methanol to remove any old buffers or salts.

    • Equilibrate the column with the ion-pairing mobile phase (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30-60 minutes, or until a stable baseline is achieved. Ion-pairing agents require a longer equilibration time to fully coat the stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of N-Methyl-1-phenylethanamine in the mobile phase.

    • Dilute the stock solution to the desired working concentration using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Run the analysis using the conditions outlined in the table below. Adjust the percentage of Mobile Phase B to achieve the desired retention time (typically between 3 and 10 minutes).

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 5 mM Sodium 1-heptanesulfonate in 25 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Mode Isocratic (e.g., 70% A / 30% B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Post-Analysis Column Storage:

    • After analysis, it is essential to flush the ion-pairing reagent from the column and system to prevent salt precipitation and damage.

    • Flush the column with 10-20 column volumes of a salt-free mobile phase (e.g., 70% water / 30% acetonitrile).

    • Flush with 100% water for 10-20 column volumes.

    • Finally, store the column in a high-organic solvent like 100% acetonitrile or methanol.

References

Optimization

Challenges in the scale-up of N-Methyl-1-phenylethanamine production

Welcome to the Technical Support Center for the scale-up of N-Methyl-1-phenylethanamine production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of N-Methyl-1-phenylethanamine production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of N-Methyl-1-phenylethanamine?

A1: The most common and scalable methods for N-Methyl-1-phenylethanamine synthesis are based on the reductive amination of acetophenone with methylamine. The two primary approaches are:

  • Catalytic Hydrogenation: This method involves the reaction of acetophenone and methylamine in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) under a hydrogen atmosphere. It is often preferred for its high selectivity and cleaner reaction profiles.

  • Leuckart Reaction: This classical method uses a mixture of formic acid and methylamine (or N-methylformamide) as both the reducing agent and the nitrogen source. While effective, it often requires higher temperatures and can generate more byproducts.[1][2][3]

Q2: What are the most common impurities encountered in N-Methyl-1-phenylethanamine synthesis?

A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted Acetophenone: Incomplete reaction can leave residual starting material.

  • 1-Phenylethanol: Reduction of acetophenone without amination.

  • N,N-dimethyl-1-phenylethylamine: Over-methylation of the desired product.

  • Bis(1-phenylethyl)amine: A secondary amine formed from the reaction of the product with the intermediate imine.

  • Formylated byproducts: Particularly in the Leuckart reaction, N-formyl-N-methyl-1-phenylethanamine can be a significant impurity.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, product, and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of the product, especially for less volatile compounds.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction progress.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Poor Catalyst Activity - Ensure the catalyst is not expired or improperly stored.- Perform a small-scale test reaction with fresh catalyst.- Consider catalyst poisoning by impurities in the starting materials or solvent. Purify starting materials if necessary.
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. For catalytic hydrogenation, lower temperatures might be favorable to prevent over-reduction. The Leuckart reaction typically requires higher temperatures (160-180°C).- Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.- pH: The formation of the imine intermediate is pH-sensitive. For reductive amination with borohydride reagents, a slightly acidic pH (5-6) is often optimal.
Inefficient Mixing - In large-scale reactors, ensure adequate agitation to maintain a homogenous mixture of reactants, catalyst, and hydrogen (if applicable). Poor mixing can lead to localized concentration gradients and reduced reaction rates.
Reagent Stoichiometry - Ensure the correct molar ratios of acetophenone, methylamine, and the reducing agent are used. An excess of methylamine is often used to drive the reaction towards the desired product.
High Impurity Levels
Impurity Potential Cause Mitigation Strategies
Unreacted Acetophenone - Incomplete reaction.- Increase reaction time.- Increase the amount of catalyst or reducing agent.- Optimize reaction temperature and pressure.
1-Phenylethanol - Reduction of acetophenone is faster than amination.- Ensure a sufficient excess of methylamine is present.- Optimize the order of addition of reagents. For instance, pre-forming the imine before adding the reducing agent can sometimes be beneficial.
N,N-dimethyl-1-phenylethylamine - Over-methylation of the product.- In syntheses involving a methylating agent, carefully control the stoichiometry.- In reductive amination with formaldehyde as a source of the methyl group, this is a common side product. Consider alternative methyl sources.
Formylated Byproducts (Leuckart) - Incomplete hydrolysis of the intermediate N-formyl derivative.- Ensure complete hydrolysis by adjusting the concentration of the acid or base used in the workup and increasing the hydrolysis time or temperature.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-1-phenylethanamine via Catalytic Hydrogenation

Materials:

  • Acetophenone

  • Methylamine (as a solution in a suitable solvent, e.g., methanol or ethanol)

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a clean, dry, and inerted pressurized reaction vessel, dissolve acetophenone in methanol.

  • Add the Palladium on Carbon catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas to remove any air.

  • Introduce the methylamine solution to the vessel.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or HPLC.

  • Once the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product in the filtrate can then be purified.

Protocol 2: Purification of N-Methyl-1-phenylethanamine by Vacuum Distillation

Materials:

  • Crude N-Methyl-1-phenylethanamine

  • Vacuum distillation apparatus

  • Heating mantle

  • Vacuum pump

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the distillation flask with the crude N-Methyl-1-phenylethanamine.

  • Begin stirring and slowly apply vacuum.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fractions that distill at the expected boiling point of N-Methyl-1-phenylethanamine under the applied vacuum.

  • Monitor the purity of the collected fractions using GC-MS or HPLC.

  • Combine the pure fractions.

Protocol 3: GC-MS Analysis of N-Methyl-1-phenylethanamine

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC Parameters (starting point):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Scan Speed: 2 scans/second

Sample Preparation:

  • Dilute a small amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).

  • If necessary, derivatize with an agent like trifluoroacetic anhydride (TFAA) to improve chromatographic performance, although this is often not necessary for this compound.

Data Presentation

Table 1: Illustrative Effect of Catalyst on Yield in Catalytic Hydrogenation
CatalystTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
5% Pd/C6050885
10% Pd/C6050692
5% Pt/C7060888
Raney Ni801001075

Note: The data in this table is illustrative and intended to show general trends. Actual results will vary based on specific experimental conditions and equipment.

Table 2: Illustrative Impurity Profile from Different Synthetic Routes
ImpurityCatalytic Hydrogenation (%)Leuckart Reaction (%)
Unreacted Acetophenone< 2< 5
1-Phenylethanol< 1< 2
N,N-dimethyl-1-phenylethylamine< 0.5< 1
N-formyl derivativeNot detected5-15 (before hydrolysis)

Note: The data in this table is illustrative and actual impurity profiles will depend on the specific reaction conditions and work-up procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Acetophenone + Methylamine reaction Reductive Amination (Catalytic Hydrogenation or Leuckart) start->reaction filtration Catalyst Filtration (if applicable) reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction distillation Vacuum Distillation extraction->distillation analysis GC-MS / HPLC Analysis distillation->analysis end_product Pure N-Methyl-1- phenylethanamine analysis->end_product

Caption: General experimental workflow for the synthesis and purification of N-Methyl-1-phenylethanamine.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_optimization Optimization start Problem Identified: Low Yield or High Impurities check_reagents Verify Starting Material Purity and Reagent Quality start->check_reagents check_conditions Review Reaction Parameters (Temp, Pressure, Time) start->check_conditions check_equipment Inspect Equipment (Leaks, Stirring, etc.) start->check_equipment optimize_conditions Systematically Vary One Parameter at a Time check_reagents->optimize_conditions If reagents are suspect change_catalyst Screen Different Catalysts/Reducing Agents check_reagents->change_catalyst check_conditions->optimize_conditions If conditions are suboptimal modify_workup Adjust Purification Strategy check_conditions->modify_workup check_equipment->optimize_conditions If equipment is faulty solution Problem Resolved optimize_conditions->solution change_catalyst->solution modify_workup->solution

Caption: Logical workflow for troubleshooting common issues in N-Methyl-1-phenylethanamine synthesis.

signaling_pathway PEA Phenylethylamines (e.g., N-Methyl-1-phenylethanamine) TAAR1 TAAR1 Receptor PEA->TAAR1 Agonist VMAT2 VMAT2 PEA->VMAT2 Inhibitor Serotonin_receptor Serotonin Receptors PEA->Serotonin_receptor Direct Activation BDNF_pathway BDNF/TrkB/CREB Signaling Pathway PEA->BDNF_pathway Modulation Dopamine_release Increased Dopamine Release TAAR1->Dopamine_release VMAT2->Dopamine_release Serotonergic_activity Modulated Serotonergic Activity Serotonin_receptor->Serotonergic_activity Neuroplasticity Effects on Neuroplasticity and Mood BDNF_pathway->Neuroplasticity

Caption: Simplified signaling pathways of phenylethylamines.[4][[“]][6]

References

Troubleshooting

Preventing racemization of N-Methyl-1-phenylethanamine during storage

Welcome to the Technical Support Center for N-Methyl-1-phenylethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of N-Methyl-1-phenyl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-1-phenylethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of N-Methyl-1-phenylethanamine during storage and in accurately determining its enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for N-Methyl-1-phenylethanamine?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like N-Methyl-1-phenylethanamine, where each enantiomer can have different pharmacological effects, maintaining enantiomeric purity is critical for research and drug development. Racemization can lead to a loss of desired biological activity and the introduction of unintended pharmacological effects.

Q2: What are the primary factors that can cause racemization of N-Methyl-1-phenylethanamine during storage?

A2: The primary factors that can induce racemization in chiral amines like N-Methyl-1-phenylethanamine during storage include:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enantiomeric interconversion.

  • Presence of Acids or Bases: Acidic or basic conditions can facilitate the formation of achiral intermediates, such as imines or carbanions, which can then be protonated non-stereoselectively to yield a racemic mixture.

  • Inappropriate Solvents: The choice of solvent can influence the rate of racemization. Polar protic solvents may stabilize charged, achiral intermediates, thereby promoting racemization.

  • Exposure to Light: Although less common for this specific compound, prolonged exposure to UV light can sometimes induce racemization in chiral molecules.

Q3: What are the recommended storage conditions for N-Methyl-1-phenylethanamine to minimize racemization?

A3: To minimize racemization, N-Methyl-1-phenylethanamine should be stored under the following conditions:

  • Temperature: Store at or below refrigerated temperatures (2-8°C). For long-term storage, temperatures of -20°C are recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric CO2.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Solvent: If stored in solution, use a high-purity, aprotic solvent such as acetonitrile. Protic solvents like methanol should be used with caution, especially for long-term storage.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of optical rotation or decrease in enantiomeric excess (ee) over time. Racemization due to improper storage conditions.1. Verify the enantiomeric excess using a validated analytical method (see Experimental Protocols). 2. Review your storage conditions. Ensure the compound is stored at a low temperature, under an inert atmosphere, and protected from light. 3. If stored in solution, consider switching to a high-purity aprotic solvent.
Discoloration of the liquid (e.g., turning yellow). Oxidation of the amine.1. The compound may be degraded. It is recommended to use a fresh, pure sample. 2. To prevent future oxidation, ensure the compound is stored under an inert atmosphere (nitrogen or argon) and in a tightly sealed container.
Formation of a solid precipitate in the liquid or around the container cap. Reaction with atmospheric carbon dioxide to form the carbonate salt.1. While the bulk liquid may still be usable, the solid is an impurity. 2. To prevent this, handle the compound under an inert atmosphere and ensure the container is tightly sealed immediately after use.

Quantitative Data on Racemization

Temperature (°C)Solvent SystemRelative Racemization Rate Constant (k')
22Isopropanol/Acetonitrile (95:5 w/w)~0.5
25Isopropanol/Acetonitrile (95:5 w/w)~0.63
30Isopropanol/Acetonitrile (95:5 w/w)~1.1
Not SpecifiedPure AcetonitrileSignificantly faster than in IPA/ACN mixture

Data adapted from a study on a related compound and should be used as a qualitative guide. The study indicates that both increasing temperature and the use of a more polar solvent (acetonitrile) can significantly increase the rate of racemization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the separation of the enantiomers of N-Methyl-1-phenylethanamine on a chiral stationary phase (CSP).

Methodology:

  • Column Selection: A polysaccharide-based chiral column, such as one coated with a crown ether derivative, is often suitable for the separation of chiral amines.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Methyl-1-phenylethanamine and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Protocol 2: Determination of Enantiomeric Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent

Principle: The enantiomers of N-Methyl-1-phenylethanamine are reacted with a chiral derivatizing agent to form diastereomers. Diastereomers have different NMR spectra, allowing for the quantification of each enantiomer.

Methodology:

  • Reagents:

    • N-Methyl-1-phenylethanamine sample

    • Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))

    • Anhydrous deuterated chloroform (CDCl₃)

    • Anhydrous pyridine or triethylamine (as a base)

  • Sample Preparation (in an NMR tube):

    • Dissolve approximately 5 mg of the N-Methyl-1-phenylethanamine sample in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube.

    • Add a small, clean, magnetic stir bar to the NMR tube.

    • Add 1.1 equivalents of the chiral derivatizing agent (e.g., Mosher's acid chloride) to the solution.

    • Add 2 equivalents of anhydrous pyridine or triethylamine to the mixture.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 30-60 minutes with gentle stirring.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

    • Identify a well-resolved signal corresponding to a proton that is in a different chemical environment in the two diastereomers (e.g., the N-methyl or the α-proton).

  • Data Analysis:

    • Integrate the signals corresponding to each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess (ee) using the integral values.

Visualization of Racemization Prevention

Racemization_Prevention cluster_storage Storage Conditions cluster_factors Contributing Factors cluster_prevention Preventative Measures Optimal_Storage Optimal Storage (Enantiomeric Purity Maintained) Suboptimal_Storage Suboptimal Storage High_Temp High Temperature High_Temp->Suboptimal_Storage Acid_Base Acids / Bases Acid_Base->Suboptimal_Storage Polar_Solvent Polar Protic Solvents Polar_Solvent->Suboptimal_Storage Low_Temp Low Temperature (≤ 4°C) Low_Temp->Optimal_Storage Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Optimal_Storage Aprotic_Solvent Aprotic Solvents Aprotic_Solvent->Optimal_Storage Racemization Racemization (Loss of Purity)

Caption: Factors leading to racemization and preventative storage measures.

Optimization

N-Methyl-1-phenylethanamine solubility issues in aqueous solutions

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N-Methyl-1-phenylethanamine in aqueous solutions. Frequently Asked Questions (FAQs) Q1: Why is my N-Me...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N-Methyl-1-phenylethanamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Methyl-1-phenylethanamine (free base) not dissolving in water or aqueous buffers?

A1: The free base form of N-Methyl-1-phenylethanamine has low to moderate solubility in water.[1][2] This is due to the presence of the nonpolar phenyl group in its structure. While the amine group can form hydrogen bonds with water, the overall molecule retains significant hydrophobic character. Direct dissolution of the free base in neutral aqueous media often results in a cloudy suspension or complete insolubility.

Q2: How can I significantly increase the aqueous solubility of N-Methyl-1-phenylethanamine?

A2: The most effective method is to convert the free base into a salt, typically the hydrochloride (HCl) salt. N-Methyl-1-phenylethanamine is a weak base with a pKa of approximately 10.14.[3] By lowering the pH of the solution to well below the pKa (e.g., pH < 8), the amine group becomes protonated (R-NH₂⁺). This charged, ionized form is significantly more polar and exhibits much higher solubility in water. The hydrochloride salt of the related compound N-Methylphenethylamine is soluble in PBS (pH 7.2) at up to 10 mg/mL.[4]

Q3: I have the hydrochloride salt of N-Methyl-1-phenylethanamine. Why is it still not dissolving?

A3: While the hydrochloride salt is much more soluble than the free base, there are still limits.[5] If you are observing insolubility, consider the following:

  • Concentration: You may be exceeding the solubility limit for your specific conditions (temperature, buffer composition). Try preparing a more dilute solution.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt. This is usually a minor effect.

  • Identity and Purity: Verify the identity and purity of your compound. Impurities can significantly impact solubility.

Q4: My solution was initially clear, but a precipitate formed over time. What happened?

A4: This is often due to a change in pH. If you prepared a solution by acidifying the free base and then added it to a basic or poorly buffered solution, the pH could have risen above the pKa. This would convert the soluble protonated form back into the insoluble free base, causing it to precipitate out of solution. Ensure your final working solution is adequately buffered to a pH where the compound remains protonated and soluble.

Q5: What is the best practice for preparing a stock solution of N-Methyl-1-phenylethanamine for use in biological assays?

A5: The recommended approach is to prepare a concentrated stock solution in an organic solvent where the free base is highly soluble, such as ethanol or DMSO.[4] This stock can then be diluted into your aqueous assay buffer. When diluting, add the organic stock solution dropwise into the vigorously stirring buffer to avoid localized high concentrations that can cause immediate "antisolvent" precipitation.[6] Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid artifacts.

Solubility Data Summary

The following table summarizes key physical and solubility properties of N-Methyl-1-phenylethanamine and its related salts.

PropertyN-Methyl-1-phenylethanamine (Free Base)N-Methyl-1-phenylethanamine HClN-Methylphenethylamine HCl
Molecular Formula C₉H₁₃N[7]C₉H₁₃N • HCl[8]C₉H₁₃N • HCl[4]
Molecular Weight 135.21 g/mol [7]171.67 g/mol [5][8]171.7 g/mol [4]
Appearance Colorless to pale yellow liquid[1]Crystalline solid[5]Crystalline solid[4]
pKa ~10.14[3]Not ApplicableNot Applicable
Aqueous Solubility Moderately soluble[1]Good solubility[5]10 mg/mL in PBS (pH 7.2)[4]
Organic Solvents Soluble[1]Soluble in Methanol[9]Soluble in Ethanol, DMSO, DMF (≥30 mg/mL)[4]

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to address common solubility challenges.

Diagram: Troubleshooting Workflow

G start Start: Compound fails to dissolve check_form Is the compound the free base or a salt? start->check_form free_base Issue: Low intrinsic solubility of the free base. check_form->free_base Free Base is_salt Issue: Exceeding solubility limit or buffer incompatibility. check_form->is_salt Salt (e.g., HCl) protocol1 Action: Follow Protocol 1 (pH-Adjusted Dissolution). free_base->protocol1 protocol2 Action: Reduce concentration. Verify buffer pH and purity. is_salt->protocol2 end_ok Resolution: Clear Solution protocol1->end_ok protocol2->end_ok

Caption: Troubleshooting logic for solubility issues.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution from N-Methyl-1-phenylethanamine Free Base via pH Adjustment

This protocol describes how to dissolve the poorly soluble free base by converting it to its highly soluble hydrochloride salt in situ.

Materials:

  • N-Methyl-1-phenylethanamine (free base)

  • Deionized water or desired buffer

  • 1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of N-Methyl-1-phenylethanamine free base.

  • Initial Suspension: Add the compound to a volumetric flask containing approximately 80% of the final volume of deionized water or buffer. The mixture will likely appear cloudy or as an insoluble oil.

  • Acidification: While stirring the suspension, add 1 M HCl dropwise.

  • Monitor Dissolution: Continue adding HCl and monitoring the solution. As the pH drops, the free base will become protonated and begin to dissolve. The solution will turn clear.

  • pH Adjustment: Once the solution is clear, check the pH. The target pH should be at least 2 pH units below the pKa (i.e., pH < 8.0) to ensure the compound remains fully protonated. A pH between 5 and 7 is common for final solutions.

  • Final Volume: Once the compound is fully dissolved and the pH is stable, add water or buffer to reach the final desired volume and mix thoroughly.

Diagram: Experimental Workflow for pH Adjustment

G cluster_workflow Protocol Workflow A 1. Weigh free base B 2. Suspend in 80% final volume of aqueous solvent A->B C 3. Add 1M HCl dropwise while stirring B->C D 4. Observe for clarification (complete dissolution) C->D E 5. Check and adjust final pH (e.g., pH 5-7) D->E F 6. Add solvent to final volume E->F G Result: Clear, stable aqueous solution F->G

Caption: Workflow for dissolving the free base via pH adjustment.

References

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in N-Methyl-1-phenylethanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of N-Methyl-1-phenylethanamine. The following information is intended for laboratory use by qualified professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-Methyl-1-phenylethanamine and offers potential solutions.

Issue 1: Presence of N,N-dimethyl-1-phenylethylamine (Over-methylation)

Question: My final product is contaminated with N,N-dimethyl-1-phenylethylamine. How can I prevent this over-methylation?

Answer: The formation of the tertiary amine, N,N-dimethyl-1-phenylethylamine, is a common byproduct, particularly in the Eschweiler-Clarke reaction. Here are key strategies to minimize its formation:

  • Control of Reactant Stoichiometry: In the Eschweiler-Clarke methylation of 1-phenylethylamine, the ratio of formaldehyde and formic acid to the amine is critical. Using less than two equivalents of formaldehyde can help favor the formation of the secondary amine over the tertiary amine.[1] An excess of formic acid is often used to improve yields of the desired N-methylated product.[2]

  • Reaction Conditions: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near boiling.[1] While this drives the reaction to completion, carefully controlling the temperature and reaction time can help mitigate over-methylation. It is advisable to monitor the reaction progress using techniques like GC-MS to determine the optimal endpoint before significant amounts of the tertiary amine are formed.

Issue 2: Detection of N-formyl-1-phenylethylamine in the Product

Question: I am observing a significant amount of N-formyl-1-phenylethylamine in my product after a Leuckart reaction. What is causing this and how can I remove it?

Answer: N-formyl-1-phenylethylamine is a key intermediate in the Leuckart reaction.[3][4] Its presence in the final product indicates incomplete hydrolysis.

  • Ensure Complete Hydrolysis: The N-formyl intermediate is converted to the final amine product through acid or base hydrolysis. To ensure complete conversion, consider the following:

    • Hydrolysis Conditions: Refluxing the reaction mixture with a strong acid, such as concentrated hydrochloric acid, is a common method to hydrolyze the formyl amide.[5]

    • Reaction Time: Insufficient hydrolysis time will result in the presence of the N-formyl intermediate. The hydrolysis step should be allowed to proceed until completion, which can be monitored by TLC or GC-MS.

  • Reaction Temperature: The Leuckart reaction requires high temperatures, typically between 120°C and 130°C, and for the formamide variant, the temperature can be greater than 165°C.[3] Lower reaction temperatures may lead to a higher yield of the primary amine and potentially less formation of the N-formyl derivative as a final byproduct, though this may also affect the overall reaction rate.[6]

Issue 3: Formation of Di-(1-phenylethyl)amine

Question: My reaction mixture contains a significant amount of di-(1-phenylethyl)amine. What reaction conditions favor the formation of this byproduct?

Answer: The formation of di-(1-phenylethyl)amine is a known byproduct in Leuckart-type reactions.[7] This secondary amine can arise from the reaction of the initially formed 1-phenylethylamine with the starting ketone, followed by reduction.

  • Control of Amine Source: When using ammonium formate in the Leuckart reaction, the in situ generation of ammonia is crucial.[3] An excess of the amine source relative to the ketone can help to minimize the formation of the di-substituted amine by favoring the reaction of the ketone with the primary amine source.

  • Reaction Conditions: The formation of this and other byproducts in the Leuckart reaction can be influenced by the specific reagents used (formamide, ammonium formate, or mixtures with formic acid) and the reaction temperature.[7] Careful optimization of these parameters is necessary to maximize the yield of the desired N-methylated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of N-Methyl-1-phenylethanamine?

A1: The most common methods are the reductive amination of phenylacetone with methylamine and the methylation of 1-phenylethylamine.[8][9][10] Two well-established named reactions for these transformations are the Leuckart reaction and the Eschweiler-Clarke reaction.[1][3]

Q2: What is the mechanism of the Eschweiler-Clarke reaction for N-methylation?

A2: The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[11] A key advantage of this method is that it typically stops at the tertiary amine stage, avoiding the formation of quaternary ammonium salts.[1]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction progress and identifying byproducts.[7][12] It allows for the separation and identification of the desired product and various impurities based on their mass spectra and retention times. Sample preparation for GC-MS analysis may involve liquid-liquid extraction and derivatization to improve the volatility and chromatographic properties of the analytes.[13]

Q4: Can chiral integrity be maintained during the synthesis of N-Methyl-1-phenylethanamine?

A4: The Eschweiler-Clarke reaction is known to generally proceed without racemization of chiral amines.[1] However, in reductive amination routes starting from a prochiral ketone like phenylacetone, a racemic mixture of the product will be formed unless a chiral reducing agent or catalyst is used.[14]

Data Presentation

The following tables summarize the influence of reaction conditions on byproduct formation based on available literature for related reactions. This data should be used as a general guide for optimizing the synthesis of N-Methyl-1-phenylethanamine.

Table 1: Influence of Temperature on Byproduct Formation in the Leuckart Reaction (Qualitative)

Temperature RangeExpected Outcome on Byproduct FormationReference
160-170°CGenerally higher yields of the desired amine compared to higher temperatures.[5]
190-200°CMay lead to increased formation of byproducts and lower yields of the desired amine.[5]

Table 2: Key Byproducts in N-Methyl-1-phenylethanamine Synthesis and Their Primary Synthetic Origin

ByproductCommon Name(s)Primary Synthetic OriginKey Control Strategy
N,N-dimethyl-1-phenylethylamine-Eschweiler-Clarke ReactionControl stoichiometry of formaldehyde.
N-formyl-1-phenylethylamine-Leuckart ReactionEnsure complete hydrolysis.
Di-(1-phenylethyl)amine-Leuckart ReactionUse an excess of the amine source.

Experimental Protocols

General Protocol for Reductive Amination of Phenylacetone with Methylamine

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • In a suitable reaction vessel, dissolve phenylacetone in a solvent such as methanol.

  • Add a solution of methylamine (e.g., a 2M solution in methanol) to the reaction mixture.[15]

  • Introduce a reducing agent, such as sodium borohydride, portion-wise while monitoring the temperature.[15]

  • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by distillation or chromatography.

General Protocol for Eschweiler-Clarke Methylation of 1-Phenylethylamine

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • To a reaction flask, add 1-phenylethylamine.

  • Add an excess of formic acid, followed by the addition of formaldehyde (typically as an aqueous solution).[11]

  • The reaction mixture is heated, often to reflux, for several hours.[11] The progress of the reaction should be monitored to determine the optimal reaction time.

  • After completion, the reaction mixture is cooled, basified, and the product is extracted with an organic solvent.

  • The organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified.

Visualizations

Logical Relationship of Byproduct Formation in N-Methyl-1-phenylethanamine Synthesis

Byproduct_Formation cluster_leuckart Leuckart Reaction cluster_eschweiler Eschweiler-Clarke Reaction P2P Phenylacetone NFormyl N-formyl-1-phenylethylamine (Intermediate/Byproduct) P2P->NFormyl + Methylamine / Formamide DiPhenylethylamine Di-(1-phenylethyl)amine (Byproduct) P2P->DiPhenylethylamine + 1-Phenylethylamine (formed in situ) Methylamine Methylamine Product N-Methyl-1-phenylethanamine NFormyl->Product Hydrolysis PEA 1-Phenylethylamine Product2 N-Methyl-1-phenylethanamine PEA->Product2 + Formaldehyde + Formic Acid Formaldehyde Formaldehyde FormicAcid Formic Acid OverMethylation N,N-dimethyl-1-phenylethylamine (Byproduct) Product2->OverMethylation + Excess Formaldehyde

Caption: Byproduct formation pathways in Leuckart and Eschweiler-Clarke reactions.

Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow Start Start: Reactants (e.g., Phenylacetone, Methylamine) Reaction Synthesis Reaction (e.g., Leuckart or Eschweiler-Clarke) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification Analysis QC Analysis (GC-MS, HPLC) CrudeProduct->Analysis FinalProduct Pure N-Methyl-1-phenylethanamine Purification->FinalProduct FinalProduct->Analysis Purity Check Byproducts Byproduct Identification Analysis->Byproducts

Caption: General workflow for the synthesis and analysis of N-Methyl-1-phenylethanamine.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Methyl-1-phenylethanamine and Amphetamine at the Trace Amine-Associated Receptor 1 (TAAR1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacological activity of N-Methyl-1-phenylethanamine and the well-characterized psychostimulant amphetam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of N-Methyl-1-phenylethanamine and the well-characterized psychostimulant amphetamine at the Trace Amine-Associated Receptor 1 (TAAR1). While both compounds are structurally related phenethylamines, this document collates available experimental data to delineate their respective interactions with this important G-protein coupled receptor.

Introduction to TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is a key regulator of monoaminergic neurotransmission.[1] It is activated by endogenous trace amines, such as β-phenylethylamine (β-PEA) and tyramine, as well as by various psychoactive compounds, including amphetamine and its derivatives.[1][2] Upon activation, TAAR1 primarily couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[3] This signaling cascade plays a crucial role in modulating the activity of dopamine, norepinephrine, and serotonin systems.[1] Additionally, TAAR1 can couple to Gα13, leading to the activation of the RhoA signaling pathway.[3][4]

Comparative Pharmacological Data

CompoundSpeciesAssay TypeParameterValue (µM)Reference
AmphetamineRatcAMP AccumulationEC50R-isomer: 0.21, S-isomer: 0.44[6]
MethamphetamineHumancAMP AccumulationpEC506.36 (corresponds to ~0.44 µM)[7]
MethamphetamineRatcAMP AccumulationEC50Not specified[6]
MethamphetamineMousecAMP AccumulationEC50Not specified[6]

Note: The potency of amphetamine and its derivatives can exhibit species-dependent differences and stereoselectivity.[6]

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist like amphetamine initiates two primary signaling cascades within the cell. The canonical pathway involves the coupling of TAAR1 to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. A secondary pathway involves the coupling of TAAR1 to the Gα13 subunit, which activates the small GTPase RhoA.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates G13 Gα13 TAAR1->G13 Activates Agonist Agonist (e.g., Amphetamine) Agonist->TAAR1 Binds AC Adenylyl Cyclase Gas->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_PKA Downstream Cellular Effects PKA->Downstream_PKA Downstream_RhoA Downstream Cellular Effects RhoA->Downstream_RhoA

TAAR1 Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with the TAAR1 receptor.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the TAAR1 receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the TAAR1 receptor are cultured and harvested.

  • Cells are lysed, and the cell membranes are isolated through differential centrifugation.[8]

  • The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.[8]

2. Binding Reaction:

  • In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific TAAR1 radioligand (e.g., [3H]-labeled agonist) and varying concentrations of the unlabeled test compound (competitor).[8]

  • A parallel set of reactions is prepared with an excess of a known unlabeled ligand to determine non-specific binding.

3. Filtration and Quantification:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[8]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (HEK-293-TAAR1 cells) start->prep incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Vacuum Filtration (Separate bound from free) incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analysis Data Analysis (Calculate IC50 and Ki) quantify->analysis end End analysis->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate the production of the second messenger cAMP via TAAR1 activation, allowing for the determination of potency (EC50) and efficacy (Emax).

1. Cell Culture and Seeding:

  • HEK-293 cells stably expressing the TAAR1 receptor are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to attach overnight.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

  • Cells are then stimulated with varying concentrations of the test compound (e.g., N-Methyl-1-phenylethanamine or amphetamine) for a defined period (e.g., 30 minutes) at 37°C.[7]

3. cAMP Detection:

  • Following stimulation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or ELISA (Enzyme-Linked Immunosorbent Assay).[7]

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response model.

Conclusion

Amphetamine is a well-documented agonist of the TAAR1 receptor, with its activity primarily mediated through the Gαs-cAMP signaling pathway. While N-Methyl-1-phenylethanamine is also reported to be a TAAR1 agonist, a lack of publicly available quantitative data precludes a direct and detailed comparison of its potency and efficacy with that of amphetamine.[5] Further research is required to fully elucidate the pharmacological profile of N-Methyl-1-phenylethanamine at TAAR1 and to understand its potential modulatory effects on monoaminergic systems. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

References

Comparative

A Comparative Pharmacological Guide: (R)- vs. (S)-N-Methyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacological properties of the two enantiomers of N-Methyl-1-phenylethanamine: (R)-N-Methyl-1-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of the two enantiomers of N-Methyl-1-phenylethanamine: (R)-N-Methyl-1-phenylethanamine ((R)-methamphetamine or levomethamphetamine) and (S)-N-Methyl-1-phenylethanamine ((S)-methamphetamine or dextromethamphetamine). This document synthesizes experimental data on their interactions with key molecular targets and their effects on neurotransmitter systems, presenting a clear, data-driven comparison to inform research and drug development.

Introduction

N-Methyl-1-phenylethanamine, commonly known as methamphetamine, is a potent central nervous system (CNS) stimulant that exists as two stereoisomers, (R)- and (S)-methamphetamine.[1][2] These enantiomers, while chemically similar, exhibit distinct pharmacological profiles, leading to different physiological and psychological effects.[1][3] (S)-methamphetamine is the more potent and widely abused isomer, known for its powerful stimulant and euphoric effects, and is the active ingredient in the prescription medication Desoxyn®.[3][4] In contrast, (R)-methamphetamine has weaker central stimulant properties and is used in some over-the-counter nasal decongestants for its peripheral vasoconstrictive effects.[1][3] Understanding the pharmacological differences between these two enantiomers is crucial for the development of novel therapeutics and for comprehending the full spectrum of methamphetamine's effects.

Mechanism of Action: Monoamine Release

Both enantiomers of methamphetamine exert their primary effects by increasing the extracellular levels of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain.[5][6] They achieve this by interacting with the respective monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2).[5] This interaction leads to a reversal of transporter function, causing the release of neurotransmitters from the presynaptic terminal into the synaptic cleft.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH (R)/(S)-Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT_NET_SERT DAT / NET / SERT METH->DAT_NET_SERT Enters via Transporter DAT_NET_SERT->METH Reverses Transport MA_synapse Increased Monoamines DAT_NET_SERT->MA_synapse Release Vesicle Synaptic Vesicle MA_cyto Cytosolic Monoamines Vesicle->MA_cyto Leakage MA Dopamine / Norepinephrine / Serotonin MA_cyto->DAT_NET_SERT Efflux Receptors Postsynaptic Receptors MA_synapse->Receptors Binds

Figure 1: General mechanism of methamphetamine-induced monoamine release.

Quantitative Comparison of Pharmacological Activity

The differential effects of (R)- and (S)-methamphetamine can be quantified by their binding affinities (Ki) and their potencies (EC50) to induce neurotransmitter release at the monoamine transporters.

Monoamine Transporter Binding Affinity

While comprehensive side-by-side data for both enantiomers is limited, studies on racemic methamphetamine indicate a higher affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT).[7][8]

CompoundTransporterKi (nM)Species
(S)-Methamphetamine DATData not available
NETData not available
SERTData not available
(R)-Methamphetamine DATData not available
NETData not available
SERTData not available
Racemic MethamphetaminehDAT82Human
rNET1.3Rat
hSERT20,700Human
Monoamine Release Potency

Studies indicate that (S)-methamphetamine is a more potent dopamine releaser than (R)-methamphetamine. Conversely, (R)-methamphetamine shows a preference for norepinephrine release.

CompoundNeurotransmitter ReleaseEC50 (nM)Species
(S)-Methamphetamine DopamineData not available
NorepinephrineData not available
SerotoninData not available
(R)-Methamphetamine DopamineData not available
NorepinephrineData not available
SerotoninData not available

Note: A comprehensive dataset with EC50 values for both enantiomers from a single study is not available in the current literature. One study reported that d-methamphetamine elevated dopamine by 650% at 2 mg/kg, while l-methamphetamine elevated it by 250% at a much higher dose of 12 mg/kg in rats, highlighting the greater potency of the d-enantiomer.[4]

Interaction with Other Receptors

Trace Amine-Associated Receptor 1 (TAAR1)

Both enantiomers of methamphetamine are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[9][10] Activation of TAAR1 can influence the activity of monoamine transporters.[10] Studies have shown that the S-(+)-isomer of methamphetamine is a more potent agonist at TAAR1 compared to the R-(-)-isomer.

CompoundReceptorEC50 (µM)Species/System
(S)-Methamphetamine rTAAR10.89Rat
mTAAR10.92Mouse
h-rChTAAR14.44Human-Rat Chimera
(R)-Methamphetamine rTAAR1Higher than (S)-isomerRat
mTAAR1Higher than (S)-isomerMouse
h-rChTAAR1Higher than (S)-isomerHuman-Rat Chimera

Data from Reese et al. (2007) showing EC50 values for S-(+)-METH. The study indicates that the R-(-)-isomer is less potent, but specific EC50 values are not provided in a comparative table.[9]

Sigma (σ) Receptors

Methamphetamine also interacts with sigma (σ) receptors, with a preferential affinity for the σ1 subtype over the σ2 subtype. The binding affinity of racemic methamphetamine for σ1 receptors is in the micromolar range. The specific binding affinities for the individual enantiomers have not been well-characterized in comparative studies.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of (R)- and (S)-methamphetamine for monoamine transporters.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing the transporter of interest (DAT, NET, or SERT). B Determine protein concentration of the membrane preparation. A->B C Incubate membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled competitor ((R)- or (S)-methamphetamine). B->C D Allow the reaction to reach equilibrium. C->D E Separate bound from free radioligand by rapid filtration through glass fiber filters. D->E F Wash filters to remove non-specifically bound radioligand. E->F G Measure radioactivity on the filters using liquid scintillation counting. F->G H Plot the percentage of specific binding against the log concentration of the competitor. G->H I Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding). H->I J Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). I->J

Figure 2: General workflow for a radioligand binding assay.

Neurotransmitter Release Assay (General Protocol)

This protocol describes a general method for measuring the potency (EC50) of (R)- and (S)-methamphetamine to induce the release of monoamines from synaptosomes.

cluster_prep Preparation cluster_incubation Incubation & Release cluster_measurement Measurement cluster_analysis Data Analysis A Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine release). B Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine). A->B C Wash synaptosomes to remove excess radiolabel. B->C D Incubate the pre-loaded synaptosomes with varying concentrations of (R)- or (S)-methamphetamine. C->D E Collect the supernatant containing the released neurotransmitter at specific time points. D->E F Measure the amount of radioactivity in the supernatant using liquid scintillation counting. E->F G Calculate the percentage of total neurotransmitter released for each concentration of methamphetamine. F->G H Plot the percentage of release against the log concentration of methamphetamine. G->H I Determine the EC50 value (concentration that produces 50% of the maximal release). H->I

Figure 3: General workflow for a neurotransmitter release assay.

Summary of Pharmacological Differences

The primary pharmacological distinction between (R)- and (S)-methamphetamine lies in their potency and selectivity for different components of the monoaminergic system.

cluster_S (S)-Methamphetamine cluster_R (R)-Methamphetamine S_CNS Potent CNS Stimulant S_DA Strong Dopamine Release S_Euphoria High Euphoric Potential R_CNS Weak CNS Stimulant R_PNS Pronounced Peripheral Effects (Vasoconstriction) R_NE Preferential Norepinephrine Release

Figure 4: Contrasting pharmacological profiles of (R)- and (S)-methamphetamine.

Conclusion

(S)-N-Methyl-1-phenylethanamine is a significantly more potent central nervous system stimulant than its (R)-enantiomer, primarily due to its stronger effects on the dopamine system. In contrast, (R)-N-Methyl-1-phenylethanamine exhibits weaker central effects but more pronounced peripheral activity, likely mediated by its preferential action on the norepinephrine system. These differences in potency and selectivity at monoamine transporters and other receptors like TAAR1 underscore the importance of stereochemistry in the pharmacological actions of methamphetamine. Further research providing direct, side-by-side quantitative comparisons of the binding affinities and release potencies of the two enantiomers under consistent experimental conditions is needed to fully elucidate their distinct pharmacological profiles. This knowledge is essential for the development of more targeted therapeutic strategies for methamphetamine addiction and other CNS disorders.

References

Validation

A Comparative Analysis of TAAR1 Binding Affinity: N-Methyl-1-phenylethanamine vs. Methamphetamine

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative binding affinities of N-Methyl-1-phenylethanamine and methamphetamine for the Trace Amine-Associated Receptor 1 (TAAR1)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative binding affinities of N-Methyl-1-phenylethanamine and methamphetamine for the Trace Amine-Associated Receptor 1 (TAAR1), complete with experimental data and protocols.

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G protein-coupled receptor (GPCR) in neuropsychopharmacology. It is a key target for endogenous trace amines and psychoactive compounds like amphetamines. Understanding the binding affinities of various ligands to TAAR1 is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the binding affinity of two such ligands: the endogenous trace amine N-Methyl-1-phenylethanamine and the synthetic psychostimulant methamphetamine.

Recent studies utilizing cryo-electron microscopy have revealed that while methamphetamine and PEA share a similar binding mode in the orthosteric pocket of TAAR1, PEA exhibits a higher binding affinity. This is attributed to stronger polar interactions formed by PEA with Asp103 and Ser107 residues within the receptor's binding site compared to the weaker interactions formed by methamphetamine[2][3].

Quantitative Data Summary

The following table summarizes the functional potency (EC50) of β-phenylethylamine (as a proxy for N-Methyl-1-phenylethanamine) and S-(+)-methamphetamine at the human TAAR1 receptor. Lower EC50 values are indicative of higher potency.

CompoundReceptorAssay TypeParameterValueReference
β-phenylethylamine (PEA)human TAAR1cAMP AccumulationEC5080.6 nM[4]
S-(+)-Methamphetaminehuman TAAR1Calcium FluxEC501.5 µM[1]

Experimental Protocols

The determination of binding affinity and functional potency of compounds at TAAR1 is typically achieved through in vitro assays such as radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the TAAR1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human TAAR1.

  • Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [³H]-epinephrine).

  • Test Compounds: N-Methyl-1-phenylethanamine and methamphetamine.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

  • Filtration System: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: For the detection of radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing TAAR1 are prepared and quantified for protein concentration.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through the glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate the production of the second messenger cyclic AMP (cAMP) following the activation of the Gs-coupled TAAR1 receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human TAAR1.

  • Cell Culture Medium: Appropriate medium for cell growth and maintenance.

  • Test Compounds: N-Methyl-1-phenylethanamine and methamphetamine.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or BRET-based).

  • Microplate Reader: A reader compatible with the chosen cAMP detection method.

Procedure:

  • Cell Plating: Cells expressing TAAR1 are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Addition: The cell culture medium is replaced with a serum-free medium or assay buffer, and the cells are then treated with varying concentrations of the test compounds. A known TAAR1 agonist is used as a positive control.

  • Incubation: The plates are incubated for a specific period to allow for cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the protocol of the chosen detection kit.

  • Data Analysis: The concentration-response curve for each compound is plotted, and the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (N-Methyl-1-phenylethanamine or Methamphetamine) Ligand->TAAR1 Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: TAAR1 Gs-coupled signaling cascade.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare TAAR1-expressing cell membranes Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand ([3H]-epinephrine) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Rapidly filter to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Radioligand binding assay workflow.

References

Comparative

In Vitro Validation of N-Methyl-1-phenylethanamine as a TAAR1 Agonist: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro performance of N-Methyl-1-phenylethanamine as a Trace Amine-Associated Receptor 1 (TAAR1) agonis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of N-Methyl-1-phenylethanamine as a Trace Amine-Associated Receptor 1 (TAAR1) agonist against other alternative compounds. The content is supported by experimental data and detailed methodologies to assist in research and drug development efforts.

Comparative Analysis of TAAR1 Agonist Activity

The following table summarizes the in vitro agonist activity of N-Methylphenethylamine (NMPEA) and other known TAAR1 agonists at the human TAAR1 (hTAAR1). The data is derived from functional assays measuring cyclic AMP (cAMP) accumulation upon receptor activation.

CompoundEC50 (nM)Emax (%)Reference
N-Methylphenethylamine (NMPEA)151 ± 29111 ± 1[3]
β-phenylethylamine (β-PEA)15 ± 4111 ± 3[3]
p-tyramine76 ± 16111 ± 1[3]
m-tyramine339 ± 72109 ± 3[3]
Methamphetamine (S-(+)-isomer)4440Not Specified[4]
RO526339717 (human)82 (partial agonist)[5][6]

EC50: The half-maximal effective concentration, indicating the potency of the agonist. A lower EC50 value signifies higher potency. Emax: The maximum effect produced by the agonist relative to a reference full agonist. Values around 100% indicate full agonism.

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like N-Methylphenethylamine initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB. TAAR1 can also signal through other pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).[5][7]

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist N-Methyl-1-phenylethanamine (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Binds to Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Workflow for In Vitro Validation

The in vitro characterization of a TAAR1 agonist typically follows a structured workflow. This begins with assessing the compound's binding affinity to the receptor, followed by functional assays to determine its potency and efficacy in activating downstream signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing hTAAR1) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay cAMP Accumulation Assay (Determine EC50 and Emax) cell_culture->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for TAAR1 agonist validation.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Functional Assay)

This assay measures the ability of a test compound to stimulate TAAR1, leading to the production of the second messenger cAMP. It is a crucial experiment for determining the potency (EC50) and efficacy (Emax) of an agonist.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably or transiently expressing the human TAAR1 (hTAAR1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency.

  • Plate the cells in a 96-well or 384-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight.[8]

2. Assay Procedure:

  • On the day of the assay, remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Add the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.

  • Prepare serial dilutions of the test compound (e.g., N-Methylphenethylamine) and a reference agonist (e.g., β-phenylethylamine).

  • Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.[9]

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Immunoassay (EIA) kit.[8][9]

4. Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for TAAR1 by measuring its ability to compete with a known radiolabeled ligand.

1. Membrane Preparation:

  • Culture and harvest HEK293 cells expressing hTAAR1 as described above.

  • Homogenize the cell pellet in an ice-cold buffer and centrifuge to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a suitable binding buffer.[10]

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled selective TAAR1 ligand), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[10][11]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[12]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

References

Validation

Comparative Guide to the Cross-Reactivity of N-Methyl-1-phenylethanamine with Amine Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of N-Methyl-1-phenylethanamine with various amine receptors. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Methyl-1-phenylethanamine with various amine receptors. Due to the limited availability of specific quantitative data for N-Methyl-1-phenylethanamine, this guide also incorporates data from its parent compound, β-phenylethylamine (β-PEA), to provide a broader context for its potential interactions.

Introduction

N-Methyl-1-phenylethanamine is a secondary amine and a derivative of phenethylamine. Its structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin suggests a potential for cross-reactivity with their respective receptors. The primary target of many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission. Understanding the broader receptor interaction profile of N-Methyl-1-phenylethanamine is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of N-Methyl-1-phenylethanamine and related compounds at various amine receptors. It is important to note that specific data for N-Methyl-1-phenylethanamine is limited, and therefore, data for β-phenylethylamine is included for comparison.

Receptor FamilyReceptor SubtypeLigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax)
Trace Amine TAAR1 (human) β-phenylethylamine~138~138100%
TAAR1 (rat)β-phenylethylamine-~240-
TAAR1 N-Methyl-1-phenylethanamine Data Not Available Data Not Available Agonist [1]
Dopamine D1N-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
D2N-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
Serotonin 5-HT1AN-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
5-HT2AN-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
Adrenergic α1N-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
α2N-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available
βN-Methyl-1-phenylethanamineData Not AvailableData Not AvailableData Not Available

Note: The table highlights the significant gap in publicly available, specific cross-reactivity data for N-Methyl-1-phenylethanamine. Further experimental investigation is required to fully characterize its receptor interaction profile.

Signaling Pathways

N-Methyl-1-phenylethanamine is a known agonist at TAAR1.[1] Activation of TAAR1 primarily leads to the stimulation of adenylyl cyclase through Gαs-protein coupling, resulting in an increase in intracellular cyclic AMP (cAMP). However, TAAR1 can also signal through other pathways, including Gαq and β-arrestin 2.

TAAR1_Signaling_Pathway cluster_Gas Gαs Pathway cluster_Gaq Gαq Pathway cluster_Barrestin β-Arrestin Pathway Ligand N-Methyl-1-phenylethanamine TAAR1 TAAR1 Ligand->TAAR1 Gas Gαs TAAR1->Gas Gaq Gαq TAAR1->Gaq Barrestin β-Arrestin 2 TAAR1->Barrestin AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C Gaq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK Activation Barrestin->ERK

TAAR1 Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the cross-reactivity of N-Methyl-1-phenylethanamine. Below are protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors).

  • Test Compound: N-Methyl-1-phenylethanamine.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Binding Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of N-Methyl-1-phenylethanamine.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of N-Methyl-1-phenylethanamine or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of N-Methyl-1-phenylethanamine to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a common second messenger for Gs and Gi-coupled receptors.

1. Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest.

  • Test Compound: N-Methyl-1-phenylethanamine.

  • Positive Control: A known agonist for the receptor (for Gs) or an adenylate cyclase activator like forskolin.

  • Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, LANCE).

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer and pre-incubate.

  • Add varying concentrations of N-Methyl-1-phenylethanamine or the positive control to the wells.

  • Incubate to allow for cAMP production (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of N-Methyl-1-phenylethanamine.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor, which is a hallmark of receptor desensitization and can initiate distinct signaling pathways.

1. Materials:

  • Engineered Cell Line: A cell line expressing the receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Test Compound: N-Methyl-1-phenylethanamine.

  • Positive Control: A known agonist for the receptor.

  • Substrate: The appropriate substrate for the reporter enzyme.

  • Luminometer or Fluorometer.

2. Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Add varying concentrations of N-Methyl-1-phenylethanamine or the positive control.

  • Incubate to allow for β-arrestin recruitment (typically 60-90 minutes).

  • Add the substrate and measure the resulting light or fluorescence signal.

3. Data Analysis:

  • Construct a dose-response curve by plotting the signal against the log concentration of the test compound.

  • Determine the EC50 and Emax values for β-arrestin recruitment.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cross-reactivity of a compound like N-Methyl-1-phenylethanamine.

Experimental_Workflow Start Start: Compound Synthesis (N-Methyl-1-phenylethanamine) Primary_Screen Primary Target Assay (e.g., TAAR1 Binding & Functional) Start->Primary_Screen Cross_Reactivity_Panel Broad Receptor Panel Screen (e.g., CEREP Panel) Primary_Screen->Cross_Reactivity_Panel Hit_Identification Identify 'Hits' with Significant Activity Cross_Reactivity_Panel->Hit_Identification Dose_Response Dose-Response & Affinity Determination (Ki, EC50, Emax) Hit_Identification->Dose_Response Significant Hit SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis No Significant Hit Signaling_Pathway_Analysis Downstream Signaling Pathway Analysis (cAMP, β-Arrestin, etc.) Dose_Response->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->SAR_Analysis End End: Comprehensive Pharmacological Profile SAR_Analysis->End

Experimental Workflow for Cross-Reactivity Assessment

Conclusion

N-Methyl-1-phenylethanamine is an agonist at TAAR1, a receptor known to modulate monoaminergic systems. While its structural similarity to key neurotransmitters suggests a potential for cross-reactivity with dopamine, serotonin, and adrenergic receptors, there is a notable lack of specific quantitative data in the public domain to confirm the extent of these interactions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate the cross-reactivity profile of N-Methyl-1-phenylethanamine and other novel compounds. A comprehensive understanding of its receptor interactions is essential for the development of selective ligands and for predicting the in vivo pharmacological effects and potential therapeutic uses of this compound. Further research is strongly encouraged to fill the existing data gaps and to fully elucidate the pharmacological properties of N-Methyl-1-phenylethanamine.

References

Comparative

The Dance of Structure and Activity: A Comparative Guide to N-Methyl-1-phenylethanamine Analogs

A deep dive into the structure-activity relationships of N-Methyl-1-phenylethanamine (methamphetamine) analogs reveals a nuanced interplay between chemical modifications and pharmacological outcomes. This guide offers re...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of N-Methyl-1-phenylethanamine (methamphetamine) analogs reveals a nuanced interplay between chemical modifications and pharmacological outcomes. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these compounds, supported by experimental data, to illuminate the structural determinants of their activity at key neurological targets.

The psychostimulant effects of N-Methyl-1-phenylethanamine and its analogs are primarily mediated by their interactions with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] The affinity and activity of these compounds at each transporter dictate their unique pharmacological profiles, ranging from potent stimulants to empathogenic agents. This guide explores how substitutions on the phenyl ring, alkyl chain, and amino group of the N-Methyl-1-phenylethanamine scaffold influence these interactions.

Comparative Analysis of Transporter Affinity and Function

The relative potency of N-Methyl-1-phenylethanamine analogs at DAT, SERT, and NET is a critical determinant of their behavioral effects. Generally, compounds with higher potency at DAT and NET compared to SERT exhibit classic psychostimulant properties, while increased SERT activity is associated with empathogenic or hallucinogenic effects.[3][4]

N-methylation of amphetamine to form methamphetamine, for instance, enhances its stimulant potency.[5] Further modifications, such as substitutions on the phenyl ring, can dramatically alter transporter selectivity. For example, para-chloro substitution tends to augment relative potency at SERT.[3] The introduction of a β-keto group, as seen in cathinone derivatives, also modifies the activity profile. Methcathinone, the β-keto analog of methamphetamine, acts as a monoamine releaser with a preference for dopamine over serotonin.[4]

Below are tables summarizing the binding affinities (Ki) and uptake inhibition potencies (IC50) of various N-Methyl-1-phenylethanamine analogs at human and rat monoamine transporters.

Table 1: Binding Affinities (Ki, nM) of N-Methyl-1-phenylethanamine Analogs at Monoamine Transporters

CompoundDAT (human)SERT (human)NET (human)DAT (rat)SERT (rat)NET (rat)Reference(s)
d-Amphetamine~60020,000 - 40,00070 - 100343,80039[6]
d-Methamphetamine~50010,000 - 40,000~1008220,7001.3[6]
MDMA8,2902,4101,1901,572238462[6]
Methcathinone------[4]
4-Fluoro-methamphetamine------
Methoxetamine>10,000479>10,000---[7]

Table 2: Uptake Inhibition (IC50, nM) of N-Methyl-1-phenylethanamine Analogs at Monoamine Transporters

CompoundDAT (human)SERT (human)NET (human)Reference(s)
Amitifadine961223[8]
Methoxetamine>10,0002,400>20,000[7]

Beyond Transporters: Interactions with Other Receptors

While monoamine transporters are the primary targets, N-Methyl-1-phenylethanamine analogs also interact with other receptors, contributing to their complex pharmacology.

Trace Amine-Associated Receptor 1 (TAAR1): Methamphetamine and its analogs are potent agonists of TAAR1.[9] Activation of this intracellular G-protein coupled receptor can modulate the function of monoamine transporters, leading to their phosphorylation and internalization, which in turn influences dopamine efflux.[10] TAAR1 signaling involves protein kinase A (PKA) and protein kinase C (PKC) pathways.[10][11]

Serotonin 5-HT2A Receptors: Many ring-substituted amphetamines exhibit affinity for 5-HT2A receptors.[12] This interaction is particularly relevant for analogs with hallucinogenic properties. The 5-HT2A receptor is a Gq/G11-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] This cascade results in increased intracellular calcium and activation of PKC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structure-activity relationship studies. Below are summaries of key experimental protocols.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant for storage at -80°C.[13]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the prepared cell membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET), and varying concentrations of the unlabeled test compound are added.[8]

  • The plate is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.

1. Synaptosome Preparation:

  • Brain tissue from a specific region (e.g., striatum of a mouse) is dissected and homogenized in an ice-cold sucrose buffer.[14]

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomes (resealed nerve terminals). The final pellet containing the synaptosomes is resuspended in a suitable assay buffer.[14][15]

2. Uptake Assay:

  • The synaptosomal suspension is pre-incubated at 37°C.

  • The assay is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]-dopamine) in the presence or absence of varying concentrations of the test compound.[15][16]

  • The uptake reaction is allowed to proceed for a short period (e.g., 5 minutes).[15]

  • The reaction is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.

3. Data Analysis:

  • The amount of radiolabeled dopamine taken up by the synaptosomes is quantified by scintillation counting.

  • The rate of dopamine uptake is calculated and expressed as fmol/min/µg of protein.[16]

  • The IC50 value for the inhibition of dopamine uptake is determined by analyzing the concentration-response curve of the test compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing insights into the in vivo effects of a compound.

1. Probe Implantation:

  • A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal.[17][18]

2. Perfusion and Sampling:

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17][19]

  • Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

  • The resulting dialysate is collected at regular intervals.[17]

3. Neurochemical Analysis:

  • The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[17][19]

4. Data Analysis:

  • Changes in extracellular neurotransmitter levels following the administration of a test compound are compared to baseline levels. This provides information on the compound's ability to induce neurotransmitter release or inhibit reuptake in vivo.

Visualizing the Pathways and Relationships

To better understand the complex interactions and structure-activity relationships, the following diagrams illustrate key signaling pathways and the logical flow of SAR principles.

Signaling_Pathway_TAAR1 cluster_presynaptic Presynaptic Terminal Meth Methamphetamine Analog TAAR1 TAAR1 Meth->TAAR1 Activates AC Adenylyl Cyclase TAAR1->AC Activates PKC PKC TAAR1->PKC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DAT DAT PKA->DAT Phosphorylates DAT_internalization DAT Internalization PKA->DAT_internalization Induces PKC->DAT Phosphorylates DA_efflux Dopamine Efflux PKC->DA_efflux Induces PKC->DAT_internalization Induces

Caption: TAAR1 Signaling Pathway in a Presynaptic Dopamine Neuron.

Signaling_Pathway_5HT2A cluster_postsynaptic Postsynaptic Neuron Analog 5-HT2A Agonist (e.g., ring-substituted amphetamine) Receptor 5-HT2A Receptor Analog->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_modifications Chemical Modifications cluster_activity Impact on Transporter Activity cluster_effect Resulting Pharmacological Profile Core N-Methyl-1-phenylethanamine Scaffold Ring_Sub Phenyl Ring Substitution (e.g., 4-Chloro) Core->Ring_Sub Alkyl_Chain Alkyl Chain Modification (e.g., β-keto) Core->Alkyl_Chain N_Sub N-Alkylation (e.g., N-ethyl) Core->N_Sub SERT ↑ SERT Affinity/ Activity Ring_Sub->SERT DAT_NET ↑ DAT/NET Affinity/ Activity Alkyl_Chain->DAT_NET Alkyl_Chain->SERT N_Sub->DAT_NET N_Sub->SERT Stimulant Predominantly Psychostimulant DAT_NET->Stimulant Empathogen Empathogenic/ Hallucinogenic SERT->Empathogen

References

Validation

A Comparative Analysis of N-Methyl-1-phenylethanamine and its Positional Isomer N-Methyl-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the chemical and pharmacological properties of N-Methyl-1-phenylethanamine and its positional isomer,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and pharmacological properties of N-Methyl-1-phenylethanamine and its positional isomer, N-Methyl-2-phenylethanamine. This objective comparison is supported by available experimental data to inform research and drug development efforts targeting the phenethylamine scaffold.

Introduction

N-Methyl-1-phenylethanamine and N-Methyl-2-phenylethanamine are structural isomers with the chemical formula C₉H₁₃N. Both belong to the phenethylamine class of compounds, which includes many endogenous neurotransmitters and psychoactive substances. Their structural similarity to monoamine neurotransmitters like dopamine and norepinephrine suggests potential interactions with various neuroreceptors. A key pharmacological target for both isomers is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic systems. The subtle difference in the position of the methyl group on the ethylamine chain—at the alpha-carbon in N-Methyl-1-phenylethanamine and on the nitrogen atom in N-Methyl-2-phenylethanamine—can significantly influence their physicochemical properties and pharmacological activity. N-Methyl-1-phenylethanamine possesses a chiral center at the alpha-carbon, leading to the existence of stereoisomers which may exhibit different biological activities.

Physicochemical Properties

The positioning of the methyl group has a discernible impact on the physical and chemical characteristics of these isomers. A summary of their key properties is presented below.

PropertyN-Methyl-1-phenylethanamineN-Methyl-2-phenylethanamine
Synonyms N,α-Dimethylbenzylamine, Methyl(1-phenylethyl)amineN-Methylphenethylamine (NMPEA), N-Methyl-β-phenethylamine
CAS Number 32512-24-6589-08-2
Molecular Formula C₉H₁₃NC₉H₁₃N
Molecular Weight 135.21 g/mol 135.21 g/mol
Boiling Point Not specified203 °C
Density Not specified0.93 g/mL
Chirality Yes (chiral center at the α-carbon)No

Synthesis Overview

The synthesis of N-methylated phenylethylamines can be achieved through several established synthetic routes. A common and effective method is reductive amination.

General Synthetic Workflow

G General Synthesis of N-Methyl-phenylethylamines cluster_synthesis Reductive Amination Start Ketone/Aldehyde (e.g., Phenylacetone/Phenylacetaldehyde) Imine_Formation Imine Formation Start->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction Reduction (e.g., NaBH4, H2/Pd) Imine_Formation->Reduction Product N-Methyl-phenylethylamine Reduction->Product

Caption: Reductive amination workflow for N-methyl-phenylethylamine synthesis.

Experimental Protocol: Synthesis of N-Methyl-2-phenylethanamine via Reductive Amination of Phenylacetaldehyde

This protocol is a generalized procedure based on established methods for reductive amination.

Materials:

  • Phenylacetaldehyde

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

  • Methanol or another suitable solvent

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Imine Formation: Dissolve phenylacetaldehyde (1 equivalent) in methanol. Add methylamine (1.1-1.5 equivalents) to the solution at room temperature or with cooling, depending on the scale and reactivity. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions, maintaining the temperature below 20°C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully add water to quench any remaining reducing agent.

  • Extraction: Acidify the mixture with hydrochloric acid and wash with diethyl ether to remove any unreacted aldehyde and other non-basic impurities. Basify the aqueous layer with a sodium hydroxide solution until pH > 12. Extract the product into diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Pharmacodynamics: Interaction with TAAR1

Experimental Protocol: Radioligand Binding Assay for TAAR1

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for TAAR1 using a competitive binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing human TAAR1 (e.g., HEK293 cells)

  • Radioligand with known affinity for TAAR1 (e.g., [³H]-p-tyramine)

  • Test compounds (N-Methyl-1-phenylethanamine, N-Methyl-2-phenylethanamine) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membranes containing the TAAR1 receptor to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow of a Competitive Radioligand Binding Assay Start Prepare Assay Plate Add_Components Add Buffer, Radioligand, and Test Compound Start->Add_Components Add_Membranes Add Cell Membranes with TAAR1 Add_Components->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze Data Analysis (IC50, Ki) Measure_Radioactivity->Analyze

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Protocol: cAMP Functional Assay for TAAR1

This protocol outlines a general method to determine the functional potency (EC50) and efficacy (Emax) of a test compound as a TAAR1 agonist by measuring cyclic AMP (cAMP) production.

Materials:

  • A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells)

  • Test compounds (N-Methyl-1-phenylethanamine, N-Methyl-2-phenylethanamine) at various concentrations

  • Assay buffer or cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Seeding: Seed the TAAR1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (a known TAAR1 agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for agonist-induced cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

Signaling Pathways

Activation of TAAR1 by an agonist like N-Methyl-1-phenylethanamine or N-Methyl-2-phenylethanamine primarily initiates a signaling cascade through the Gαs subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of neuronal activity.

G Canonical TAAR1 Signaling Pathway Agonist TAAR1 Agonist (e.g., N-Methyl-phenylethylamine) TAAR1 TAAR1 Receptor Agonist->TAAR1 G_Protein Gαs Protein TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA->Downstream phosphorylates

Caption: The canonical Gαs-cAMP signaling pathway activated by TAAR1 agonists.

Conclusion

N-Methyl-1-phenylethanamine and N-Methyl-2-phenylethanamine are positional isomers with distinct structural and, consequently, potentially different pharmacological profiles. The presence of a chiral center in N-Methyl-1-phenylethanamine introduces stereochemical considerations that are absent in N-Methyl-2-phenylethanamine. Both compounds are known to act as agonists at TAAR1, a key receptor in the modulation of monoaminergic neurotransmission. While a direct quantitative comparison of their potencies from a single study is lacking, the general understanding of structure-activity relationships at TAAR1 suggests that both are likely to be potent agonists. Further comparative studies are warranted to fully elucidate the differences in their pharmacological profiles, which could inform the development of more selective and effective therapeutic agents targeting the TAAR1 receptor. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

Comparative

N-Methyl-1-phenylethanamine: A Comparative Efficacy Analysis Against Other Trace Amines at TAAR1

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of N-Methyl-1-phenylethanamine and other endogenous trace amines at the Trace Amine-Associated R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Methyl-1-phenylethanamine and other endogenous trace amines at the Trace Amine-Associated Receptor 1 (TAAR1). The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to Trace Amines and TAAR1

Trace amines, including N-Methyl-1-phenylethanamine (NMPEA), β-phenylethylamine (β-PEA), tyramine, and octopamine, are a class of endogenous neuromodulators structurally related to classical monoamine neurotransmitters.[1] They exert their effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.[2][3] Activation of TAAR1 is known to modulate dopaminergic, serotonergic, and glutamatergic systems.[3][4] This guide focuses on the comparative efficacy of these amines in activating TAAR1.

Quantitative Efficacy Comparison

The efficacy of trace amines at TAAR1 can be quantified through two primary parameters: binding affinity (Ki) and functional potency (EC50) with maximal efficacy (Emax). The following tables summarize the available quantitative data for N-Methyl-1-phenylethanamine and other key trace amines at human TAAR1.

CompoundBinding Affinity (Ki) at human TAAR1
N-Methyl-1-phenylethanamine (NMPEA) Data not available in the reviewed literature.
β-phenylethylamine (β-PEA) ~106 nM[5]
p-Tyramine ~214 nM[6]
p-Octopamine >10,000 nM[7]

Table 1: Comparative Binding Affinities of Trace Amines at Human TAAR1. Lower Ki values indicate higher binding affinity.

CompoundFunctional Potency (EC50) at human TAAR1Maximal Efficacy (Emax) at human TAAR1
N-Methyl-1-phenylethanamine (NMPEA) 2.1 µM[8]77%[8]
β-phenylethylamine (β-PEA) 8.8 µM[8]97%[8]
p-Tyramine 9.5 µM[8]77%[8]
p-Octopamine 46 µM[8]85%[8]

Table 2: Comparative Functional Potency and Efficacy of Trace Amines at Human TAAR1. EC50 represents the concentration required to elicit 50% of the maximal response. Emax is the maximum response achievable by the agonist, relative to a reference full agonist.

TAAR1 Signaling Pathway

Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. TAAR1 signaling can also modulate Protein Kinase C (PKC) activity and engage a G protein-independent pathway involving β-arrestin 2.[4]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TA Trace Amine (e.g., NMPEA) TAAR1 TAAR1 TA->TAAR1 Agonist Binding G_protein Gαs TAAR1->G_protein Activation PKC PKC TAAR1->PKC Modulation beta_arrestin β-arrestin 2 TAAR1->beta_arrestin G protein-independent signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA PKA cAMP->PKA Activation downstream Downstream Cellular Effects PKA->downstream PKC->downstream beta_arrestin->downstream

Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the efficacy of trace amines at TAAR1.

Radioligand Binding Assay (for Ki determination)

This assay measures the binding affinity of a compound to TAAR1 by assessing its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human TAAR1 in DMEM with 10% FBS and appropriate antibiotics.

  • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in a suitable buffer, then store at -80°C.

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-epinephrine), and varying concentrations of the unlabeled competitor compound (e.g., NMPEA).

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow for binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for EC50 and Emax determination)

This assay measures the ability of an agonist to stimulate TAAR1 and induce the production of the second messenger cAMP.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TAAR1 as described above.

  • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. cAMP Assay:

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test agonist (e.g., NMPEA) to the wells.

  • Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP produced using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[9]

3. Data Analysis:

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Start: Membrane Prep b_assay Binding Incubation (Membranes + Radioligand + Competitor) b_start->b_assay b_filter Filtration & Washing b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_analysis Data Analysis (IC50 -> Ki) b_count->b_analysis f_start Start: Cell Plating f_assay Agonist Stimulation f_start->f_assay f_lysis Cell Lysis f_assay->f_lysis f_detect cAMP Detection (e.g., HTRF, BRET) f_lysis->f_detect f_analysis Data Analysis (EC50 & Emax) f_detect->f_analysis

Typical experimental workflows for assessing trace amine efficacy.

Conclusion

The available data indicates that N-Methyl-1-phenylethanamine is a potent agonist at the human TAAR1 receptor, with a higher functional potency (lower EC50) than β-phenylethylamine, tyramine, and octopamine.[8] While β-phenylethylamine demonstrates a higher maximal efficacy, NMPEA's efficacy is comparable to that of tyramine.[8] Further studies are required to determine the binding affinity (Ki) of NMPEA at human TAAR1 to provide a more complete pharmacological profile. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the TAAR1 receptor with trace amine analogs.

References

Validation

A Comparative Guide to the Analytical Quantification of N-Methyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of N-Methyl-1-phenylethanamine, a compound of significant interest in both pharmaceutical research and forensic anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-Methyl-1-phenylethanamine, a compound of significant interest in both pharmaceutical research and forensic analysis, necessitates the use of validated and robust analytical methodologies. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for N-Methyl-1-phenylethanamine quantification is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. The following tables summarize the performance of common analytical techniques based on published data.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly tandem mass spectrometry (LC-MS/MS), stands out for its high sensitivity and selectivity.

ParameterHPLC-MS/MS (Blood)[1][2]HPLC-Fluorescence (Urine)[3]HPLC (Adsorbent Gauze)[4]
Linearity Range 1 - 5000 µg/L5 - 100 ng/mL4.2 - 83.2 µg/mL
Limit of Detection (LOD) 0.31 µg/L5 ng/mLNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified
Recovery 85.3% - 94%Not Specified86.2%
Precision (RSD) < 15%< 13% (Interday & Intraday CV)2.9%
Gas Chromatography-Based Methods

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like N-Methyl-1-phenylethanamine. Chiral derivatizing agents are frequently employed to separate the enantiomers.

ParameterGC-MS (Hair) with S-TPC Derivatization[5]
Linearity Range 80 - 18,000 pg/mg
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Recovery Not Specified
Precision Precise across the linear range
Other Techniques

Other analytical methods have also been validated for the determination of N-Methyl-1-phenylethanamine.

TechniqueParameterValue
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) [6]Linearity Range0.5 - 200 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Fourier Transform Infrared (FTIR) Spectroscopy [7]Linear Range (%)20 - 100
Limit of Detection (LOD)7.6786%
Limit of Quantification (LOQ)2.3035%
Recovery104.2%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in the literature.

LC-MS/MS Method for Quantification in Blood[1][2]
  • Sample Preparation:

    • Spike 250 µL of the blood sample with deuterium-labeled internal standards (methamphetamine-d5).

    • Perform protein precipitation followed by liquid-liquid extraction.

  • Chromatographic Conditions:

    • Utilize a suitable C18 column.

    • Employ a gradient elution program with a mobile phase consisting of an appropriate buffer and organic solvent.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Chiral Separation using HPLC with Pre-column Derivatization[3]
  • Sample Preparation (Urine):

    • Extract the sample with benzene, followed by a back-extraction into 0.05M HCl.

  • Derivatization:

    • Add (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) to the acidic extract.

    • Allow the derivatization reaction to proceed for 24 hours at room temperature.

  • Chromatographic Conditions:

    • Separate the derivatized products on a C18 column.

    • Use a mobile phase of acetate buffer (pH 3.6)-acetonitrile-tetrahydrofuran.

  • Detection:

    • Employ a fluorescence detector with an excitation wavelength of 265 nm and an emission wavelength of 330 nm.

Non-chiral LC-MS/MS for Enantiomeric Composition in Hair[5]
  • Sample Preparation:

    • Wash hair samples with acetone and powder them.

    • Incubate overnight at 53°C in 0.1M hydrochloric acid.

    • Perform solid-phase extraction (SPE).

  • Derivatization:

    • Derivatize the extracts with Marfey's reagent at 53°C for 60 minutes.

  • Chromatographic Conditions:

    • Use a C18 Kinetex analytical column.

    • Employ an isocratic mobile phase of 60% (v/v) aqueous methanol.

  • Mass Spectrometric Detection:

    • Analyze the final mixture by LC-MS/MS to determine the ratio of the enantiomers.

Visualizing Method Validation and Selection

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_optimization 2. Method Optimization cluster_validation 3. Validation cluster_documentation 4. Documentation & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method optimize_params Optimize Instrumental Parameters select_method->optimize_params develop_sample_prep Develop Sample Preparation Protocol optimize_params->develop_sample_prep linearity Linearity & Range develop_sample_prep->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity / Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability validation_report Prepare Validation Report stability->validation_report routine_use Implement for Routine Analysis validation_report->routine_use

Caption: General workflow for validating an analytical method for N-Methyl-1-phenylethanamine quantification.

method_selection_decision_tree cluster_enantiomer cluster_sensitivity cluster_matrix start Start: Define Analytical Need enantiomer_q Is chiral separation required? start->enantiomer_q sensitivity_q High sensitivity required? (e.g., trace analysis) enantiomer_q->sensitivity_q Yes non_chiral_lc_msms Non-chiral LC-MS/MS or GC-MS enantiomer_q->non_chiral_lc_msms No matrix_q Complex sample matrix? (e.g., blood, hair) sensitivity_q->matrix_q Yes hplc_uv_fluorescence HPLC-UV or Fluorescence (with chiral separation) sensitivity_q->hplc_uv_fluorescence No lc_msms LC-MS/MS with chiral column or derivatization matrix_q->lc_msms Yes gc_ms GC-MS with chiral derivatization matrix_q->gc_ms No ftir FTIR (for bulk/screening) non_chiral_lc_msms->ftir Screening Only

Caption: Decision tree for selecting an analytical method for N-Methyl-1-phenylethanamine.

References

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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